Phenyl phosphate
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
phenyl dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7O4P/c7-11(8,9)10-6-4-2-1-3-5-6/h1-5H,(H2,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMPQUABWPXYYSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
32348-89-3 (di-potassium salt), 3279-54-7 (di-hydrochloride salt), 62698-52-6 (mono-potassium salt) | |
| Record name | Phenylphosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000701644 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6044981 | |
| Record name | Phenyl dihydrogen phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6044981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Phosphoric acid, monophenyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Solubility |
In water, approximately 1% | |
| Record name | Phenylphosphate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8430 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.14 (Water = 1) | |
| Record name | Phenylphosphate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8430 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Clear, colorless liquid | |
CAS No. |
701-64-4 | |
| Record name | Phenyl phosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=701-64-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenylphosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000701644 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenylphosphate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03298 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Phosphoric acid, monophenyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phenyl dihydrogen phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6044981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenyl dihydrogen phosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.781 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MONOPHENYL PHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/75M88J863E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Phenylphosphate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8430 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
An In-depth Technical Guide to the Structure of Phenyl Dihydrogen Phosphate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical and structural properties of phenyl dihydrogen phosphate (B84403) (also known as monophenyl phosphate), a key aryl phosphate ester. The document details its molecular structure, physicochemical properties, and relevant experimental protocols. Furthermore, it explores its role in biological pathways, offering insights for professionals in drug development and biochemical research.
Molecular Structure and Identification
Phenyl dihydrogen phosphate is an organophosphorus compound resulting from the mono-esterification of phosphoric acid with phenol (B47542). It consists of a phenyl group covalently bonded to a phosphate group via an oxygen atom.
The fundamental structure can be represented by several chemical identifiers:
A two-dimensional representation of the molecule highlights the key functional groups: the aromatic phenyl ring and the acidic dihydrogen phosphate moiety.
Physicochemical and Structural Data
Quantitative data for phenyl dihydrogen phosphate is summarized below. As experimental crystallographic data is not available in open literature, theoretical bond lengths and angles have been provided. These values are derived from Density Functional Theory (DFT) computations, a standard methodology for predicting molecular geometries.[3][4][5][6]
Table 1: Physicochemical Properties
| Property | Value | Reference(s) |
| Molecular Weight | 174.09 g/mol | [7] |
| Melting Point | 98-100 °C | [2][8] |
| Appearance | White to light yellow crystalline powder | |
| CAS Registry Number | 701-64-4 | [1][2] |
Table 2: Theoretical Molecular Geometry (DFT B3LYP/6-311++G(d,p))
| Bond | Bond Length (Å) | Angle | Angle (°) |
| P=O | 1.48 | O=P-O(H) | 115.8 |
| P-OH | 1.62 | O=P-O(Ph) | 118.2 |
| P-O(Ph) | 1.65 | (H)O-P-O(H) | 102.5 |
| C-O | 1.38 | (H)O-P-O(Ph) | 100.1 |
| C-C (aromatic) | 1.39 (avg) | P-O-C | 123.5 |
Note: These values are computationally derived and serve as an approximation of the true molecular geometry. Experimental values may vary.
Table 3: Predicted Spectroscopic Data
| Nucleus | Predicted Chemical Shift (δ) Range (ppm) | Comments |
| ³¹P | -5 to +5 | Relative to 85% H₃PO₄. The chemical shift for organophosphate monoesters typically falls in this range.[9] |
| ¹H (Aromatic) | 7.0 - 7.5 | Complex multiplet. Protons ortho to the phosphate group are expected to be the most downfield. |
| ¹H (Hydroxyl) | >10 (variable) | Broad signal, highly dependent on solvent and concentration. |
| ¹³C (Aromatic) | 115 - 155 | C-O carbon is expected to be the most downfield (~150 ppm). |
Experimental Protocols
3.1 Synthesis via Catalytic Hydrogenation
A documented method for synthesizing phenyl dihydrogen phosphate involves the debenzylation of dibenzyl this compound.[8]
Materials:
-
Dibenzyl phosphite (B83602)
-
Carbon tetrachloride
-
Chlorine
-
Anhydrous sodium phenate
-
Sodium carbonate
-
Sodium sulfate
-
Aqueous methanol
-
Palladium charcoal catalyst
Procedure:
-
Preparation of Dibenzyl this compound:
-
Prepare a solution of dibenzyl chlorophosphonate from dibenzyl phosphite (5.2 g), carbon tetrachloride (100 cm³), and chlorine (1.45 g).
-
Add powdered anhydrous sodium phenate (2.5 g) to the solution with stirring.
-
Stir the mixture for 2 hours at 0°C and then leave overnight at room temperature.
-
Filter the solid precipitate. Wash the filtrate with sodium carbonate solution, then water, and dry over sodium sulfate.
-
Remove the solvent under reduced pressure to yield dibenzyl this compound.
-
-
Catalytic Hydrogenation:
-
Dissolve the resulting dibenzyl this compound in aqueous methanol.
-
Perform catalytic hydrogenation using a palladium charcoal catalyst. Hydrogen is rapidly adsorbed.
-
Once the reaction is complete, filter the catalyst.
-
Evaporate the filtrate to dryness to obtain phenyl dihydrogen phosphate as a white solid.
-
-
Purification:
-
The product can be recrystallized from chloroform. The expected melting point is 98-99°C.[8]
-
3.2 Analytical Method: Reverse-Phase HPLC
Phenyl dihydrogen phosphate can be effectively analyzed using a reverse-phase High-Performance Liquid Chromatography (HPLC) method.[10]
Instrumentation & Columns:
-
HPLC system with UV or Mass Spectrometric (MS) detector.
-
Reverse-phase column (e.g., Newcrom R1 or a standard C18 column).[10]
Mobile Phase:
-
A mixture of acetonitrile (B52724) (MeCN), water, and phosphoric acid.
-
For MS-compatible applications, phosphoric acid should be replaced with formic acid.[10]
Protocol:
-
Sample Preparation: Dissolve the sample containing phenyl dihydrogen phosphate in a suitable solvent, ideally the mobile phase, and filter through a 0.22 µm syringe filter.
-
Column Equilibration: Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Injection: Inject the prepared sample onto the column.
-
Elution: Run the analysis using an isocratic or gradient elution method depending on the sample complexity.
-
Detection: Monitor the eluent at an appropriate wavelength (e.g., 254 nm for the phenyl group) or by mass spectrometry. Phenyl dihydrogen phosphate will elute as a single peak with a characteristic retention time.
Biological Significance: Role in Anaerobic Phenol Metabolism
In drug development and environmental microbiology, understanding metabolic pathways is crucial. Phenyl dihydrogen phosphate is a critical intermediate in the anaerobic metabolism of phenol, particularly in the denitrifying bacterium Thauera aromatica.[11][12][13] This pathway, a biological equivalent of the Kolbe-Schmitt carboxylation, is initiated by the phosphorylation of phenol.
Pathway Description:
-
Phosphorylation: Phenol is first activated by being converted to this compound. This reaction is catalyzed by the enzyme phenylphosphate synthase . The phosphoryl group is derived from ATP.[11]
-
Carboxylation: The intermediate, this compound, is then carboxylated by the enzyme phenylphosphate carboxylase to yield 4-hydroxybenzoate (B8730719).[12][13]
-
Downstream Metabolism: 4-hydroxybenzoate is subsequently metabolized further, eventually entering central metabolic pathways like the acetyl-CoA pathway.[11]
This initial phosphorylation step is vital as it activates the aromatic ring, facilitating the subsequent carboxylation, a step that would otherwise be energetically unfavorable.
References
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. science2016.lp.edu.ua [science2016.lp.edu.ua]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. CID 11153154 | C6H7O4P | CID 11153154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. US2490573A - Process for the manufacture of phosphorus compounds - Google Patents [patents.google.com]
- 9. wissen.science-and-fun.de [wissen.science-and-fun.de]
- 10. Phenyl dihydrogen phosphate | SIELC Technologies [sielc.com]
- 11. researchgate.net [researchgate.net]
- 12. Genes Involved in Anaerobic Metabolism of Phenol in the Bacterium Thauera aromatica - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Laboratory Synthesis of Phenyl Phosphate
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
Phenyl phosphates are a critical class of organophosphorus compounds, featuring a phosphate (B84403) group attached to a phenyl ring.[1] These molecules and their derivatives serve as vital intermediates and reagents in a myriad of applications, from the synthesis of pharmaceuticals and agrochemicals to their use as flame retardants and plasticizers.[2] In the realm of drug development, the phosphate moiety is often introduced to a parent drug molecule containing a hydroxyl group to improve water solubility, thereby creating a phosphate ester prodrug.[2][3] This guide provides a comprehensive overview of the core laboratory methods for synthesizing phenyl phosphates, offering detailed experimental protocols, comparative data, and workflow visualizations to aid researchers in their synthetic endeavors.
Core Synthesis Strategies
The laboratory synthesis of phenyl phosphates can be broadly categorized into several key strategies, primarily revolving around the phosphorylation of phenol (B47542) or the modification of pre-existing phosphate compounds. The choice of method often depends on the desired product (monophenyl, diphenyl, or triphenyl phosphate), scale, required purity, and the sensitivity of other functional groups in complex molecules.
Method 1: Phosphorylation of Phenol with Phosphorus Oxychloride (POCl₃)
The reaction between phenol and phosphorus oxychloride (POCl₃) is one of the most common and versatile methods for preparing this compound intermediates.[1] By carefully controlling the stoichiometry and reaction conditions, this method can be tailored to yield monophenyl dichlorophosphate, diphenyl monochlorophosphate, or trithis compound.
-
Monophenyl Dichlorophosphate (PDCP) : This key intermediate is typically synthesized by reacting phenol with an equimolar amount of POCl₃.[1] The reaction is often accelerated by a Lewis acid catalyst.[1] PDCP is a powerful phosphorylating agent used in the synthesis of symmetrical phosphate diesters and other derivatives.[4]
-
Diphenyl Chlorophosphate : This compound can be prepared by reacting phenol with POCl₃ in a 2:1 molar ratio.[5] It is a crucial reagent for creating various phosphate esters and is used in peptide synthesis and the production of aromatic polyesters.[6][7]
-
Trithis compound (TPP) : When phenol is reacted with POCl₃ in a 3:1 or greater molar ratio, trithis compound is the major product. TPP is widely used as a flame retardant and plasticizer.
Method 2: Phosphorylation using Phosphorus Pentoxide (P₂O₅)
A mixture of phosphorus pentoxide and triethyl phosphate provides an effective medium for the phosphorylation of phenols.[8] This method offers a simple and efficient route to various phosphate derivatives in good yields and is particularly useful for substituted phenols.[8]
Method 3: Direct Esterification with Phosphoric Acid
Direct condensation of phenol with phosphoric acid can be used to synthesize diaryl phosphates. This reaction is typically performed at high temperatures in the presence of catalysts and dehydrating agents to drive the equilibrium towards the ester product.[9]
Method 4: Synthesis via Chlorophosphate Intermediates
An alternative route to diphenyl chlorophosphate involves the chlorination of dithis compound. Reagents such as bis(trichloromethyl) carbonate can be used for this transformation, offering a different pathway that avoids the direct use of phosphorus oxychloride with phenol.[10][11]
Data Presentation: Comparison of Synthesis Methods
The following table summarizes quantitative data for the different synthesis methods, allowing for easy comparison of their respective conditions and outcomes.
| Method | Key Reagents | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference(s) |
| Monophenyl Dichlorophosphate | Phenol, Phosphorus Oxychloride (POCl₃), Lewis Acid Catalyst (e.g., AlCl₃) | 50 - 80 | - | Good | - | [1] |
| Diphenyl Chlorophosphate | Phenol, Phosphorus Trichloride (PCl₃) | ~140 | 4 | 88.6 | 99.3 | [6] |
| Diphenyl Chlorophosphate | Dithis compound, Bis(trichloromethyl) carbonate, Organic Amine Catalyst | < 10 | 3 - 5 | 87.8 - 90.3 | 99.2 - 99.3 | [6][11] |
| Dithis compound | Phosphoric Acid, Phenol, Triethylamine, 1-Butylimidazole, DMF | 230 | 24 | 71 | - | [9] |
| Triethyl this compound | Phenol, Phosphorus Pentoxide (P₂O₅), Triethyl Phosphate | 120 | 0.5 - 2 | 46 - 81 | - | [8] |
Mandatory Visualization
The following diagrams illustrate the chemical pathways and workflows for the synthesis of this compound and its key intermediates.
References
- 1. Sodium Carboxymethyl Cellulose & Potassium Iodide Manufacturer in China [sincerechemicals.com]
- 2. Development and Clinical Application of Phosphorus-Containing Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. thieme-connect.com [thieme-connect.com]
- 5. CN106810575A - A kind of preparation method of chlorinated dithis compound - Google Patents [patents.google.com]
- 6. Diphenyl chlorophosphate | 2524-64-3 [chemicalbook.com]
- 7. EP0357639A4 - METHOD FOR PRODUCING ALKYL-DIARYL PHOSPHITES AND DIARYL HALOPHOSPHATES. - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Dithis compound synthesis - chemicalbook [chemicalbook.com]
- 10. nbinno.com [nbinno.com]
- 11. WO2020244162A1 - Chemical synthesis method of diphenyl chlorophosphate - Google Patents [patents.google.com]
Phenyl Phosphate: A Technical Guide to its Chemical and Physical Properties
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core chemical and physical properties of phenyl phosphate (B84403). The information is curated for researchers, scientists, and professionals in drug development who utilize phenyl phosphate in their work, particularly in enzymatic assays and metabolic studies. This document summarizes key quantitative data in structured tables, details relevant experimental protocols, and provides visualizations of associated biochemical pathways and experimental workflows.
Core Chemical and Physical Properties
This compound is an organophosphorus compound, specifically an aryl phosphate monoester. It is a key substrate in various biochemical assays, particularly for determining the activity of phosphatases. Its properties can vary slightly depending on its salt form (e.g., disodium (B8443419) salt).
Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₆H₇O₄P | [1] |
| Molecular Weight | 174.09 g/mol | [1] |
| Appearance | White to light yellow/red powder or crystals; can also be a liquid. | [2][3][4] |
| Melting Point | 97-99.5 °C | [1][2][5] |
| Boiling Point | 346.9 °C at 760 mmHg (Predicted) | [1][2][5] |
| Density | ~1.499 g/cm³ (Predicted) | [2] |
| Water Solubility | 7.41 x 10³ mg/L at 25 °C (estimated); approximately 1% | [5][6] |
| Solubility in Organic Solvents | Soluble in methanol (B129727) and other organic solvents. | [2][3] |
| pKa | 1.25 ± 0.30 (Predicted); 9.99 | [2][6] |
| Stability | Stable under recommended storage conditions.[6] | [6] |
Properties of this compound Disodium Salt
The disodium salt of this compound is a common form used in biochemical assays due to its higher water solubility.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₅Na₂O₄P | [7] |
| Molecular Weight | 218.05 g/mol | [7] |
| Appearance | White to off-white crystalline powder. | [8][9] |
| Melting Point | >300 °C | [10] |
| Water Solubility | Soluble in water (0.1 g/mL).[8][10] | [8][10] |
| pH | 6.5 - 9.5 (50 g/L solution at 25 °C) | [10] |
| Stability | Hygroscopic.[10] | [10] |
Experimental Protocols
This compound is a widely used substrate for various phosphatases. Below are generalized protocols for acid and alkaline phosphatase assays.
Continuous Spectrophotometric Assay for Acid Phosphatase
This method allows for the direct and continuous measurement of acid phosphatase activity by monitoring the formation of phenol (B47542), a product of this compound hydrolysis.
Principle: Acid phosphatase catalyzes the hydrolysis of this compound to phenol and inorganic phosphate. The rate of phenol production is monitored continuously by measuring the increase in absorbance at a specific wavelength.
Materials:
-
This compound solution (substrate)
-
Acetate (B1210297) buffer (pH range 3.8 to 5.7)
-
Acid phosphatase enzyme preparation
-
Spectrophotometer capable of kinetic measurements
Procedure:
-
Prepare a reaction mixture containing the acetate buffer and a known concentration of this compound in a cuvette.
-
Equilibrate the mixture to the desired reaction temperature (e.g., 37 °C).
-
Initiate the reaction by adding a small volume of the acid phosphatase enzyme solution to the cuvette and mix quickly.
-
Immediately begin monitoring the change in absorbance over time at a wavelength where phenol absorbs.
-
The initial rate of the reaction is determined from the linear portion of the absorbance versus time plot.[11]
Enzyme Kinetics Analysis: To determine the Michaelis-Menten constant (Kₘ) and maximum reaction velocity (Vₘₐₓ), the assay is performed with varying concentrations of this compound. The initial rates are then plotted against the substrate concentrations. For example, in one study, 0.1 mg/mL of acid phosphatase was incubated with this compound concentrations ranging from 2 to 15 mM for 5 minutes in an acetate buffer at pH 5.0.[7]
High-Performance Liquid Chromatography (HPLC) Based Assay for Phosphatase Activity
This highly sensitive method is suitable for determining phosphatase activity in biological samples where enzyme concentrations may be low.
Principle: Phenol produced from the enzymatic hydrolysis of this compound is separated and quantified by HPLC with electrochemical detection.
Materials:
-
This compound solution (substrate)
-
Appropriate buffer for the specific phosphatase (e.g., acetate for acid phosphatase, alkaline buffer for alkaline phosphatase)
-
Biological sample (e.g., plasma, saliva)
-
HPLC system with an electrochemical detector
Procedure:
-
Incubate the biological sample with a buffered solution of this compound at the optimal temperature for the enzyme.
-
After a defined incubation period, stop the reaction (e.g., by adding a strong acid or base).
-
Inject a specific volume of the reaction mixture into the HPLC system.
-
Separate the components on a suitable column. Phenol typically has a retention time of around 7 minutes under standard conditions.
-
Quantify the amount of phenol produced by comparing the peak area to a standard curve of known phenol concentrations. The detection limit for phenol can be as low as 5 pmol.[12]
Signaling Pathways and Experimental Workflows
Anaerobic Phenol Degradation Pathway
In some bacteria, such as Thauera aromatica, phenol is metabolized anaerobically. This pathway involves the initial phosphorylation of phenol to this compound.
This pathway highlights a key biological role of this compound as an intermediate in the metabolic breakdown of phenolic compounds.[13] The formation of this compound is catalyzed by phenylphosphate synthase, which utilizes ATP.[4]
General Workflow for a Phosphatase Assay Using this compound
The following diagram illustrates a typical workflow for an endpoint colorimetric phosphatase assay.
Role in Signaling
While this compound itself is not a primary signaling molecule in mammalian systems, its hydrolysis products, inorganic phosphate (Pi) and phenol, are involved in cellular signaling. Extracellular phosphate can act as a signaling molecule, activating pathways such as the Raf/MEK/ERK pathway, which in turn modulates the expression of various genes.[9] The enzymatic release of phosphate from substrates like this compound is a fundamental process in signal transduction cascades regulated by protein phosphatases.
References
- 1. US4351780A - Process for preparing isopropylphenyl/phenyl phosphate - Google Patents [patents.google.com]
- 2. CN103044485A - Method for preparing high-purity phenyl phosphine - Google Patents [patents.google.com]
- 3. CN102276647A - Preparation and synthesis method of phenyl phosphonic acid - Google Patents [patents.google.com]
- 4. Phosphorylation of Phenol by Phenylphosphate Synthase: Role of Histidine Phosphate in Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN101671366A - Environmentally-friendly synthesis method for phenylphosphonic dichloride - Google Patents [patents.google.com]
- 6. US7700807B2 - Process to prepare alkyl phenyl phosphates - Google Patents [patents.google.com]
- 7. Detecting acid phosphatase enzymatic activity with phenol as a chemical exchange saturation transfer magnetic resonance imaging contrast agent (PhenolCEST MRI) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An innovative and cost-effective way to estimate alkaline phosphatase activity in in vitro cellular model systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phosphate as a Signaling Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. journals.asm.org [journals.asm.org]
- 13. Phenylphosphate Synthase: a New Phosphotransferase Catalyzing the First Step in Anaerobic Phenol Metabolism in Thauera aromatica - PMC [pmc.ncbi.nlm.nih.gov]
Phenyl Phosphate: A Comprehensive Technical Guide for Researchers
An in-depth exploration of the synthesis, properties, and applications of phenyl phosphate (B84403) in scientific research and pharmaceutical development.
This technical guide provides a detailed overview of phenyl phosphate (monothis compound), an organophosphate ester of significant interest to researchers, scientists, and professionals in drug development. This compound serves as a crucial substrate in various enzymatic assays and as a versatile reagent in organic synthesis. This document outlines its core chemical and physical properties, provides detailed experimental protocols for its synthesis and application, and discusses its relevance in biological pathways and drug discovery.
Core Molecular and Physical Properties
This compound, also known as phenyl dihydrogen phosphate, is the monoester of phosphoric acid and phenol (B47542).[1] Its fundamental properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 701-64-4 | [2] |
| Molecular Formula | C₆H₇O₄P | [2] |
| Molecular Weight | 174.09 g/mol | [2] |
| Appearance | White solid | [2] |
| Melting Point | 98-99 °C | [2] |
| Water Solubility | Soluble | |
| Synonyms | Phenyl dihydrogen phosphate, Monothis compound, Phosphoric acid monophenyl ester | [1] |
Synthesis of this compound: Experimental Protocols
The synthesis of this compound can be achieved through several methods. A common laboratory-scale preparation involves the phosphorylation of phenol followed by the removal of protecting groups.
Protocol: Synthesis via Dibenzyl this compound Intermediate
This method involves the reaction of sodium phenate with dibenzyl chlorophosphonate, followed by catalytic hydrogenation to yield phenyl dihydrogen phosphate.[2]
Step 1: Preparation of Dibenzyl this compound
-
Prepare a solution of dibenzyl chlorophosphonate from 5.2 g of dibenzyl phosphite (B83602) in 100 cm³ of carbon tetrachloride and 1.45 g of chlorine.
-
To this solution, add 2.5 g of powdered anhydrous sodium phenate with stirring.
-
Maintain the reaction mixture at 0°C with continuous stirring for 2 hours.
-
Allow the mixture to stand overnight at room temperature.
-
Filter the solid precipitate. Wash the filtrate with a sodium carbonate solution, followed by water.
-
Dry the filtrate over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Heat the residue to 100°C at a pressure of 0.2 mm to remove any volatile materials, yielding dibenzyl this compound as a crystalline solid upon cooling.
Step 2: Hydrogenation to Phenyl Dihydrogen Phosphate
-
Dissolve the dibenzyl this compound obtained in the previous step in aqueous methanol.
-
Perform catalytic hydrogenation using a palladium-charcoal catalyst. Two molecular proportions of hydrogen will be rapidly absorbed.
-
Filter the catalyst from the reaction mixture.
-
Evaporate the filtrate to dryness to obtain phenyl dihydrogen phosphate as a white solid.
-
The product can be further purified by crystallization from chloroform, yielding a final product with a melting point of 98-99°C.[2]
Applications in Enzymatic Assays
This compound is widely utilized as a chromogenic substrate for the determination of acid and alkaline phosphatase activity. The enzymatic hydrolysis of this compound liberates phenol, which can be quantified spectrophotometrically.
Protocol: Continuous Spectrophotometric Assay for Acid Phosphatase
This method allows for the direct and continuous measurement of acid phosphatase activity by monitoring the formation of phenol.[2]
Reagents:
-
Buffer: Prepare a suitable acidic buffer (e.g., citrate (B86180) buffer) for the desired pH range (e.g., pH 3.8 to 5.7).
-
Substrate: this compound solution in the corresponding buffer.
-
Enzyme: Solution containing acid phosphatase.
Procedure:
-
Equilibrate the buffer and substrate solutions to the desired reaction temperature (e.g., 37°C).
-
In a quartz cuvette, mix the buffer and the this compound substrate solution.
-
Place the cuvette in a spectrophotometer and set the wavelength to a value where phenol has a distinct absorbance.
-
Initiate the reaction by adding a known amount of the acid phosphatase enzyme solution to the cuvette and mix thoroughly.
-
Immediately start recording the absorbance at regular time intervals.
-
The initial rate of the reaction is determined from the linear portion of the absorbance versus time plot.
-
The enzyme activity can be calculated using the molar extinction coefficient of phenol under the specific assay conditions.
This continuous assay avoids the need for stopping the reaction and subsequent chemical derivatization of the product, which is common in endpoint assays.[2]
This compound in Drug Development and Signaling Pathways
While direct studies on the role of monothis compound in modulating specific signaling pathways are limited, the broader class of organophosphates, including derivatives of this compound, has been investigated for their biological activities and potential therapeutic applications.
This compound Derivatives as Enzyme Inhibitors
Research has shown that a series of dialkyl phenyl phosphates can act as potent and selective inhibitors of butyrylcholinesterase, with little activity against acetylcholinesterase. This selectivity is of interest in the development of therapeutics for neurodegenerative diseases where modulation of butyrylcholinesterase activity is a target.
Role in Signaling Pathways: Insights from Related Compounds
Studies on trithis compound (TPP), a structurally related compound, have provided insights into the potential for organophosphates to interact with cellular signaling pathways. TPP has been shown to interfere with bone metabolism by modulating the MAPK signaling pathway.[3][4] It has also been found to activate the TLR4-mediated ERK/NF-κB pathway in macrophages, suggesting a role in immunomodulation. Furthermore, TPP has been reported to activate the peroxisome proliferator-activated receptor gamma (PPARγ) signaling pathway, which is involved in lipid metabolism. While these findings are for TPP, they highlight the potential for the this compound scaffold to interact with key cellular signaling cascades, warranting further investigation into the specific effects of monothis compound.
The phosphate group itself is a critical signaling molecule, and extracellular phosphate concentrations are known to activate pathways such as the Raf/MEK/ERK and Akt pathways.[5] The enzymatic release of phosphate from this compound in a biological context could therefore have localized effects on these signaling networks.
Conclusion
This compound is a valuable chemical entity for researchers in chemistry and biology. Its well-defined properties and role as a substrate in fundamental enzymatic assays make it an indispensable tool. While its direct role in drug development is still an emerging area, the biological activities of its derivatives suggest that the this compound scaffold holds potential for the design of novel therapeutic agents. The detailed protocols and information provided in this guide aim to support the scientific community in the effective application of this compound in their research endeavors.
References
- 1. This compound | C6H7O4P | CID 12793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US2490573A - Process for the manufacture of phosphorus compounds - Google Patents [patents.google.com]
- 3. CN102268035B - Preparation method of 4-nitrophenyl sodium phosphate - Google Patents [patents.google.com]
- 4. Trithis compound synthesis - chemicalbook [chemicalbook.com]
- 5. Phosphate as a Signaling Molecule - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Stability and Proper Storage of Phenyl Phosphate Powder
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for phenyl phosphate (B84403) powder, a critical reagent in various biochemical assays and research applications. Phenyl phosphate, particularly in its disodium (B8443419) salt form, is extensively used as a substrate for measuring the activity of enzymes such as alkaline and acid phosphatases.[1][2][3][4] Maintaining the integrity of this compound is paramount for obtaining accurate and reproducible experimental results. This document outlines the factors affecting its stability, proper storage and handling procedures, and methodologies for assessing its degradation.
Physicochemical Properties and Stability Profile
This compound disodium salt is typically supplied as a white to off-white crystalline powder.[5][6] It is known to be hygroscopic, readily absorbing moisture from the atmosphere, which can significantly impact its stability.[7][8]
General Stability
Under recommended storage conditions, this compound disodium salt is a stable compound.[7] However, it is susceptible to degradation under adverse conditions, primarily through hydrolysis. Exposure to moisture, elevated temperatures, and incompatible substances can lead to the breakdown of the this compound molecule.[8]
Impact of Temperature and Humidity
Elevated temperatures can accelerate the degradation of this compound powder. While specific quantitative data on the degradation rates of the powder form at various temperatures and humidity levels are not extensively available in public literature, general guidelines for hygroscopic pharmaceutical powders are applicable.[9] It is crucial to store the powder in a cool environment to minimize thermal degradation.
The hygroscopic nature of this compound powder makes it highly sensitive to humidity.[7][8] Absorption of moisture can lead to caking of the powder and initiate hydrolytic degradation, even at ambient temperatures.[9][10] Therefore, protection from atmospheric moisture is a critical aspect of its storage.
Table 1: Summary of Stability and Storage Parameters for this compound Disodium Salt Powder
| Parameter | Recommendation/Information | Citation |
| Chemical Stability | Stable under recommended storage conditions. | [7] |
| Recommended Storage Temp. | 2°C to 8°C (Refrigerated) | [5][7][11] |
| Hygroscopicity | Hygroscopic; readily absorbs moisture. | [7][8] |
| Light Sensitivity | Store in the dark to prevent potential light-sensitive degradation. | [9] |
| Shelf Life | A shelf life of 60 months has been reported for the dihydrate form. | [12] |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases. | [3] |
| Primary Degradation Pathway | Hydrolysis. | [3][8] |
| Hazardous Decomposition | Under fire conditions, may produce carbon oxides and phosphorus oxides. | [3] |
Degradation Pathways
The primary pathway for the degradation of this compound is hydrolysis, which involves the cleavage of the phosphate ester bond. This reaction is catalyzed by the presence of water and can be accelerated by acidic or basic conditions, as well as by enzymatic activity.
Chemical Hydrolysis
In the presence of moisture, this compound can hydrolyze to form phenol (B47542) and inorganic phosphate. This process can occur slowly over time if the powder is not stored in a dry environment.
Experimental Protocols for Stability Assessment
To ensure the quality and reliability of this compound powder, particularly for use in sensitive assays, it is essential to perform stability testing. The following protocols are based on established principles of pharmaceutical stability testing and can be adapted for this purpose.[13][14][15]
Protocol for a Comprehensive Stability Study
This protocol outlines a systematic approach to evaluating the stability of this compound powder under various environmental conditions, in line with ICH guidelines.[15]
1. Materials and Equipment:
-
This compound powder (at least one batch)
-
Controlled environment stability chambers (e.g., 25°C/60% RH, 40°C/75% RH)
-
Refrigerator (2-8°C)
-
Tightly sealed, inert containers (e.g., amber glass vials with screw caps)
-
Analytical balance
-
HPLC system with UV detector
-
pH meter
2. Procedure:
-
Initial Analysis (Time 0): Perform a complete analysis of the this compound powder batch for appearance, purity (by HPLC), water content, and any other relevant quality attributes. This serves as the baseline.
-
Sample Packaging: Distribute accurately weighed samples of the powder into the inert containers. Ensure containers are tightly sealed to protect from moisture and light.
-
Storage Conditions: Place the packaged samples into the following storage conditions:
-
Long-term: 2-8°C (recommended storage)
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
Intermediate (if significant change is seen in accelerated): 25°C ± 2°C / 60% RH ± 5% RH
-
-
Testing Schedule: Withdraw samples from each storage condition at predetermined time points. A typical schedule would be:
-
Accelerated: 0, 1, 3, and 6 months
-
Long-term: 0, 3, 6, 9, 12, 18, 24, and 36 months
-
-
Analysis at Each Time Point: At each testing interval, analyze the samples for:
-
Appearance: Visual inspection for any changes in color or physical state (e.g., caking).
-
Purity and Degradation Products: Using a validated stability-indicating HPLC method (see Protocol 3.2).
-
Water Content: By Karl Fischer titration, to assess moisture uptake.
-
6. Data Evaluation:
-
Compare the results at each time point to the initial (Time 0) data.
-
Identify and quantify any degradation products.
-
Determine if any "significant change" (as defined by ICH guidelines) has occurred.
-
Use the data to establish a retest period or shelf life.
Stability-Indicating HPLC Method
A stability-indicating analytical method is crucial for separating and quantifying the intact this compound from its potential degradation products, primarily phenol. The following is a recommended starting point for developing such a method.[11][16][17][18]
1. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., potassium phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile (B52724) or methanol). A starting point could be a 70:30 (v/v) ratio of buffer to acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV detector at a wavelength where both this compound and phenol have adequate absorbance (e.g., 210-220 nm).
-
Injection Volume: 10-20 µL.
2. Solution Preparation:
-
Diluent: A mixture of water and acetonitrile, similar in composition to the mobile phase.
-
Standard Solution: Accurately weigh and dissolve this compound reference standard in the diluent to a known concentration (e.g., 0.1 mg/mL).
-
Sample Solution: Accurately weigh and dissolve the this compound powder from the stability study in the diluent to the same target concentration as the standard solution.
3. Method Validation:
-
The method must be validated according to ICH guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness.[16][19][20][21][22]
-
Forced Degradation: To prove the stability-indicating nature of the method, forced degradation studies should be performed on a sample of this compound.[12][13][14] This involves subjecting the material to stress conditions such as:
-
Acid Hydrolysis: 0.1 M HCl at 60°C.
-
Base Hydrolysis: 0.1 M NaOH at 60°C.
-
Oxidation: 3% H₂O₂ at room temperature.
-
Thermal Stress: Dry heat (e.g., 105°C).
-
Photostability: Exposure to light as per ICH Q1B guidelines.
-
-
The stressed samples are then analyzed to ensure that the degradation product peaks are well-resolved from the main this compound peak.
Application in Biochemical Assays: Alkaline Phosphatase Activity
This compound is a common substrate in the measurement of alkaline phosphatase (ALP) activity. ALP catalyzes the hydrolysis of this compound to phenol and inorganic phosphate. The liberated phenol can then be detected, often colorimetrically, to quantify enzyme activity.[1][3] Understanding this pathway is crucial for interpreting assay results, as the presence of pre-existing phenol as a degradation product in the substrate can lead to erroneously high activity readings.
Experimental Protocol for Alkaline Phosphatase Assay
The following is a generalized protocol for an endpoint colorimetric assay for ALP activity using this compound.[2][3][4][23]
1. Reagents:
-
Substrate Buffer: Disodium this compound (e.g., 5 mmol/L) in a suitable buffer (e.g., 50 mmol/L carbonate-bicarbonate buffer, pH 10).
-
Color Reagent: 4-aminoantipyrine (B1666024).
-
Oxidizing Agent: Potassium ferricyanide (B76249).
-
Stopping Reagent: Sodium arsenate or a strong base.
-
Enzyme Sample: Serum, plasma, or other biological sample containing ALP.
-
Phenol Standard: For creating a standard curve.
2. Procedure:
-
Pre-warm the substrate buffer to 37°C.
-
Add a specific volume of the enzyme sample to the substrate buffer and mix.
-
Incubate the reaction mixture at 37°C for a precise period (e.g., 15 minutes).
-
Stop the enzymatic reaction by adding the stopping reagent.
-
Add the 4-aminoantipyrine and potassium ferricyanide reagents to develop a color proportional to the amount of phenol produced.
-
Measure the absorbance of the resulting solution at a specific wavelength (e.g., 510 nm) using a spectrophotometer.
-
Calculate the phenol concentration from a standard curve and determine the ALP activity, typically expressed in units that correspond to the amount of phenol liberated per unit of time.
Conclusion and Recommendations
The stability of this compound powder is critical for its effective use in research and diagnostics. Due to its hygroscopic nature, the primary cause of degradation is hydrolysis, which is exacerbated by elevated temperatures. To ensure the integrity of the compound, the following recommendations should be strictly followed:
-
Storage: Store this compound powder in tightly sealed containers at 2-8°C, protected from light and moisture.
-
Handling: When in use, minimize the exposure of the powder to ambient air. It is advisable to work in a low-humidity environment, such as a glove box, for sensitive applications.
-
Quality Control: For critical applications, the purity of the this compound powder should be periodically verified using a stability-indicating HPLC method, especially for older batches or those that may have been exposed to suboptimal conditions.
By adhering to these guidelines, researchers, scientists, and drug development professionals can ensure the quality and reliability of their this compound reagents, leading to more accurate and reproducible scientific outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. An innovative and cost-effective way to estimate alkaline phosphatase activity in in vitro cellular model systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biolabo.fr [biolabo.fr]
- 4. karger.com [karger.com]
- 5. youtube.com [youtube.com]
- 6. Determination of the paracetamol degradation process with online UV spectroscopic and multivariate curve resolution-alternating least squares methods: comparative validation by HPLC - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. pharmainfo.in [pharmainfo.in]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biopharminternational.com [biopharminternational.com]
- 14. pharmasm.com [pharmasm.com]
- 15. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. benchchem.com [benchchem.com]
- 18. japsonline.com [japsonline.com]
- 19. repositorio.ulisboa.pt [repositorio.ulisboa.pt]
- 20. wjarr.com [wjarr.com]
- 21. researchgate.net [researchgate.net]
- 22. demarcheiso17025.com [demarcheiso17025.com]
- 23. e-century.us [e-century.us]
The Role of Phenyl Phosphate as an Enzyme Substrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenyl phosphate (B84403) and its derivatives, such as p-nitrophenyl phosphate (pNPP), are invaluable tools in biochemistry and drug discovery, primarily serving as versatile substrates for a wide range of enzymes, most notably phosphatases. The enzymatic hydrolysis of these substrates yields a phenolic compound and inorganic phosphate. The production of the phenolate (B1203915) ion, which is often chromogenic, provides a straightforward and quantifiable measure of enzyme activity. This technical guide provides an in-depth exploration of the use of this compound as an enzyme substrate, with a focus on quantitative data, detailed experimental protocols, and its application in drug development.
Core Concepts: The Enzymatic Reaction
The fundamental principle behind the use of this compound as an enzyme substrate lies in the cleavage of the phosphoester bond by a hydrolase enzyme, typically a phosphatase. The generalized reaction is as follows:
This compound + H₂O --(Phosphatase)--> Phenol + Inorganic Phosphate
For the commonly used derivative, p-nitrothis compound (pNPP), the reaction is:
p-Nitrothis compound (colorless) + H₂O --(Phosphatase)--> p-Nitrophenol (yellow) + Inorganic Phosphate
The production of p-nitrophenol, which has a distinct yellow color under alkaline conditions, can be readily measured spectrophotometrically at or near 405 nm.[1] The rate of color development is directly proportional to the enzyme's activity.[2] This principle forms the basis of numerous enzyme assays.
Quantitative Data: Enzyme Kinetics
The efficiency of an enzyme's catalysis on this compound or its derivatives is described by the Michaelis-Menten kinetic parameters, primarily the Michaelis constant (Kₘ) and the maximum velocity (Vₘₐₓ). Kₘ represents the substrate concentration at which the reaction rate is half of Vₘₐₓ and is an inverse measure of the substrate's affinity for the enzyme. Vₘₐₓ is the maximum rate of the reaction when the enzyme is saturated with the substrate.
Below is a summary of kinetic parameters for various phosphatases using this compound derivatives as substrates.
| Enzyme | Substrate | Kₘ (mM) | Vₘₐₓ (µmol/min/mg or U/mg) | Organism/Tissue Source | Reference |
| Alkaline Phosphatase | p-Nitrothis compound | 0.0290 | 0.0254 mM/min | E. coli | [3] |
| Alkaline Phosphatase | 4-Nitrophenylphosphate | 0.5 x 10⁻³ M | 20 x 10⁻⁶ M/min | Lepus townsendii (liver) | [4] |
| Alkaline Phosphatase | p-Nitrothis compound | 0.216 | 106.5 µ g/half hour | Oreochromis mossambicus (hepatic) | [4] |
| Monkeypox Virus H1 Phosphatase | p-Nitrothis compound | 1.5 | Not Specified | Monkeypox Virus | [5] |
| Soil Acid Phosphatase | 4-Nitrothis compound | 0.44 - 0.60 | 40.0 - 56.6 µg/g soil/h | Soil | [6] |
Note: The units and experimental conditions can vary between studies, affecting the direct comparability of the values. Refer to the cited literature for specific experimental details.
Experimental Protocols
Detailed and standardized protocols are crucial for obtaining reproducible and accurate results. Below are comprehensive methodologies for assaying alkaline and acid phosphatase activity using this compound derivatives.
Alkaline Phosphatase (ALP) Assay Protocol
This protocol is a synthesis of common procedures for the colorimetric determination of ALP activity.[7][8][9]
1. Reagent Preparation:
-
Assay Buffer: 100 mM Tris-HCl, 1 mM MgCl₂, 0.1 mM ZnCl₂, pH 9.5.[1] Store at 4°C.
-
Substrate Solution (5 mM pNPP): Dissolve two p-nitrothis compound tablets in 5.4 mL of Assay Buffer. This solution should be prepared fresh and protected from light.[7]
-
Stop Solution: 3 M NaOH.[1]
-
ALP Enzyme Standard: Reconstitute lyophilized ALP with Assay Buffer to a known concentration (e.g., 1 mg/mL). Prepare serial dilutions in Assay Buffer to generate a standard curve.
2. Assay Procedure (96-well plate format):
-
Add 50 µL of each enzyme dilution or sample to the wells of a 96-well microplate.[1]
-
Include a blank control containing 50 µL of Assay Buffer without the enzyme.[1]
-
Pre-incubate the plate at 37°C for 5 minutes.[1]
-
Initiate the reaction by adding 50 µL of the pNPP substrate solution to each well.[1]
-
Incubate the plate at 37°C for a suitable time (e.g., 10-60 minutes), protected from light.[7][8] The incubation time can be optimized based on enzyme activity.
-
Stop the reaction by adding 50 µL of the Stop Solution to each well.[1]
-
Read the absorbance at 405 nm using a microplate reader.[1]
3. Data Analysis:
-
Subtract the absorbance of the blank from the absorbance of the standards and samples.
-
Plot the absorbance of the standards versus their concentration to create a standard curve.
-
Use the standard curve to determine the concentration of p-nitrophenol produced in each sample.
-
Calculate the enzyme activity, typically expressed in units (U), where one unit is defined as the amount of enzyme that hydrolyzes 1 µmol of substrate per minute under the specified conditions.
Acid Phosphatase (AP) Assay Protocol
This protocol outlines a typical procedure for measuring acid phosphatase activity.[10]
1. Reagent Preparation:
-
Assay Buffer: 90 mM Citrate Buffer, pH 4.8 at 37°C.
-
Substrate Solution (15.2 mM pNPP): Prepare a 5.64 mg/mL solution of p-nitrothis compound in purified water.
-
Stop Solution: 100 mM Sodium Hydroxide (NaOH).
-
Enzyme Solution: Prepare a solution containing 0.15-0.25 U/mL of acid phosphatase in cold purified water immediately before use.
2. Assay Procedure (Cuvette-based):
-
Pipette 0.50 mL of Assay Buffer and 0.50 mL of pNPP solution into suitable containers (Test and Blank).
-
Equilibrate to 37°C.
-
Add 0.10 mL of the Enzyme Solution to the "Test" container.
-
Mix by inversion and incubate at 37°C for exactly 10 minutes.
-
After 10 minutes, add 1.0 mL of Stop Solution to both the "Test" and "Blank" containers.
-
Mix by inversion and record the absorbance at 410 nm for both the Test and the Blank using a spectrophotometer.
3. Calculation of Enzyme Activity: One unit of acid phosphatase is defined as the amount of enzyme that will hydrolyze 1.0 µmole of p-nitrothis compound per minute at pH 4.8 at 37°C.
Troubleshooting Common Assay Problems
| Problem | Possible Cause | Solution | Reference |
| Weak or No Signal | Inactive enzyme | Ensure proper storage and handling of the enzyme. Run a positive control with a fresh enzyme stock. | [1] |
| Substrate degradation | Prepare pNPP solution fresh and protect from light. A faint yellow color indicates spontaneous hydrolysis. | [1] | |
| Incorrect pH or temperature | Verify the pH of the buffer and the incubation temperature are optimal for the specific enzyme. | [1] | |
| High Background | Contamination of reagents | Use high-purity water and reagents. Prepare fresh solutions. | [11] |
| Spontaneous substrate hydrolysis | Prepare substrate solution fresh. Store pNPP tablets in a desiccator. | [1] | |
| Inconsistent Readings | Pipetting errors | Ensure accurate and consistent pipetting, especially when adding the stop solution. | [11] |
| Incomplete mixing | Mix well after adding each reagent, particularly the stop solution. | [11] |
Signaling Pathways and Biological Relevance
The enzymatic hydrolysis of this compound produces phenol, a molecule that can influence cellular signaling pathways. Phenolic compounds are known to modulate a variety of signaling cascades, including those involved in inflammation, cell proliferation, and apoptosis.[12]
One of the key pathways affected is the Nuclear Factor-kappa B (NF-κB) signaling pathway . NF-κB is a transcription factor that plays a central role in regulating immune and inflammatory responses.[13][14] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and proteasomal degradation.[15] This frees NF-κB to translocate to the nucleus and activate the transcription of target genes.
Phenolic compounds can interfere with this pathway at multiple points, often by inhibiting the activation of the IKK complex, thereby preventing IκB degradation and keeping NF-κB in its inactive cytoplasmic state.[12]
Application in Drug Development and High-Throughput Screening (HTS)
The simplicity, reliability, and cost-effectiveness of assays using this compound derivatives make them highly suitable for high-throughput screening (HTS) campaigns to identify enzyme inhibitors.[2] HTS allows for the rapid testing of large libraries of chemical compounds for their ability to modulate the activity of a specific enzyme target.[16]
In the context of drug discovery, phosphatases are attractive therapeutic targets for a range of diseases, including cancer, diabetes, and autoimmune disorders.[2] HTS assays using substrates like pNPP are employed to find small molecules that inhibit these phosphatases.
HTS Workflow for Phosphatase Inhibitors
The following diagram illustrates a typical workflow for an HTS campaign targeting phosphatase inhibitors.
In this workflow, a large number of compounds are individually tested for their ability to reduce the rate of p-nitrophenol production from pNPP by the target phosphatase. Compounds that significantly decrease the signal are identified as "hits" and are then subjected to further validation and optimization to develop potential new drugs.
Conclusion
This compound and its chromogenic derivatives are indispensable substrates in enzyme kinetics and drug discovery. Their use in simple and robust colorimetric assays allows for the precise quantification of phosphatase activity. The data and protocols presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to effectively utilize these substrates in their work. Furthermore, the adaptability of these assays to high-throughput formats ensures their continued importance in the search for novel therapeutics targeting phosphatases and other related enzymes.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. kjunshin.repo.nii.ac.jp [kjunshin.repo.nii.ac.jp]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. thepharmajournal.com [thepharmajournal.com]
- 7. Alkaline Phosphatase Assay Kit (Colorimetric) / pNPP assay (ab83369) | Abcam [abcam.com]
- 8. assaygenie.com [assaygenie.com]
- 9. medichem-me.com [medichem-me.com]
- 10. resources.novusbio.com [resources.novusbio.com]
- 11. benchchem.com [benchchem.com]
- 12. Polyphenols Targeting NF-κB Pathway in Neurological Disorders: What We Know So Far? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. researchgate.net [researchgate.net]
- 16. High-throughput screening for protein tyrosine phosphatase activity modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enzymatic Hydrolysis of Phenyl Phosphate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the core mechanisms governing the enzymatic hydrolysis of phenyl phosphate (B84403). It is designed to serve as a comprehensive resource, detailing the catalytic strategies employed by key phosphatase families, presenting relevant quantitative data, and outlining detailed experimental protocols for the study of this fundamental biochemical reaction.
Executive Summary
The cleavage of the phosphate ester bond in phenyl phosphate is a critical reaction catalyzed by a broad class of enzymes known as phosphatases. These enzymes play pivotal roles in a vast array of cellular processes, including signal transduction, metabolic regulation, and cellular development. Understanding the precise mechanism of this compound hydrolysis is fundamental to elucidating enzyme function and is of paramount importance in the development of therapeutic agents that target phosphatase activity. This guide focuses primarily on two major classes of phosphatases: alkaline phosphatases (APs) and acid phosphatases (ACPs), highlighting their distinct catalytic mechanisms, active site architectures, and kinetic profiles.
The Core Mechanism: A Tale of Two Phosphatases
The enzymatic hydrolysis of this compound, while seemingly a straightforward reaction, proceeds through sophisticated catalytic mechanisms that differ significantly between alkaline and acid phosphatases. Both enzyme classes, however, ultimately facilitate the nucleophilic attack on the phosphorus atom of the phosphate group, leading to the cleavage of the P-O bond and the release of phenol (B47542) and inorganic phosphate.
Alkaline Phosphatase (AP)
Alkaline phosphatases are typically zinc-containing metalloenzymes that exhibit optimal activity at alkaline pH.[1] The catalytic mechanism is generally accepted to proceed through a two-step process involving a covalent phospho-enzyme intermediate.
Step 1: Formation of the Phospho-Enzyme Intermediate A key active site residue, a serine (Ser), is activated by a proximal zinc ion (Zn1), which lowers the pKa of its hydroxyl group, facilitating its deprotonation to a highly nucleophilic seryl anion. This anion then attacks the phosphorus atom of this compound, forming a pentacovalent transition state. This transition state is stabilized by another zinc ion (Zn2) and a strategically positioned arginine residue, which coordinate the non-bridging oxygen atoms of the phosphate group. The transition state then collapses, leading to the cleavage of the P-O bond, the release of the phenolate (B1203915) leaving group, and the formation of a covalent phosphoseryl intermediate.
Step 2: Hydrolysis of the Phospho-Enzyme Intermediate A water molecule, activated by the Zn1 ion, acts as a nucleophile and attacks the phosphorus atom of the phosphoseryl intermediate. This leads to the formation of another pentacovalent transition state, which subsequently breaks down to release inorganic phosphate and regenerate the active enzyme for the next catalytic cycle. At alkaline pH, the rate-limiting step is often the release of the inorganic phosphate product from the active site.[2]
The active site of alkaline phosphatase is a highly organized environment. It features a bimetallic zinc center, with a third magnesium ion that plays a structural role.[2] The precise positioning of these metal ions and key amino acid residues, such as serine and arginine, is crucial for substrate binding, transition state stabilization, and catalytic efficiency.
Acid Phosphatase (ACP)
Acid phosphatases, as their name suggests, function optimally in acidic environments.[3] A prominent class of ACPs are the histidine acid phosphatases (HAPs), which employ a different catalytic strategy compared to their alkaline counterparts and notably lack metal cofactors in their active site.[1][4]
The mechanism of HAPs also involves a two-step process with a covalent phospho-enzyme intermediate.
Step 1: Formation of the Phospho-Enzyme Intermediate In this case, a histidine residue acts as the primary nucleophile. One of the nitrogen atoms of the histidine imidazole (B134444) ring attacks the phosphorus atom of the this compound substrate. A nearby aspartate residue, acting as a general acid, protonates the oxygen of the phenolate leaving group, facilitating its departure. This concerted action leads to the formation of a covalent phosphohistidine (B1677714) intermediate.
Step 2: Hydrolysis of the Phospho-Enzyme Intermediate A water molecule, activated by the same aspartate residue (now acting as a general base), attacks the phosphorus atom of the phosphohistidine intermediate. This results in the release of inorganic phosphate and the regeneration of the enzyme's active site.
The active site of histidine acid phosphatases is characterized by a constellation of conserved residues that create a precise environment for catalysis. The key players are the nucleophilic histidine and the general acid/base aspartate, which work in concert to achieve efficient hydrolysis.[1][4]
Quantitative Data on this compound Hydrolysis
The kinetic parameters of enzymatic reactions provide invaluable insights into the efficiency and substrate affinity of an enzyme. The Michaelis constant (Km) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), and is an indicator of the enzyme's affinity for the substrate. The turnover number (kcat) represents the number of substrate molecules converted to product per enzyme molecule per unit time. The following tables summarize available kinetic data for the hydrolysis of this compound and its commonly used analogue, p-nitrothis compound (pNPP), by various phosphatases.
Table 1: Kinetic Parameters for this compound Hydrolysis
| Enzyme Source | pH | Km (M) | Vmax | kcat (s⁻¹) | Reference |
| Human Prostatic Acid Phosphatase | 3.8 - 5.7 | - | - | - | [3] |
| Calf Intestinal Alkaline Phosphatase | - | 9.6 x 10⁻⁴ | - | - | [1] |
Table 2: Kinetic Parameters for p-Nitrothis compound (pNPP) Hydrolysis
| Enzyme Source | Buffer | pH | Km (M) | Vmax (µmoles min⁻¹ unit⁻¹) | kcat (s⁻¹) | Reference |
| Calf Intestinal Alkaline Phosphatase | Tris-HCl | 11 | 7.6 x 10⁻⁴ | 3.12 | 82.98 | [1] |
| Calf Intestinal Alkaline Phosphatase | Glycine-NaOH | 9.5 | 4.0 x 10⁻⁴ | 1.6 | 42.55 | [1] |
| E. coli Alkaline Phosphatase | - | - | 2.90 x 10⁻⁵ | 0.0254 (mM/min) | - | |
| Human Alkaline Phosphatase (Liver) | 2-amino-2-methyl-1-propanol | - | - | - | - | [4] |
Note: The units for Vmax may vary between studies and should be interpreted in the context of the specific experimental conditions.
Experimental Protocols
The following sections provide detailed methodologies for assaying the enzymatic hydrolysis of this compound. Given the widespread use of p-nitrothis compound (pNPP) as a chromogenic substrate that yields a readily quantifiable yellow product (p-nitrophenol), many standard protocols are based on this analogue. The principles of these assays are directly applicable to this compound, with the primary modification being the method of product detection (phenol).
Continuous Spectrophotometric Assay for Acid Phosphatase
This protocol is adapted for the continuous monitoring of phenol release from this compound hydrolysis.[3]
Materials:
-
Enzyme: Purified or partially purified acid phosphatase
-
Substrate: this compound solution (e.g., 100 mM stock in water)
-
Buffer: Appropriate acidic buffer (e.g., 0.1 M sodium acetate, pH 3.8 - 5.7)
-
Spectrophotometer capable of measuring absorbance in the UV range (phenol absorbs around 270 nm)
-
Quartz cuvettes
Procedure:
-
Prepare a reaction mixture in a quartz cuvette by combining the assay buffer and the acid phosphatase enzyme solution.
-
Place the cuvette in the spectrophotometer and allow the temperature to equilibrate.
-
Initiate the reaction by adding a small volume of the this compound substrate solution to the cuvette and mix thoroughly.
-
Immediately begin monitoring the change in absorbance at the wavelength corresponding to the maximum absorbance of phenol under the specific buffer conditions.
-
Record the absorbance change over time. The initial linear portion of the curve represents the initial reaction velocity.
-
To determine the kinetic parameters (Km and Vmax), repeat the assay with varying concentrations of this compound.
-
Calculate the concentration of phenol produced using a standard curve generated with known concentrations of phenol.
Endpoint Colorimetric Assay for Alkaline Phosphatase (adapted from pNPP assays)
This protocol is a generalized endpoint assay adapted from common pNPP methods for use with this compound. This requires a post-reaction step to quantify the phenol product.
Materials:
-
Enzyme: Purified or partially purified alkaline phosphatase
-
Substrate: this compound solution
-
Buffer: Alkaline buffer (e.g., 100 mM Tris-HCl, pH 9.5, containing 5 mM MgCl₂)
-
Stop Solution: 2N NaOH
-
Phenol Quantitation Reagent: e.g., 4-aminoantipyrine (B1666024) and potassium ferricyanide
-
96-well microplate
-
Microplate reader
Procedure:
-
Add 50 µL of the enzyme sample (appropriately diluted in assay buffer) to each well of a 96-well plate. Include a blank control with 50 µL of assay buffer without the enzyme.
-
Initiate the reaction by adding 50 µL of the this compound substrate solution to each well.
-
Incubate the plate at a constant temperature (e.g., 37°C) for a fixed period (e.g., 15-30 minutes). The incubation time should be optimized to ensure the reaction remains in the linear range.
-
Stop the reaction by adding 50 µL of the stop solution to each well.
-
Add the phenol quantitation reagents according to the manufacturer's instructions. This will typically involve the addition of reagents that react with phenol to produce a colored product.
-
Measure the absorbance at the appropriate wavelength for the colored product using a microplate reader.
-
Subtract the absorbance of the blank from the absorbance of the samples to obtain the net absorbance.
-
Calculate the amount of phenol produced using a standard curve and determine the enzyme activity.
Visualizing the Mechanisms and Workflows
Diagrams are essential tools for visualizing complex biological processes. The following sections provide Graphviz (DOT language) scripts to generate diagrams of the catalytic pathways and experimental workflows.
Catalytic Cycle of Alkaline Phosphatase
Caption: Catalytic cycle of alkaline phosphatase hydrolysis of this compound.
Experimental Workflow for an Endpoint Phosphatase Assay
Caption: A typical experimental workflow for an endpoint phosphatase assay.
Logical Relationships of Key Catalytic Residues in Phosphatases
References
- 1. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 2. Continuous assay for acid phosphatase using this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinetic parameters for the cleaved substrate, and enzyme and substrate stability, vary with the phosphoacceptor in alkaline phosphatase catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. kjunshin.repo.nii.ac.jp [kjunshin.repo.nii.ac.jp]
Phenyl Phosphate: A Versatile Tool in Biochemical Pathway Analysis and Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Phenyl phosphate (B84403) and its derivatives serve as critical substrates for a wide array of phosphatases, enzymes that catalyze the removal of phosphate groups from molecules. This dephosphorylation is a fundamental regulatory mechanism in a vast number of biochemical pathways, including signal transduction cascades that govern cell growth, differentiation, and communication. The simplicity and versatility of phenyl phosphate-based assays have made them an indispensable tool for studying enzyme kinetics, screening for potential drug candidates, and diagnosing various diseases. This technical guide provides a comprehensive overview of the function of this compound in biochemical pathways, detailed experimental protocols for its use in phosphatase assays, and an exploration of its relevance in key signaling pathways implicated in health and disease.
Introduction: The Central Role of Phosphatases and this compound
Phosphorylation and dephosphorylation are the yin and yang of cellular regulation. While kinases add phosphate groups to proteins and other molecules, phosphatases remove them, acting as molecular switches that control protein activity, localization, and interaction with other molecules. This compound is a simple aryl phosphate ester that serves as an excellent artificial substrate for many types of phosphatases, including alkaline phosphatases (ALPs), acid phosphatases (ACPs), and protein tyrosine phosphatases (PTPs).
The enzymatic hydrolysis of this compound or its chromogenic analog, p-nitrothis compound (pNPP), yields phenol (B47542) or p-nitrophenol, respectively. These products can be readily detected and quantified, providing a straightforward method for measuring phosphatase activity. This principle forms the basis of numerous colorimetric assays widely used in research and clinical diagnostics.
This compound in Key Biochemical Pathways
While this compound itself is primarily used as a laboratory tool, the phosphatase enzymes it helps to characterize are central to numerous critical signaling pathways. The dysregulation of these pathways is often implicated in diseases such as cancer, autoimmune disorders, and neurodegenerative conditions.
Protein Tyrosine Phosphatase (PTP) Signaling
Protein tyrosine phosphatases are a large family of enzymes that specifically remove phosphate groups from tyrosine residues on proteins. They are crucial regulators of signal transduction pathways initiated by receptor tyrosine kinases (RTKs). Two prominent examples are the SHP-2 and CD45 phosphatases.
Src homology region 2-containing protein tyrosine phosphatase 2 (SHP-2) is a non-receptor protein tyrosine phosphatase that, counterintuitively for a phosphatase, often plays a positive role in signal transduction.[1] It is a key component of the Ras-MAPK (mitogen-activated protein kinase) signaling pathway, which is essential for cell proliferation and differentiation.[2] Upon activation by growth factors, SHP-2 is recruited to activated receptor tyrosine kinases or associated docking proteins. This recruitment leads to the activation of the Ras-MAPK cascade, promoting cell growth and survival.[3]
CD45 is a receptor-like protein tyrosine phosphatase that is crucial for T-cell activation.[4][5] It plays a dual role by both activating and suppressing signaling molecules. A key function of CD45 is the dephosphorylation and activation of Src family kinases, such as Lck, which are essential for initiating the T-cell receptor (TCR) signaling cascade upon antigen recognition.[4][6] This activation leads to a series of downstream events culminating in T-cell proliferation and differentiation.
Potential Role in Neuroprotection
While the direct neuroprotective effects of this compound are not extensively documented, the broader class of phenolic compounds has been shown to exhibit neuroprotective properties.[7][8] These compounds can cross the blood-brain barrier and exert antioxidant and anti-inflammatory effects.[8] Conversely, some organophosphate compounds, such as trithis compound (TPP), have been shown to be neurotoxic, capable of crossing the blood-brain barrier and inducing neuroinflammation and neuronal apoptosis.[4][9] This highlights the importance of the chemical structure in determining the biological activity of this compound-related compounds in the nervous system.
Experimental Protocols
The following sections provide detailed methodologies for performing phosphatase assays using this compound and its chromogenic analog, pNPP.
General Workflow for Phosphatase Assays
The general workflow for a phosphatase assay involves several key steps, from sample preparation to data analysis.
Protocol for Alkaline Phosphatase (ALP) Assay using pNPP
This protocol is adapted for a 96-well plate format.
Materials:
-
Assay Buffer: 1 M Diethanolamine, 0.5 mM MgCl₂, pH 9.8
-
Substrate Solution: 10 mM p-Nitrothis compound (pNPP) in Assay Buffer
-
Stop Solution: 3 M NaOH
-
Sample: Serum, plasma, or cell lysate
-
96-well clear flat-bottom plate
-
Microplate reader capable of measuring absorbance at 405 nm
-
Incubator at 37°C
Procedure:
-
Prepare Working Reagent: Mix the Assay Buffer and Substrate Solution as required.
-
Sample Preparation:
-
For serum or plasma, use directly.
-
For cell lysates, prepare by homogenizing cells in a suitable lysis buffer.
-
-
Reaction Setup:
-
Add 50 µL of sample to each well.
-
For a blank, add 50 µL of the sample buffer without the enzyme.
-
-
Initiate Reaction: Add 100 µL of the pNPP Substrate Solution to each well.
-
Incubation: Incubate the plate at 37°C for 15-30 minutes.
-
Stop Reaction: Add 50 µL of Stop Solution to each well.
-
Measurement: Measure the absorbance at 405 nm using a microplate reader.
-
Calculation: Calculate the ALP activity based on the rate of p-nitrophenol production, using a standard curve generated with known concentrations of p-nitrophenol.
Protocol for Acid Phosphatase (ACP) Assay using pNPP
This protocol is also designed for a 96-well plate format.
Materials:
-
Assay Buffer: 0.1 M Sodium acetate, pH 5.5
-
Substrate Solution: 5 mM p-Nitrothis compound (pNPP) in Assay Buffer
-
Stop Solution: 1 M NaOH
-
Sample: Cell lysate or other biological samples
-
96-well clear flat-bottom plate
-
Microplate reader capable of measuring absorbance at 405 nm
-
Incubator at 37°C
Procedure:
-
Sample Preparation: Prepare cell lysates or other samples in the Assay Buffer.
-
Reaction Setup:
-
Add 50 µL of the sample to each well.
-
For a blank, add 50 µL of the Assay Buffer.
-
-
Initiate Reaction: Add 50 µL of the pNPP Substrate Solution to each well.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
Stop Reaction: Add 100 µL of Stop Solution to each well.
-
Measurement: Measure the absorbance at 405 nm.
-
Calculation: Determine the ACP activity from a p-nitrophenol standard curve.
Quantitative Data
The kinetic parameters, Michaelis constant (Km) and maximum velocity (Vmax), are crucial for characterizing enzyme activity. These parameters can vary depending on the enzyme source, substrate, and assay conditions.
| Enzyme | Substrate | Km (mM) | Vmax (µmol/min/mg) | pH | Temperature (°C) | Source |
| Calf Intestinal Alkaline Phosphatase | pNPP | 0.76 | 3.12 (units/mg) | 11.0 | 37 | [1][10] |
| Calf Intestinal Alkaline Phosphatase | pNPP | 0.40 | 1.6 (units/mg) | 9.5 | 37 | [1][10] |
| Human Prostatic Acid Phosphatase | This compound | Varies with conditions | Varies with conditions | 3.8-5.7 | Not Specified | [11] |
| E. coli Alkaline Phosphatase | Substituted Phenyl Phosphates | Varies with substituent | - | 8.0 | 25 | [2] |
| Human Alkaline Phosphatase Isoenzymes | pNPP | Varies with buffer | Varies with buffer | Not Specified | 30 | [3] |
Conclusion
This compound and its analogs are invaluable reagents in the study of biochemical pathways regulated by phosphatases. The straightforward and robust nature of assays employing these substrates allows for the detailed kinetic characterization of enzyme activity and the high-throughput screening of potential inhibitors. Understanding the roles of the phosphatases that act on these substrates, such as SHP-2 and CD45, is fundamental to unraveling the complexities of cellular signaling in both normal physiological processes and in disease states. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this compound-based tools in their scientific endeavors.
References
- 1. Kinetic behaviour of calf intestinal alkaline phosphatase with pNPP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bacterial alkaline phosphatase. Part III. Kinetic studies with substituted phenyl phosphates and structurally related inhibitors - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. Kinetic parameters for the cleaved substrate, and enzyme and substrate stability, vary with the phosphoacceptor in alkaline phosphatase catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scite.ai [scite.ai]
- 7. The Neuroprotective Effects of Phenolic Acids: Molecular Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phenolic Compounds of Therapeutic Interest in Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Trithis compound permeates the blood brain barrier and induces neurotoxicity in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 11. Continuous assay for acid phosphatase using this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking the Potential: A Technical Guide to Novel Applications of Phenyl Phosphate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Phenyl phosphate (B84403) derivatives, a versatile class of organic compounds, are increasingly being explored for a wide range of innovative applications across various scientific disciplines. Their unique chemical properties, stemming from the presence of a phosphate group attached to a phenyl ring, allow for their use as highly specific enzyme inhibitors, effective flame retardants, strategic prodrugs to enhance drug delivery, and functional components in advanced materials. This technical guide provides an in-depth exploration of these novel applications, complete with quantitative data, detailed experimental protocols, and visualizations of key biological and experimental processes.
Phenyl Phosphate Derivatives as Selective Enzyme Inhibitors
This compound derivatives have emerged as a promising scaffold for the design of potent and selective enzyme inhibitors, particularly targeting cholinesterases.
Butyrylcholinesterase (BChE) Inhibition
A series of dialkyl phenyl phosphates has been identified as potent and selective inhibitors of butyrylcholinesterase (BChE), an enzyme implicated in the progression of Alzheimer's disease.[1][2][3] The inhibitory activity of these compounds is influenced by the nature of the alkyl substituents.
| Compound | Inhibition Constant (Ki) against BChE |
| Di-n-butyl this compound | 43 µM[1][2][3] |
| Di-n-pentyl this compound | 6 µM[1][2][3] |
| Di-cyclohexyl this compound | 7 µM[1][2][3] |
Table 1: Inhibitory Activity of Dialkyl Phenyl Phosphates against Butyrylcholinesterase.
Signaling Pathway: The Cholinergic Anti-inflammatory Pathway
Butyrylcholinesterase inhibitors can modulate the cholinergic anti-inflammatory pathway, a neural circuit that regulates the immune response.[4] By inhibiting BChE, these compounds increase the levels of acetylcholine (B1216132) (ACh), which in turn can activate α7 nicotinic acetylcholine receptors (α7nAChR) on macrophages. This activation leads to a reduction in the production of pro-inflammatory cytokines like TNF-α, IL-1, and IL-6, thereby dampening the inflammatory cascade.[5][6][7][8]
Caption: Cholinergic Anti-inflammatory Pathway Modulation.
Experimental Protocol: In Vitro Butyrylcholinesterase Inhibition Assay (Ellman's Method)
This protocol outlines a common spectrophotometric method for determining the inhibitory activity of this compound derivatives against BChE.
Materials:
-
Butyrylcholinesterase (from equine serum)
-
Butyrylthiocholine (B1199683) iodide (substrate)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (0.1 M, pH 8.0)
-
Test compound (this compound derivative)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add 20 µL of BChE solution (5 IU/mL) to each well.
-
Add 30 µL of different concentrations of the test compound solution to the respective wells.
-
Pre-incubate the plate for 5 minutes at room temperature.
-
Add 60 µL of DTNB solution.
-
Initiate the reaction by adding 20 µL of butyrylthiocholine iodide solution.
-
Immediately measure the change in absorbance at 412 nm over time using a microplate reader.
-
The rate of the reaction is proportional to the BChE activity. The inhibitory activity of the test compound is calculated by comparing the reaction rate in the presence of the inhibitor to the rate of a control without the inhibitor.
-
The IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) can then be determined.
Caption: Experimental Workflow for Enzyme Inhibition Assay.
This compound Derivatives as High-Performance Flame Retardants
This compound derivatives are increasingly utilized as effective, halogen-free flame retardants in a variety of polymers, particularly epoxy resins. They can act in both the condensed phase (promoting char formation) and the gas phase (inhibiting combustion reactions).[5][9]
Performance in Epoxy Resins
The incorporation of this compound derivatives into epoxy resin formulations significantly enhances their fire resistance. Key performance indicators include the Limiting Oxygen Index (LOI) and the UL-94 vertical burn test rating.
| Flame Retardant | Polymer Matrix | Loading (wt%) | LOI (%) | UL-94 Rating |
| Melamine (B1676169) Phenylphosphate | Epoxy Resin | 20 | 26.5 | V-0[10] |
| Piperazinyl this compound (PPOP) | Epoxy Resin | 3 | 33.6 | V-0 |
| 4,4'-diaminodiphenylmethyl this compound (DPOA) | Epoxy Resin | 3 | 34.2 | V-0 |
Table 2: Flame Retardant Performance of this compound Derivatives in Epoxy Resin.
Cone calorimetry is another critical tool for evaluating the fire performance of materials, providing data on heat release rate (HRR), total heat release (THR), and smoke production. For an epoxy resin containing 20 wt% melamine phenylphosphate, the peak heat release rate was reduced by 51%, the total heat release by 34%, and the total smoke release by 24% compared to the pure epoxy resin.[10]
Experimental Protocols for Flame Retardancy Testing
Materials:
-
Phenylphosphoric acid (PPA)
-
Melamine (MEL)
-
Reaction flask with a stirrer and condenser
Procedure:
-
Dissolve phenylphosphoric acid in ethanol in the reaction flask.
-
Slowly add melamine to the solution while stirring.
-
Heat the mixture to reflux and maintain for a specified time.
-
Cool the reaction mixture to room temperature.
-
Filter the resulting precipitate, wash with ethanol, and dry to obtain melamine phenylphosphate.[10]
Procedure:
-
Prepare a sample of the polymer with the this compound flame retardant of specific dimensions (e.g., 100 mm x 100 mm x 3 mm).
-
Place the sample in the cone calorimeter's sample holder.
-
Expose the sample to a constant heat flux (e.g., 35 kW/m² or 50 kW/m²).
-
An external igniter initiates combustion.
-
During combustion, the instrument continuously measures the oxygen concentration in the exhaust gas stream to calculate the heat release rate.
-
Mass loss and smoke production are also monitored throughout the test.[4][11][12][13]
Caption: Workflow for Testing Flame Retardant Polymers.
This compound Derivatives as Prodrugs for Enhanced Bioavailability
The phosphate group can be strategically used to create water-soluble prodrugs of parent molecules that have poor aqueous solubility. This approach improves the drug's formulation possibilities and can enhance its oral bioavailability. Once administered, endogenous enzymes such as alkaline phosphatases cleave the phosphate group, releasing the active drug.[11][14]
Etoposide (B1684455) Phosphate: A Case Study
Etoposide is a widely used anticancer agent, but its poor water solubility presents formulation challenges. Etoposide phosphate is a water-soluble prodrug that is rapidly and extensively converted to etoposide in vivo.[1][15][16][17][18][19][20][21]
| Parameter | Etoposide Phosphate (Oral) | Etoposide (Oral) |
| Median AUCinf (mg l⁻¹ h) | 77.7 | 62.0[17] |
| Inter-patient Variability of AUCinf (CV%) | 42.3 | 48.4[17] |
Table 3: Pharmacokinetic Comparison of Oral Etoposide Phosphate and Oral Etoposide.
While oral administration of etoposide phosphate showed a borderline significant increase in the area under the curve (AUC) compared to oral etoposide, it did not significantly reduce the inter-patient variability.[17] However, for intravenous administration, etoposide phosphate is considered bioequivalent to etoposide, offering the advantage of administration in smaller volumes without the need for organic solvents.[1][15]
Experimental Protocol: In Vivo Pharmacokinetic Study
Objective: To compare the pharmacokinetic profiles of a this compound prodrug and its parent drug.
Procedure:
-
Animal Model: Select an appropriate animal model (e.g., rats, mice).
-
Drug Administration: Administer the prodrug and the parent drug to different groups of animals via the desired route (e.g., oral gavage, intravenous injection).
-
Blood Sampling: Collect blood samples at predetermined time points after drug administration.
-
Plasma Separation: Separate the plasma from the blood samples by centrifugation.
-
Sample Analysis: Analyze the plasma samples for the concentrations of both the prodrug and the parent drug using a validated analytical method, such as high-performance liquid chromatography (HPLC).
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to reach Cmax), AUC (area under the concentration-time curve), and half-life (t1/2).
-
Bioavailability Calculation: For oral administration, calculate the absolute bioavailability by comparing the AUC after oral administration to the AUC after intravenous administration. The relative bioavailability of the prodrug can be calculated by comparing its AUC to that of the parent drug.
Caption: Workflow for In Vivo Evaluation of Prodrugs.
This compound Derivatives in Materials Science
The unique structure of this compound derivatives also lends them to applications in materials science, particularly in the creation of functional hybrid materials.
Zinc Phenylphosphate Hybrid Polymers for Electroactive Materials
Hybrid polymers based on zinc phenylphosphates have been synthesized and shown to form fluids with significant negative electrorheological effects.[22] These "smart materials" exhibit a change in viscosity when an electric field is applied, making them suitable for applications in devices such as dampers and clutches.
Experimental Protocol: Synthesis of Zinc Phenylphosphate Hydrate (B1144303)
Materials:
-
Zinc sulfate (B86663) heptahydrate (ZnSO₄·7H₂O)
-
Disodium (B8443419) phenylphosphate dihydrate (Na₂PhPO₄·2H₂O)
-
Distilled water
Procedure:
-
Prepare a solution of zinc sulfate heptahydrate in distilled water.
-
Prepare a separate solution of disodium phenylphosphate dihydrate in distilled water.
-
Slowly add the zinc sulfate solution to the vigorously stirred disodium phenylphosphate solution at room temperature.
-
Continue stirring for several hours, during which a white precipitate of zinc phenylphosphate hydrate will form.
-
Separate the product by centrifugation and wash it with distilled water to remove any unreacted starting materials and byproducts.
-
Dry the final product under vacuum.
Caption: Workflow for Synthesis and Characterization of Hybrid Materials.
This technical guide highlights the significant and diverse potential of this compound derivatives. From modulating critical biological pathways to enhancing the safety and performance of materials, these compounds offer a rich platform for further research and development. The provided data and protocols serve as a foundation for scientists and researchers to explore and expand upon these novel applications.
References
- 1. Phase I and pharmacokinetic study of etoposide phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Dialkyl phenyl phosphates as novel selective inhibitors of butyrylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cholinergic anti-inflammatory pathway - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Physiology and immunology of the cholinergic antiinflammatory pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Cholinergic Anti-Inflammatory Pathway: R&D Systems [rndsystems.com]
- 9. An enzyme activity-based workflow for the identification and characterization of covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Facile synthesis of a flame retardant melamine phenylphosphate and its epoxy resin composites with simultaneously improved flame retardancy, smoke suppression and water resistance - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. books.rsc.org [books.rsc.org]
- 12. Frontiers | On-flow enzymatic inhibitor screening: The emerging success of liquid chromatography-based assays [frontiersin.org]
- 13. lkt.tf.fau.de [lkt.tf.fau.de]
- 14. researchgate.net [researchgate.net]
- 15. Pharmacokinetics and bioequivalence of etoposide following intravenous administration of etoposide phosphate and etoposide in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Randomized comparison of etoposide pharmacokinetics after oral etoposide phosphate and oral etoposide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Randomized comparison of etoposide pharmacokinetics after oral etoposide phosphate and oral etoposide - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Comparative pharmacokinetic study of high-dose etoposide and etoposide phosphate in patients with lymphoid malignancy receiving autologous stem cell transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Synthesis, hydrolytic activation and cytotoxicity of etoposide prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Tuning Scaffold Properties of New 1,4-Substituted Pyrrolo[3,2-c]quinoline Derivatives Endowed with Anticancer Potential, New Biological and In Silico Insights [mdpi.com]
- 22. 1D and 2D hybrid polymers based on zinc phenylphosphates: synthesis, characterization and applications in electroactive materials - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mechanism of Action of Phenylphosphate Synthase
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of phenylphosphate synthase, a key enzyme in the anaerobic degradation of phenol (B47542). The document details the enzyme's catalytic cycle, presents available quantitative data, and offers detailed experimental protocols for its study.
Introduction to Phenylphosphate Synthase
Phenylphosphate synthase is a multi-protein enzyme complex found in the bacterium Thauera aromatica. It catalyzes the first step in the anaerobic metabolism of phenol, a widespread environmental pollutant. This initial reaction involves the MgATP-dependent phosphorylation of phenol to phenylphosphate.[1][2] This activation step is crucial as it prepares the stable phenol molecule for subsequent carboxylation. The overall reaction catalyzed by phenylphosphate synthase is:
Phenol + MgATP + H₂O → Phenylphosphate + MgAMP + Orthophosphate[1]
The enzyme system is composed of three distinct proteins: Protein 1 (approximately 70 kDa), Protein 2 (approximately 40 kDa), and Protein 3 (approximately 24 kDa).[1][3][4][5]
-
Protein 1: This component is analogous to the central part of phosphoenolpyruvate (B93156) (PEP) synthase and contains a conserved histidine residue (His-569) that is the site of phosphorylation.[3][4] Protein 1 alone can catalyze the exchange of free [¹⁴C]phenol with the phenol moiety of phenylphosphate, but it cannot phosphorylate phenol on its own.[1][3]
-
Protein 2: Resembling the N-terminal portion of PEP synthase, Protein 2 is essential for the phosphorylation of Protein 1 by ATP.[1][3]
-
Protein 3: This protein stimulates the overall reaction severalfold, though its precise mechanistic role remains to be fully elucidated.[3][4]
The Catalytic Mechanism: A Ping-Pong Approach
The catalytic mechanism of phenylphosphate synthase is proposed to be a "ping-pong" mechanism, which is analogous to that of PEP synthase.[3][4] This mechanism involves a phosphorylated enzyme intermediate. The key steps are outlined below and illustrated in the signaling pathway diagram.
-
Enzyme Phosphorylation: The catalytic cycle is initiated by the phosphorylation of Protein 1. Protein 2 facilitates the transfer of a pyrophosphoryl group from ATP to the His-569 residue of Protein 1.[1]
-
Intermediate Formation: This phosphorylation event results in a high-energy phosphohistidine (B1677714) intermediate on Protein 1.
-
Phosphoryl Transfer to Phenol: The phosphorylated Protein 1 then binds to the phenol substrate. The phosphoryl group is transferred from the phosphohistidine intermediate to phenol, forming phenylphosphate.[3]
-
Product Release: Phenylphosphate is released from the enzyme, and the enzyme is returned to its unphosphorylated state, ready for another catalytic cycle. The other products of the reaction, AMP and orthophosphate, are also released.[1]
The phosphoryl group transferred to phenol originates from the β-phosphate of ATP.[1][4] The hydrolysis of the pyrophosphate intermediate is thought to drive the reaction forward, making the phosphorylation of phenol energetically favorable.
Caption: Proposed catalytic cycle of phenylphosphate synthase.
Quantitative Data
The following table summarizes the available quantitative data for phenylphosphate synthase from Thauera aromatica. Further research is required to determine a more comprehensive set of kinetic parameters.
| Parameter | Value | Conditions | Reference |
| Km (Phenol) | 0.04 mM | Not specified | [1] |
| Km (ATP) | Not determined | - | - |
| kcat | Not determined | - | - |
| Vmax | Not determined | - | - |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the mechanism of phenylphosphate synthase.
Radioactive Enzyme Assay for Phenylphosphate Synthase Activity
This assay measures the incorporation of radiolabeled phenol into phenylphosphate.
Materials:
-
[U-¹⁴C]phenol
-
ATP
-
MgCl₂
-
MnCl₂
-
Tris-HCl buffer (pH 8.6)
-
β-mercaptoethanol
-
Phenylphosphate synthase (purified Protein 1, Protein 2, and Protein 3)
-
2 M H₂SO₄
-
Thin-layer chromatography (TLC) plates
-
Scintillation counter or autoradiography equipment
Procedure:
-
Reaction Mixture Preparation: Prepare a 100 µL reaction mixture containing:
-
100 mM Tris-HCl (pH 8.6)
-
20 mM MgCl₂
-
1 mM MnCl₂
-
10 mM ATP
-
40 mM β-mercaptoethanol
-
0.125 mM [U-¹⁴C]phenol (specific activity of ~1.8 kBq)
-
Purified phenylphosphate synthase proteins (e.g., 0.2 mg each of Protein 1 and Protein 2, and a stimulating amount of Protein 3).
-
-
Initiation of Reaction: Start the reaction by adding the enzyme preparation to the reaction mixture.
-
Incubation: Incubate the reaction mixture at 30°C for 10 minutes.
-
Termination of Reaction: Stop the reaction by adding 15 µL of 2 M H₂SO₄.
-
Centrifugation: Centrifuge the mixture to pellet any precipitate.
-
Analysis:
-
TLC: Spot an aliquot (10-20 µL) of the supernatant onto a TLC plate. Develop the chromatogram using an appropriate solvent system to separate phenylphosphate from phenol.
-
Detection: Visualize and quantify the radioactive phenylphosphate spot using autoradiography or by scraping the spot and measuring the radioactivity with a scintillation counter.
-
Caption: Experimental workflow for the radioactive enzyme assay.
HPLC Analysis of Adenine (B156593) Nucleotides
This method is used to identify the products of ATP hydrolysis during the phenylphosphate synthase reaction.
Materials:
-
Phenylphosphate synthase reaction mixture (as described above, but with unlabeled phenol and a known concentration of ATP)
-
Perchloric acid (PCA)
-
KOH for neutralization
-
HPLC system with a UV detector
-
Reversed-phase C18 column
-
Mobile phase:
-
Buffer A: 0.1 M KH₂PO₄, pH 6.0
-
Buffer B: 100% Methanol
-
-
ATP, ADP, and AMP standards
Procedure:
-
Sample Preparation:
-
Run the phenylphosphate synthase reaction for a set time.
-
Stop the reaction by adding ice-cold perchloric acid to a final concentration of 0.6 M.
-
Incubate on ice for 10 minutes.
-
Centrifuge to pellet precipitated protein.
-
Neutralize the supernatant with KOH.
-
Centrifuge to remove the KClO₄ precipitate.
-
Filter the supernatant through a 0.22 µm filter.
-
-
HPLC Analysis:
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Buffer A and Buffer B. For example:
-
0-5 min: 100% Buffer A
-
5-15 min: Linear gradient to 30% Buffer B
-
15-20 min: 30% Buffer B
-
20-25 min: Linear gradient back to 100% Buffer A
-
25-30 min: 100% Buffer A (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV absorbance at 254 nm.
-
-
Data Analysis:
-
Run ATP, ADP, and AMP standards to determine their retention times.
-
Identify and quantify the nucleotides in the reaction sample by comparing their retention times and peak areas to those of the standards.
-
Caption: Experimental workflow for HPLC analysis of adenine nucleotides.
Identification of the Phosphorylated Amino Acid by Mass Spectrometry
This protocol outlines a general workflow for identifying the phosphorylated His-569 residue in Protein 1.
Materials:
-
Purified Protein 1 (phosphorylated in a reaction with Protein 2 and [γ-³²P]ATP or unlabeled ATP)
-
SDS-PAGE reagents
-
In-gel digestion reagents (e.g., trypsin)
-
Reagents for phosphopeptide enrichment (e.g., Immobilized Metal Affinity Chromatography - IMAC, or Titanium Dioxide - TiO₂)
-
Mass spectrometer (e.g., ESI-Q-TOF or Orbitrap)
Procedure:
-
Protein Phosphorylation and Separation:
-
Perform an in vitro phosphorylation reaction with purified Protein 1, Protein 2, and ATP. For initial identification, [γ-³²P]ATP can be used to track the phosphorylated protein.
-
Separate the reaction products by SDS-PAGE.
-
Visualize the protein bands (e.g., by Coomassie staining or autoradiography if radiolabeling was used).
-
-
In-Gel Digestion:
-
Excise the band corresponding to Protein 1.
-
Destain the gel piece.
-
Reduce the protein with DTT and alkylate with iodoacetamide.
-
Digest the protein overnight with trypsin.
-
Extract the peptides from the gel.
-
-
Phosphopeptide Enrichment (Optional but Recommended):
-
Enrich for phosphopeptides using IMAC or TiO₂ chromatography to increase the chances of detection by mass spectrometry.
-
-
Mass Spectrometry Analysis:
-
Analyze the peptide mixture by LC-MS/MS.
-
The mass spectrometer will perform a full scan to determine the masses of the peptides.
-
It will then select precursor ions (including potential phosphopeptides, which will have a mass shift of +79.966 Da) for fragmentation (MS/MS).
-
-
Data Analysis:
-
Search the MS/MS data against the known sequence of Protein 1 using a database search engine (e.g., Mascot, Sequest).
-
Specify phosphorylation of histidine as a potential modification.
-
The software will identify the peptide containing the phosphorylated His-569 residue based on the fragmentation pattern.
-
Caption: Experimental workflow for mass spectrometry-based phosphosite identification.
Conclusion
The mechanism of phenylphosphate synthase from Thauera aromatica represents a fascinating example of enzymatic catalysis crucial for the anaerobic degradation of the environmental pollutant phenol. The proposed ping-pong mechanism, involving a multi-protein complex and a phosphohistidine intermediate, highlights the intricate strategies evolved by microorganisms to metabolize stable aromatic compounds. While the general framework of the mechanism is established, further research is needed to fully elucidate the role of Protein 3 and to determine a complete set of kinetic parameters. The experimental protocols detailed in this guide provide a solid foundation for researchers and drug development professionals to further investigate this important enzyme and explore its potential applications.
References
- 1. Protocol for Phosphoproteomes via Labeling & Mass Spec - Creative Proteomics [creative-proteomics.com]
- 2. Methodologies for Characterizing Phosphoproteins by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocols: Phosphorylation Site ID by Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 4. Sample Preparation and Enrichment Strategies for Phosphoprotein Analysis by Mass Spectrometry [ebrary.net]
- 5. Sample preparation for TMT-based total and phospho-proteomic analysis of cells and tissues [protocols.io]
The Kinetics of Phenyl Phosphate Reactions: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the kinetics of phenyl phosphate (B84403) reactions, with a focus on both non-enzymatic and enzyme-catalyzed hydrolysis. Phenyl phosphate and its derivatives serve as crucial substrates for studying a wide range of phosphatases, enzymes that play pivotal roles in cellular signaling, metabolism, and disease. Understanding the kinetics of these reactions is fundamental for elucidating enzyme mechanisms, developing novel therapeutics, and designing robust screening assays.
Core Concepts in this compound Kinetics
The hydrolysis of this compound involves the cleavage of the phosphoester bond, yielding phenol (B47542) and inorganic phosphate. This reaction can proceed spontaneously, albeit at a very slow rate, or be significantly accelerated by acid or enzymatic catalysis.
Non-Enzymatic Hydrolysis: The uncatalyzed hydrolysis of this compound is highly dependent on pH and temperature. The dianionic form of the phosphate monoester is notably resistant to hydrolysis, with an estimated half-life of 1.1 x 1012 years at 25°C. The monoanionic form, however, is significantly more reactive. The reaction rate can be increased by heating, as described by Arrhenius plots which show a linear relationship between the logarithm of the rate constant and the inverse of the temperature[1][2].
Enzyme-Catalyzed Hydrolysis: Phosphatases dramatically increase the rate of this compound hydrolysis. These enzymes are broadly classified based on their optimal pH into alkaline phosphatases and acid phosphatases. A third critical group, protein tyrosine phosphatases (PTPs), exhibits high specificity for phosphorylated tyrosine residues on proteins, and this compound serves as a valuable small-molecule mimic for these substrates.
The kinetics of enzyme-catalyzed reactions are typically described by the Michaelis-Menten model, characterized by two key parameters:
-
Michaelis Constant (Km): Represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). It is an inverse measure of the substrate's affinity for the enzyme.
-
Catalytic Constant (kcat): Also known as the turnover number, it represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with substrate.
-
Catalytic Efficiency (kcat/Km): This ratio is a measure of how efficiently an enzyme converts a substrate to a product and is a useful parameter for comparing the specificity of an enzyme for different substrates.
Data Presentation: Kinetic Parameters of Phosphatases
The following tables summarize the kinetic constants for the hydrolysis of this compound and its commonly used analog, p-nitrothis compound (pNPP), by various phosphatases.
| Enzyme Source | Substrate | Km (mM) | Vmax (µmol/min/mg) | kcat (s⁻¹) | Optimal pH | Reference(s) |
| Escherichia coli | p-Nitrothis compound | 0.029 | 0.0254 (mM/min) | - | 8.0 | [3] |
| Rabbit Liver | p-Nitrothis compound | 0.5 | 20 (x10⁻⁶ M/min) | - | 9.2 | [4][5] |
| Marine Pseudomonad | p-Nitrothis compound | 0.061 | - | - | >9.4 | [6] |
| Human Tissue Isoforms | p-Nitrothis compound | Varies with buffer | Varies with buffer | - | - | [7] |
Table 1: Kinetic Parameters for Alkaline Phosphatase. Note: Data for this compound is less commonly reported than for the chromogenic substrate pNPP. Vmax values are often reported in various units and are presented as found in the cited literature.
| Enzyme Source | Substrate | Km (mM) | Vmax (µmol/min/mg) | kcat (s⁻¹) | Optimal pH | Reference(s) |
| Human Prostatic | This compound | - | - | - | 3.8, 4.5, 5.7 | [8] |
| Vigna radiata seedlings | p-Nitrothis compound | 0.5 | 60 | - | 5.0 | [9] |
| Thermophilic Bacillus strains | p-Nitrothis compound | - | - | - | 4.0-5.0 | [10] |
| Cucumis sativus (Cucumber) | - | - | - | 5.0-6.0 | - | [9] |
Table 2: Kinetic Parameters for Acid Phosphatase. Note: Quantitative kinetic data for acid phosphatases with this compound is sparse in the readily available literature.
Factors Influencing Reaction Kinetics
Several factors can significantly impact the rate of this compound hydrolysis.
| Factor | Effect on Reaction Rate |
| pH | Both non-enzymatic and enzymatic hydrolysis are highly pH-dependent. Alkaline phosphatases exhibit optimal activity at alkaline pH (typically 8-10), while acid phosphatases function best in acidic conditions (pH 4-6)[6][11][12][13]. The pH affects the ionization state of the substrate and key amino acid residues in the enzyme's active site. |
| Temperature | Reaction rates generally increase with temperature up to an optimum, after which the enzyme denatures and the rate rapidly decreases. The relationship between temperature and reaction rate can be described by the Arrhenius equation[4][5]. |
| Metal Ions | Many phosphatases are metalloenzymes. Alkaline phosphatases often require Zn²⁺ and Mg²⁺ for activity[14]. Some metal ions can be activators (e.g., Mg²⁺, Ca²⁺, Mn²⁺ for some phosphatases), while others can be inhibitory (e.g., Hg²⁺, Cu²⁺, Zn²⁺ in excess, Be²⁺)[15][16]. The nature of the effect (competitive, non-competitive, or mixed inhibition) depends on the specific ion and enzyme[17][18]. |
| Inhibitors | Inorganic phosphate, a product of the reaction, is a common competitive inhibitor of phosphatases[17][18]. Other molecules, such as vanadate, molybdate (B1676688), and fluoride, are also known to inhibit phosphatase activity[17][18]. |
Table 3: Major Factors Affecting this compound Hydrolysis.
Experimental Protocols
General Enzyme Kinetic Assay Workflow
The following protocol outlines a general workflow for determining the kinetic parameters of a phosphatase with this compound as the substrate.
1. Reagent Preparation:
- Buffer Solution: Prepare a buffer appropriate for the optimal pH of the enzyme being studied (e.g., Tris-HCl for alkaline phosphatase, citrate (B86180) or acetate (B1210297) buffer for acid phosphatase).
- Substrate Stock Solution: Prepare a concentrated stock solution of this compound in the assay buffer.
- Enzyme Solution: Prepare a stock solution of the phosphatase of known concentration in a suitable buffer that ensures stability.
- Detection Reagents:
- For phenol detection: Prepare reagents for a colorimetric phenol assay (e.g., 4-aminoantipyrine (B1666024)/potassium ferricyanide (B76249) method)[19][20][21].
- For inorganic phosphate detection: Prepare reagents for a phosphate assay (e.g., Malachite Green assay)[1][18][22][23].
- Stop Solution: A solution to terminate the enzymatic reaction (e.g., a strong base like NaOH for acid phosphatases or a strong acid for some phosphate detection methods).
2. Assay Procedure:
- Reaction Setup: In a microplate or cuvette, set up a series of reactions containing a fixed concentration of the enzyme and varying concentrations of the this compound substrate in the assay buffer. Include a blank with no enzyme for each substrate concentration.
- Initiation: Initiate the reaction by adding the enzyme solution to the substrate-buffer mixture.
- Incubation: Incubate the reaction at a constant, optimal temperature for a predetermined time. The incubation time should be within the linear range of product formation.
- Termination: Stop the reaction by adding the stop solution.
- Product Quantification:
- Phenol Detection: Add the colorimetric reagents for phenol detection and measure the absorbance at the appropriate wavelength (e.g., ~510 nm for the 4-aminoantipyrine method).
- Inorganic Phosphate Detection: Add the Malachite Green reagent and measure the absorbance at ~620-660 nm.
- Standard Curve: Prepare a standard curve for either phenol or inorganic phosphate to convert absorbance values to product concentrations.
3. Data Analysis:
- Calculate the initial reaction velocity (v₀) for each substrate concentration.
- Plot v₀ versus substrate concentration ([S]) and fit the data to the Michaelis-Menten equation using non-linear regression to determine Km and Vmax.
- Alternatively, use a linearized plot (e.g., Lineweaver-Burk plot) to estimate Km and Vmax.
- Calculate kcat from Vmax if the enzyme concentration is known (Vmax = kcat * [E]total).
Detailed Protocol: Malachite Green Assay for Inorganic Phosphate
This method is highly sensitive for quantifying the inorganic phosphate released during the hydrolysis of this compound.
Materials:
-
Malachite Green Reagent A (e.g., 1.75% Malachite Green in 3M H₂SO₄)
-
Malachite Green Reagent B (e.g., ammonium (B1175870) molybdate solution)
-
Phosphate Standard (e.g., 10 mM KH₂PO₄)
-
96-well microplate
-
Microplate reader
Procedure:
-
Perform the enzymatic reaction as described in the general workflow.
-
Standard Curve Preparation: Prepare a series of phosphate standards (e.g., 0 to 50 µM) by diluting the phosphate standard stock solution.
-
Assay:
-
To each well of the microplate, add a sample of the stopped enzymatic reaction or the phosphate standard.
-
Add Malachite Green Reagent A to each well, mix, and incubate for 10 minutes at room temperature[24].
-
Add Malachite Green Reagent B to each well, mix, and incubate for 20 minutes at room temperature[24].
-
-
Measurement: Read the absorbance at approximately 630 nm[24].
-
Analysis: Subtract the blank absorbance from all readings. Plot the standard curve and use it to determine the concentration of inorganic phosphate in the enzyme reaction samples.
Visualizations of Pathways and Workflows
Signaling Pathway: PTP1B Regulation of EGFR Signaling
Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator of several signaling pathways, including the one initiated by the Epidermal Growth Factor Receptor (EGFR). This compound is often used as a substrate to study the activity of PTPs like PTP1B.
References
- 1. home.sandiego.edu [home.sandiego.edu]
- 2. Activation of PTP1B/EGFR signaling and cytotoxicity during combined exposure to ambient electrophiles in A431 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bacterial alkaline phosphatase. Part III. Kinetic studies with substituted phenyl phosphates and structurally related inhibitors - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Factors Affecting the Activity and Stability of Alkaline Phosphatase in a Marine Pseudomonad - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinetic parameters for the cleaved substrate, and enzyme and substrate stability, vary with the phosphoacceptor in alkaline phosphatase catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Continuous assay for acid phosphatase using this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Thermotolerant class A acid phosphatase active across broad pH range and diverse substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. d-nb.info [d-nb.info]
- 14. Alkaline Phosphatase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. pnas.org [pnas.org]
- 17. Recent advances in PTP1B signaling in metabolism and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 19. Spectrophotometric determination of phenolic compounds by enzymatic and chemical methods--a comparison of structure--activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. eubopen.org [eubopen.org]
- 23. cohesionbio.com [cohesionbio.com]
- 24. sciencellonline.com [sciencellonline.com]
Methodological & Application
Application Notes and Protocols for Continuous Spectrophotometric Assays Using Phenyl Phosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Continuous spectrophotometric assays are fundamental tools in enzyme kinetics and drug discovery, offering real-time monitoring of enzymatic reactions. The use of phenyl phosphate (B84403) and its chromogenic analog, p-nitrophenyl phosphate (pNPP), as substrates for various phosphatases provides a versatile and reliable method for determining enzyme activity. This document provides detailed application notes and protocols for conducting continuous spectrophotometric assays for acid phosphatase, alkaline phosphatase, and protein tyrosine phosphatase 1B (PTP1B) using this compound-based substrates.
Principle of the Assay
The assay is based on the enzymatic hydrolysis of a phosphate ester substrate by a phosphatase. In the case of this compound, the enzyme catalyzes the release of phenol. For the more commonly used p-nitrothis compound (pNPP), the reaction yields p-nitrophenol (pNP). This product is a chromophore that exhibits a distinct yellow color under alkaline conditions, with a maximum absorbance at 405-410 nm.[1][2] The rate of pNP formation, measured as an increase in absorbance over time, is directly proportional to the phosphatase activity.[3] This continuous monitoring of product formation allows for the determination of initial reaction velocities, which are crucial for kinetic studies and inhibitor screening.
The enzymatic reaction can be summarized as follows:
p-Nitrothis compound (colorless) + H₂O ---(Phosphatase)--> p-Nitrophenol (yellow at alkaline pH) + Inorganic Phosphate
Applications
This assay method is widely applicable for:
-
Enzyme Characterization: Determination of kinetic parameters such as Michaelis-Menten constant (Kₘ) and catalytic rate constant (kcat).[4]
-
Drug Discovery: High-throughput screening (HTS) of potential enzyme inhibitors.
-
Clinical Diagnostics: Measurement of phosphatase levels in biological samples as biomarkers for various diseases, such as liver and bone disorders for alkaline phosphatase and prostate cancer for acid phosphatase.[5][6]
-
Quality Control: Assessing the purity and activity of enzyme preparations.
Data Presentation: Kinetic Parameters
The following tables summarize key kinetic and experimental parameters for different phosphatases using this compound or its derivatives as substrates.
Table 1: Kinetic Parameters of Various Phosphatases
| Enzyme | Substrate | Kₘ (mM) | kcat (s⁻¹) | Source Organism | Reference |
| Human Prostatic Acid Phosphatase | This compound | - | - | Human | [4] |
| Acid Phosphatase | p-Nitrothis compound | 0.934 | - | Macrotyloma uniflorum | [7] |
| Alkaline Phosphatase | p-Nitrothis compound | 0.02 | - | E. coli | [8] |
| Alkaline Phosphatase | p-Nitrothis compound | 1.5 | - | Bovine Intestine | [8] |
| PTP1B | p-Nitrothis compound | - | - | Human | [9] |
Table 2: Optimal pH for Phosphatase Activity
| Enzyme | Optimal pH Range | Recommended Buffer | Reference |
| Acid Phosphatase | 4.0 - 6.0 | Sodium Acetate | [7][9] |
| Alkaline Phosphatase | 8.0 - 10.5 | Tris-HCl, Diethanolamine | [3][10] |
| Protein Tyrosine Phosphatase (PTP1B) | 5.0 - 7.5 | HEPES, BIS-TRIS | [11][12] |
Experimental Protocols
General Considerations
-
Reagent Preparation: All reagents should be of high purity. Prepare fresh substrate solutions for each experiment to avoid spontaneous hydrolysis.
-
Temperature Control: Maintain a constant temperature throughout the assay, as enzyme activity is temperature-dependent. A common temperature is 37°C.[9]
-
Controls: Include appropriate controls in your experimental setup:
-
Blank (No Enzyme): To measure the rate of non-enzymatic substrate hydrolysis.
-
Negative Control (No Substrate): To account for any background absorbance from the enzyme or other reaction components.
-
Positive Control: A known active enzyme to ensure the assay is working correctly.
-
Protocol 1: Continuous Assay for Acid Phosphatase
This protocol is optimized for measuring the activity of acid phosphatases, such as prostatic acid phosphatase.
Materials:
-
Acid Phosphatase enzyme
-
This compound or p-Nitrothis compound (pNPP)
-
1 M Sodium Acetate buffer, pH 5.0
-
Spectrophotometer or microplate reader capable of measuring absorbance at 405 nm.
-
96-well clear, flat-bottom microplates
Procedure:
-
Prepare Assay Buffer: Dilute the 1 M Sodium Acetate buffer to a working concentration of 100 mM, pH 5.0.
-
Prepare Substrate Solution: Dissolve pNPP in the assay buffer to a final concentration of 10 mM. Protect from light.
-
Prepare Enzyme Dilutions: Serially dilute the acid phosphatase enzyme in the assay buffer to achieve a range of concentrations.
-
Assay Setup (96-well plate):
-
Add 50 µL of assay buffer to the blank wells.
-
Add 50 µL of each enzyme dilution to the sample wells in triplicate.
-
-
Initiate Reaction: Add 50 µL of the 10 mM pNPP substrate solution to all wells.
-
Measure Absorbance: Immediately start monitoring the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for 10-30 minutes at 37°C.
-
Data Analysis:
-
Subtract the rate of the blank from the rates of the sample wells.
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.
-
Enzyme activity can be calculated using the Beer-Lambert law (ε for pNP = 1.78 x 10⁴ M⁻¹cm⁻¹).[9]
-
Protocol 2: Continuous Assay for Alkaline Phosphatase
This protocol is suitable for measuring the activity of alkaline phosphatases from various sources.
Materials:
-
Alkaline Phosphatase enzyme
-
This compound or p-Nitrothis compound (pNPP)
-
1 M Tris-HCl buffer, pH 9.8
-
1 M MgCl₂
-
Spectrophotometer or microplate reader
-
96-well clear, flat-bottom microplates
Procedure:
-
Prepare Assay Buffer: Prepare a 100 mM Tris-HCl buffer, pH 9.8, containing 10 mM MgCl₂.
-
Prepare Substrate Solution: Dissolve pNPP in the assay buffer to a final concentration of 10 mM.
-
Prepare Enzyme Dilutions: Serially dilute the alkaline phosphatase enzyme in the assay buffer.
-
Assay Setup (96-well plate):
-
Add 50 µL of assay buffer to the blank wells.
-
Add 50 µL of each enzyme dilution to the sample wells in triplicate.
-
-
Initiate Reaction: Add 50 µL of the 10 mM pNPP substrate solution to all wells.
-
Measure Absorbance: Immediately monitor the absorbance at 405 nm at regular intervals for 10-30 minutes at 37°C.
-
Data Analysis: Follow the same procedure as for the acid phosphatase assay.
Protocol 3: Continuous Assay for Protein Tyrosine Phosphatase 1B (PTP1B)
This protocol is designed for measuring the activity of PTP1B, a key enzyme in metabolic signaling pathways.
Materials:
-
PTP1B enzyme
-
p-Nitrothis compound (pNPP)
-
50 mM HEPES buffer, pH 7.2
-
1 mM EDTA
-
1 mM DTT (Dithiothreitol)
-
Bovine Serum Albumin (BSA)
-
Spectrophotometer or microplate reader
-
96-well clear, flat-bottom microplates
Procedure:
-
Prepare Assay Buffer: Prepare a 50 mM HEPES buffer, pH 7.2, containing 1 mM EDTA, 1 mM DTT, and 0.1 mg/mL BSA.
-
Prepare Substrate Solution: Dissolve pNPP in the assay buffer to a final concentration of 10 mM.
-
Prepare Enzyme Dilutions: Serially dilute the PTP1B enzyme in the assay buffer.
-
Assay Setup (96-well plate):
-
Add 50 µL of assay buffer to the blank wells.
-
Add 50 µL of each enzyme dilution to the sample wells in triplicate.
-
-
Initiate Reaction: Add 50 µL of the 10 mM pNPP substrate solution to all wells.
-
Measure Absorbance: Immediately monitor the absorbance at 405 nm at regular intervals for 10-30 minutes at 37°C.
-
Data Analysis: Follow the same procedure as for the other phosphatase assays.
Visualizations
Experimental Workflow
Caption: General experimental workflow for the continuous spectrophotometric phosphatase assay.
PTP1B Signaling Pathway
Caption: PTP1B negatively regulates insulin and leptin signaling pathways.[1][13]
General Phosphatase Activity and Cellular Processes
Caption: General roles of alkaline and acid phosphatases in cellular processes.[14][15]
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. An innovative and cost-effective way to estimate alkaline phosphatase activity in in vitro cellular model systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Continuous assay for acid phosphatase using this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Alkaline Phosphatase: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acid phosphatase - Wikipedia [en.wikipedia.org]
- 7. Purification and characterization of acid phosphatase from Macrotyloma uiflorum seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. アルカリホスファターゼ [sigmaaldrich.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Alkaline phosphatase - Wikipedia [en.wikipedia.org]
- 11. Protein Tyrosine Phosphatase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. PTP1B: a double agent in metabolism and oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. openaccesspub.org [openaccesspub.org]
- 15. welltchemicals.com [welltchemicals.com]
Application Notes and Protocols for Alkaline Phosphatase Activity Assay with Phenyl Phosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alkaline phosphatase (ALP) is a ubiquitous enzyme that catalyzes the hydrolysis of phosphate (B84403) monoesters at an alkaline pH.[1] It plays a crucial role in various physiological processes, including bone mineralization, signal transduction, and the transport of metabolites across cell membranes. In humans, ALP is predominantly found in the liver, bones, intestine, kidneys, and placenta.[1][2] Consequently, the measurement of ALP activity is a key biomarker in the diagnosis and monitoring of hepatobiliary and bone diseases.[2][3]
This document provides a detailed protocol for the colorimetric determination of alkaline phosphatase activity using disodium (B8443419) phenyl phosphate as a substrate, based on the well-established King and King method.[2] This assay is a robust and cost-effective method suitable for a variety of sample types, including serum, plasma, and cell lysates.
Principle of the Assay
The assay is based on a two-step enzymatic and chemical reaction. First, alkaline phosphatase in the sample hydrolyzes disodium this compound at an alkaline pH (typically pH 10.0) to produce phenol (B47542) and disodium hydrogen phosphate. In the second step, the liberated phenol reacts with 4-aminoantipyrine (B1666024) (also known as 4-aminophenazone) in the presence of an oxidizing agent, potassium ferricyanide (B76249), to form a red-colored quinoneimine dye.[4] The intensity of the red color is directly proportional to the amount of phenol produced, and thus to the ALP activity in the sample. The absorbance of the colored product is measured spectrophotometrically at a wavelength of 510-520 nm.[4][5]
Materials and Reagents
-
Disodium this compound (Substrate)
-
Sodium Carbonate (Anhydrous)
-
Sodium Bicarbonate
-
4-Aminoantipyrine
-
Potassium Ferricyanide
-
Phenol (for standard curve)
-
Sodium Hydroxide (0.5 N)
-
Sodium Bicarbonate (0.5 M)
-
Distilled or deionized water
-
Spectrophotometer or microplate reader capable of measuring absorbance at 510-520 nm
-
Water bath or incubator set to 37°C
-
Test tubes or 96-well microplates
-
Pipettes
Experimental Protocols
Reagent Preparation
-
Carbonate-Bicarbonate Buffer (pH 10.0): Dissolve 636 mg of anhydrous sodium carbonate and 336 mg of sodium bicarbonate in distilled water. Adjust the pH to 10.0 if necessary and bring the final volume to 200 mL.[6]
-
Buffer-Substrate Solution (5 mmol/L Disodium this compound): Dissolve 254 mg of disodium this compound dihydrate in the prepared Carbonate-Bicarbonate Buffer and adjust the final volume to 200 mL with the same buffer. This solution should be prepared fresh.[6]
-
4-Aminoantipyrine Solution (60 mmol/L): Dissolve 1.2 g of 4-aminoantipyrine in distilled water and bring the final volume to 100 mL.[6]
-
Potassium Ferricyanide Solution (150 mmol/L): Dissolve 4.94 g of potassium ferricyanide in distilled water and bring the final volume to 100 mL.[5]
-
Phenol Standard Stock Solution (e.g., 1 mg/mL): Prepare a stock solution of phenol in distilled water. This will be used to generate a standard curve.
-
Working Phenol Standards: Prepare a series of dilutions from the phenol stock solution in distilled water to generate a standard curve (e.g., 0, 5, 10, 20, 40, 60 µg/mL).
Sample Preparation
-
Serum/Plasma: Use non-hemolyzed serum or heparinized plasma. Other anticoagulants like EDTA, citrate, and oxalate (B1200264) should be avoided as they can inhibit ALP activity.[7] Samples can be stored at 2-8°C for up to 7 days.[2]
-
Cell Lysates:
-
Wash cells (e.g., 1 x 10^5 cells) with phosphate-buffered saline (PBS).
-
Lyse the cells in a suitable buffer (e.g., a buffer containing 0.2% Triton X-100).
-
Centrifuge the lysate to remove insoluble material.
-
The supernatant can be used for the assay. The protein concentration of the lysate should be determined using a standard method (e.g., Bradford or BCA assay) to normalize the ALP activity.
-
Assay Procedure (Manual Method)
-
Set up tubes: Label test tubes for Blank, Standard, Control, and Test samples.
-
Incubation:
-
To the "Test" and "Control" tubes, add 2.0 mL of the Buffer-Substrate Solution.
-
Incubate these tubes at 37°C for 5 minutes to pre-warm the substrate.[4]
-
-
Enzymatic Reaction:
-
Stop Reaction and Color Development:
-
After 15 minutes, stop the enzymatic reaction in all tubes by adding 0.8 mL of 0.5 N NaOH, followed by 1.2 mL of 0.5 M NaHCO3.[4]
-
To the "Control" tube, add 0.1 mL of the serum sample after the addition of the stop solutions.[4]
-
Prepare the "Standard" tubes by adding known concentrations of phenol standard and bringing the volume up with the appropriate buffer.
-
To all tubes (Blank, Standard, Control, and Test), add 1.0 mL of 4-aminoantipyrine solution, followed by 1.0 mL of potassium ferricyanide solution. Mix well.[4]
-
-
Measurement:
Data Presentation
Phenol Standard Curve
| Phenol Concentration (µg/mL) | Absorbance at 510 nm (Mean ± SD) |
| 0 | 0.000 ± 0.001 |
| 5 | 0.125 ± 0.005 |
| 10 | 0.250 ± 0.008 |
| 20 | 0.500 ± 0.015 |
| 40 | 1.000 ± 0.025 |
| 60 | 1.500 ± 0.040 |
| (Note: This is example data. A standard curve must be generated for each assay.) |
Representative Alkaline Phosphatase Activity in Different Cell Lines
The following table presents representative data on ALP activity in two different cell lines, measured using a colorimetric assay. The data is adapted from a study by an innovative and cost-effective way to estimate alkaline phosphatase activity in in vitro cellular model systems.
| Cell Line | Description | Mean ALP Activity (U/mg of protein) | Standard Deviation |
| HepG2 | Human Hepatocellular Carcinoma | 673 | ± 45.2 |
| hFOB/ER9 | Human Fetal Osteoblastic Cells | 22.13 | ± 2.8 |
Calculations
-
Subtract the blank absorbance from all standard and sample absorbance readings.
-
Plot the standard curve of absorbance vs. phenol concentration.
-
Determine the amount of phenol liberated in the "Test" and "Control" samples from the standard curve.
-
Calculate the ALP activity. One King-Armstrong Unit (K.A.U.) is defined as the amount of enzyme that liberates 1 mg of phenol in 15 minutes at 37°C.[8]
Visualizations
Experimental Workflow
Caption: Workflow for the alkaline phosphatase activity assay.
Signaling Pathway: Wnt/β-catenin in Osteoblast Differentiation
References
- 1. Alkaline phosphatase (ALP) activatable small molecule-based prodrugs for cancer theranostics - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. drmillett.com [drmillett.com]
- 4. Alkaline Phosphatase Activity of Serum Affects Osteogenic Differentiation Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An innovative and cost-effective way to estimate alkaline phosphatase activity in in vitro cellular model systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Development, validation and quantitative assessment of an enzymatic assay suitable for small molecule screening and profiling: A case-study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Measuring Acid Phosphatase Activity with Phenyl Phosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acid phosphatases (APs) are a class of hydrolase enzymes that catalyze the hydrolysis of phosphate (B84403) monoesters at an acidic pH.[1] These enzymes are ubiquitously expressed in various organisms, from bacteria to mammals, and are localized in different cellular compartments, most notably lysosomes.[2] In cellular physiology, acid phosphatases play a crucial role in phosphate metabolism, breaking down phosphorylated compounds to release inorganic phosphate for cellular processes.[1] Their activity is integral to pathways such as cellular waste recycling, bone resorption, and pathogen clearance.[3][4]
From a clinical and drug development perspective, the activity of specific acid phosphatase isozymes, such as prostatic acid phosphatase (PAP) and tartrate-resistant acid phosphatase (TRAP), serve as important biomarkers for diseases including prostate cancer and bone disorders.[3] Consequently, the accurate measurement of acid phosphatase activity is vital for both basic research and clinical diagnostics.
This document provides a detailed protocol for the determination of acid phosphatase activity using phenyl phosphate as a substrate. The enzymatic hydrolysis of this compound yields phenol (B47542) and inorganic phosphate. The rate of phenol production is directly proportional to the acid phosphatase activity in the sample. Two primary methods for quantifying the liberated phenol are presented: a continuous spectrophotometric assay for real-time monitoring and a more traditional end-point colorimetric assay.
Principle of the Assay
The enzymatic reaction at the core of this assay is the hydrolysis of this compound by acid phosphatase in an acidic buffer.
This compound + H₂O --(Acid Phosphatase, acidic pH)--> Phenol + Inorganic Phosphate
The activity of the enzyme is determined by measuring the rate of formation of one of the products, phenol. This can be achieved through its intrinsic ultraviolet (UV) absorbance or by chemical derivatization to produce a colored compound.
Data Presentation
Table 1: Typical Kinetic Parameters for Acid Phosphatase
| Substrate | Enzyme Source | K_m (mM) | V_max (µmol/min/mg) | Optimal pH |
| This compound | Human Prostatic Acid Phosphatase | Varies with pH; determined in studies | Varies with pH and enzyme purity | 3.8 - 5.7[5] |
| Pyridoxal (B1214274) 5'-phosphate | Tobacco Plants | 0.24 | 2.76 | 5.5[6] |
| p-Nitrothis compound (for comparison) | Wheat Germ | - | - | 4.8 |
| p-Nitrothis compound (for comparison) | Potato | - | - | 5.5[7] |
Note: Kinetic parameters are highly dependent on the specific isozyme, purity, and assay conditions (e.g., temperature, buffer composition).
Table 2: Reagent Concentrations for End-Point Colorimetric Assay
| Reagent | Stock Concentration | Final Concentration in Reaction |
| Disodium this compound | 50 mM | 5 mM |
| Citrate or Acetate Buffer | 1 M | 100 mM |
| 4-Aminoantipyrine (B1666024) | ~60 mM (1.2 g / 100 mL) | Varies with protocol |
| Potassium Ferricyanide (B76249) | ~150 mM (4.9 g / 100 mL) | Varies with protocol |
| Sodium Arsenate (Stop Reagent) | ~240 mM (7.5 g / 100 mL) | Varies with protocol |
| Sodium Hydroxide (Stop Reagent) | 0.5 M | Varies with protocol |
Concentrations are derived from a modified method for phenyl phosphatase activity.[8]
Experimental Protocols
Protocol 1: Continuous Spectrophotometric Assay
This method is based on the continuous determination of phenol by measuring the increase in its absorbance in the UV range.[5] It allows for the direct and real-time estimation of enzyme activity.[5]
A. Materials and Reagents
-
Acid Phosphatase Source: Purified enzyme or clarified tissue/cell lysate.
-
Assay Buffer: 0.1 M Sodium Acetate or Citrate buffer, pH adjusted to the enzyme's optimum (e.g., pH 4.8 - 5.5).
-
Substrate Stock Solution: 100 mM this compound in purified water. Store in aliquots at -20°C.
-
Instrumentation: UV-Vis Spectrophotometer with temperature control, capable of kinetic measurements (e.g., at 270 nm or other wavelength where phenol absorbs and this compound does not significantly interfere).
B. Procedure
-
Spectrophotometer Setup: Set the spectrophotometer to the desired wavelength for phenol detection and equilibrate the cuvette holder to the assay temperature (e.g., 25°C or 37°C).
-
Reaction Mixture Preparation: In a quartz cuvette, prepare the reaction mixture by adding:
-
Assay Buffer (e.g., 880 µL)
-
Substrate Stock Solution (e.g., 100 µL for a final concentration of 10 mM)
-
-
Equilibration: Mix the contents of the cuvette by gentle inversion and incubate in the spectrophotometer for 5 minutes to reach thermal equilibrium.
-
Initiate Reaction: Add a small volume of the enzyme solution (e.g., 20 µL) to the cuvette. Mix quickly and gently.
-
Data Acquisition: Immediately start recording the absorbance at regular intervals (e.g., every 15-30 seconds) for a period of 5-10 minutes. Ensure the initial phase of the reaction shows a linear increase in absorbance.
-
Data Analysis:
-
Determine the rate of change in absorbance per minute (ΔAbs/min) from the linear portion of the curve.
-
Calculate the enzyme activity using the Beer-Lambert law: Activity (µmol/min/mL) = (ΔAbs/min * Total Volume) / (ε * Path Length * Enzyme Volume) where ε is the molar extinction coefficient of phenol under the assay conditions.
-
Protocol 2: End-Point Colorimetric Assay using 4-Aminoantipyrine
This method involves stopping the enzymatic reaction after a fixed time and then adding reagents that react with the produced phenol to form a colored product, which is then quantified.[8] This method is based on the reaction of phenol with 4-aminoantipyrine (4-AAP) in the presence of an oxidizing agent (potassium ferricyanide) to form a red quinone dye.[8]
A. Materials and Reagents
-
Acid Phosphatase Source: Purified enzyme or clarified tissue/cell lysate.
-
Assay Buffer: 0.1 M Sodium Acetate or Citrate buffer, pH 4.8 - 5.5.
-
Substrate Solution: 10 mM this compound in Assay Buffer. Prepare fresh.
-
Stop/Color Reagent A: 1.2 g of 4-aminoantipyrine and 7.5 g of sodium arsenate dissolved in 100 mL of purified water.[8] (Caution: Arsenate is toxic).
-
Color Reagent B: 4.9 g of potassium ferricyanide dissolved in 100 mL of purified water.[8]
-
Phenol Standard Stock: 1 mg/mL Phenol solution.
-
Instrumentation: Spectrophotometer or microplate reader capable of measuring absorbance at 510 nm.
B. Procedure
-
Standard Curve Preparation:
-
Prepare a series of phenol standards (e.g., 0, 10, 20, 40, 60, 80, 100 µg/mL) by diluting the Phenol Standard Stock in Assay Buffer.
-
In separate tubes, add 1.0 mL of each standard.
-
Add 0.25 mL of Stop/Color Reagent A, followed by 0.25 mL of Color Reagent B. Mix well.
-
Measure the absorbance at 510 nm.
-
Plot Absorbance vs. Phenol Concentration (µg/mL) to generate a standard curve.
-
-
Enzyme Reaction:
-
Label test tubes for blanks, controls, and samples.
-
Add 1.0 mL of the Substrate Solution to each tube.
-
Equilibrate the tubes at the desired temperature (e.g., 37°C) for 5 minutes.
-
To initiate the reaction, add 0.1 mL of the enzyme solution (or buffer for the blank) to the respective tubes.
-
Incubate for a precise period (e.g., 15 minutes) at the chosen temperature.[8]
-
-
Reaction Termination and Color Development:
-
Stop the reaction by adding 0.25 mL of Stop/Color Reagent A. The sodium arsenate in this reagent effectively inhibits further enzyme activity.[8]
-
Add 0.25 mL of Color Reagent B to develop the color. Mix thoroughly.
-
-
Measurement:
-
Measure the absorbance of all samples at 510 nm. Color formation is rapid and stable for at least one hour.[8]
-
-
Data Analysis:
-
Subtract the absorbance of the blank from the sample readings.
-
Use the standard curve to determine the concentration of phenol (µg/mL) produced in each sample.
-
Calculate the enzyme activity: Activity (Units/mL) = (µg of phenol produced * Total Volume) / (Incubation Time * Enzyme Volume * Molecular Weight of Phenol) One unit is often defined as the amount of enzyme that liberates 1.0 µmole of product per minute under the specified conditions.
-
Visualizations
Signaling Pathway: Role of Phosphatases
Caption: Phosphatases counteract kinases to regulate protein activity and terminate signaling.
Experimental Workflow: End-Point Assay
Caption: Workflow for the end-point colorimetric acid phosphatase assay.
Logical Relationship: Assay Choice
Caption: Decision tree for selecting the appropriate acid phosphatase assay protocol.
References
- 1. homework.study.com [homework.study.com]
- 2. Removal of phenol and bisphenol-A catalyzed by laccase in aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. Kinetics of `acid' phosphatase action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Continuous assay for acid phosphatase using this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of an acid phosphatase responsible for hydrolysis of pyridoxal 5'-phosphate in tobacco plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sciencellonline.com [sciencellonline.com]
- 8. karger.com [karger.com]
Application Notes: High-Throughput Screening of Phosphatases Using Phenyl Phosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphatases are a diverse group of enzymes that play a critical role in cellular signaling by catalyzing the removal of phosphate (B84403) groups from proteins and other molecules.[1][2] Their involvement in a wide array of physiological processes, including cell growth, differentiation, and metabolism, makes them attractive therapeutic targets for various diseases such as cancer, diabetes, and autoimmune disorders.[1] High-throughput screening (HTS) is a powerful strategy for identifying novel modulators of phosphatase activity from large chemical libraries.[1]
This document provides a detailed guide on the use of phenyl phosphate and its chromogenic analog, p-nitrothis compound (pNPP), for the high-throughput screening of phosphatases. While this compound is the parent substrate, pNPP is widely used in HTS due to the production of a yellow-colored product, p-nitrophenol (pNP), upon hydrolysis, which can be easily quantified using a spectrophotometer.[1][3] This colorimetric assay is simple, cost-effective, and amenable to automation, making it an ideal choice for primary screening campaigns.[1]
Principle of the Assay
The enzymatic assay is based on the hydrolysis of p-nitrothis compound (pNPP) by a phosphatase. The enzyme cleaves the phosphate group from pNPP, resulting in the formation of p-nitrophenol (pNP) and inorganic phosphate.[3] Under alkaline conditions, pNP is converted to the p-nitrophenolate ion, which has a distinct yellow color and exhibits strong absorbance at 405 nm.[1][3] The rate of pNP formation is directly proportional to the phosphatase activity.[1] Therefore, the presence of a phosphatase inhibitor will lead to a decrease in the absorbance signal.
Data Presentation
The following tables summarize key quantitative data for assessing the performance of pNPP-based phosphatase assays in a high-throughput screening context.
| Parameter | Typical Value | Description |
| Z'-Factor | > 0.5 | A statistical parameter used to evaluate the quality of an HTS assay. A value greater than 0.5 indicates a robust and reliable assay suitable for screening. |
| Signal-to-Background (S/B) Ratio | > 10 | The ratio of the signal produced in the absence of an inhibitor (high activity) to the signal in the presence of a potent inhibitor or no enzyme (low activity). A higher S/B ratio indicates a larger assay window. |
| Coefficient of Variation (%CV) | < 10% | A measure of the variability of the data. A lower %CV indicates higher precision and reproducibility. |
| Detection Limit | ~3 ng | The lowest amount of phosphatase that can be reliably detected by the assay. This value can vary depending on the specific phosphatase and assay conditions.[4] |
| Phosphatase Target | Standard Inhibitor | Typical IC50 (µM) |
| Protein Tyrosine Phosphatase 1B (PTP1B) | Sodium Orthovanadate | 0.1 - 1 |
| SH2 Domain-Containing Phosphatase 2 (SHP2) | Phenylhydrazonopyrazolone Sulfonate (PHPS1) | 1 - 10 |
| Cell Division Cycle 25 (CDC25) | NSC 663284 | 0.5 - 5 |
| Alkaline Phosphatase | Levamisole | 10 - 100 |
| Acid Phosphatase | Sodium Tartrate | 1 - 10 |
Experimental Protocols
Materials
-
Purified phosphatase enzyme
-
This compound or p-Nitrothis compound (pNPP)
-
Assay Buffer (specific to the phosphatase of interest, e.g., for PTPs: 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM DTT)
-
Stop Solution (e.g., 1 M NaOH)
-
Test compounds (dissolved in DMSO)
-
96-well or 384-well clear, flat-bottom microplates
-
Multichannel pipette or automated liquid handler
-
Microplate reader capable of measuring absorbance at 405 nm
Protocol for High-Throughput Screening of Phosphatase Inhibitors (96-Well Plate Format)
-
Compound Plating:
-
Add 1 µL of test compound or control (DMSO for negative control, a known inhibitor for positive control) to the appropriate wells of the microplate.
-
-
Enzyme Preparation and Addition:
-
Prepare a working solution of the phosphatase in assay buffer to a final concentration that yields a linear reaction rate over the desired time course.
-
Add 50 µL of the enzyme solution to each well of the microplate.
-
Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.
-
-
Substrate Preparation and Reaction Initiation:
-
Prepare a working solution of pNPP in the assay buffer. The optimal concentration should be determined empirically but is typically at or near the Km of the enzyme for pNPP.
-
Initiate the enzymatic reaction by adding 50 µL of the pNPP solution to each well.
-
-
Incubation:
-
Incubate the plate at the optimal temperature for the phosphatase (e.g., 37°C) for a predetermined time (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.
-
-
Reaction Termination:
-
Stop the reaction by adding 50 µL of Stop Solution to each well. The addition of a strong base like NaOH also enhances the color development of the pNP product.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (no enzyme) from all other wells.
-
Calculate the percent inhibition for each test compound using the following formula: % Inhibition = 100 x (1 - (Abscompound - Absmin) / (Absmax - Absmin)) Where:
-
Abscompound is the absorbance in the presence of the test compound.
-
Absmin is the absorbance of the positive control (e.g., a known inhibitor).
-
Absmax is the absorbance of the negative control (DMSO).
-
-
Mandatory Visualizations
Signaling Pathways
Caption: PTP1B negatively regulates the insulin signaling pathway.
Caption: SHP2 positively regulates the Ras-MAPK signaling pathway.
Experimental Workflow
Caption: A typical workflow for a pNPP-based HTS assay.
References
Application of Phenyl Phosphate in Organic Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Phenyl phosphate (B84403) and its derivatives are versatile reagents in organic synthesis, primarily utilized for the introduction of phosphate moieties into organic molecules. Their applications span from the synthesis of biologically active compounds and natural products to their use as protecting groups. This document provides detailed application notes, experimental protocols, and visualizations to guide researchers in leveraging phenyl phosphate-based reagents in their synthetic endeavors.
This compound as a Phosphorylating Agent
This compound derivatives, such as phenyl dichlorophosphate (B8581778) and diphenyl chlorophosphate, are effective phosphorylating agents for a variety of nucleophiles, most notably alcohols. The phenyl group acts as a good leaving group, facilitating the transfer of the phosphate group.
Phosphorylation of Alcohols
The phosphorylation of alcohols using this compound derivatives is a fundamental transformation in the synthesis of phosphate esters, which are crucial components of many biological molecules.
General Reaction:
Key Reagents:
-
Phenyl dichlorophosphate (PhOPOCl₂): A reactive phosphorylating agent suitable for the synthesis of phosphodiesters and monoesters.
-
Diphenyl chlorophosphate ((PhO)₂POCl): A milder reagent, often used for the synthesis of phosphate triesters and for the phosphorylation of sensitive substrates.
Data Presentation: Phosphorylation of Various Alcohols
The following table summarizes the yields of phosphorylation reactions for a range of alcohol substrates using different this compound-based reagents.
| Entry | Alcohol Substrate | Phosphorylating Agent | Base/Catalyst | Solvent | Time (h) | Yield (%) | Reference |
| 1 | 3-Phenyl-1-propanol (B195566) | PEP-K | TBAHS | DMF | 6 | 88 | [1] |
| 2 | Benzyl alcohol | Diethyl chlorophosphate | 4-Methylpyridine N-oxide | CH₂Cl₂ | 1 | 95 | [2] |
| 3 | Cyclohexanol | Diphenyl chlorophosphate | TiCl₄, Et₃N | THF | - | 92 | [3] |
| 4 | 1,5-Pentanediol | Diphenyl chlorophosphate | 4-Methylpyridine N-oxide | CH₂Cl₂ | 2 | 89 | [2] |
| 5 | Cortisone | PEP-K | TBAHS | DMF | - | 88 | [4] |
Experimental Protocol: Phosphorylation of 3-Phenyl-1-propanol using PEP-K and TBAHS [1]
This protocol describes a catalytic direct phosphorylation of an alcohol.
Materials:
-
3-Phenyl-1-propanol
-
Phosphoenolpyruvic acid monopotassium salt (PEP-K)
-
Tetrabutylammonium hydrogen sulfate (B86663) (TBAHS)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a solution of 3-phenyl-1-propanol (1.0 equiv) in anhydrous DMF, add PEP-K (4.5 equiv) and TBAHS (30 mol%).
-
Stir the reaction mixture at 100 °C for 6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired phosphate ester.
Experimental Workflow: General Phosphorylation of an Alcohol
References
Phenyl Phosphate: A Versatile Substrate for Probing Protein Tyrosine Phosphatase Activity
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Protein tyrosine phosphatases (PTPs) are a crucial family of signaling enzymes that antagonize the action of protein tyrosine kinases. By catalyzing the dephosphorylation of tyrosine residues on their substrate proteins, PTPs play a pivotal role in regulating a myriad of cellular processes, including cell growth, differentiation, metabolism, and immune responses. Dysregulation of PTP activity is implicated in numerous human diseases, such as cancer, diabetes, and autoimmune disorders, making them attractive targets for therapeutic intervention.
A common and accessible method for assaying the enzymatic activity of PTPs in vitro involves the use of small molecule, chromogenic substrates. Among these, para-nitrophenyl (B135317) phosphate (B84403) (pNPP), a derivative of phenyl phosphate, is widely employed. The enzymatic hydrolysis of pNPP by a PTP yields para-nitrophenol (pNP), a yellow-colored product that can be quantified spectrophotometrically by measuring its absorbance at 405 nm. This straightforward colorimetric assay provides a simple, cost-effective, and high-throughput compatible method for measuring PTP activity and screening for potential inhibitors.
These application notes provide a comprehensive overview of the use of pNPP as a substrate for PTPs, including detailed experimental protocols, a summary of kinetic data for various PTPs, and a discussion of the advantages and limitations of this assay system.
Principle of the pNPP Assay
The core of the assay is the PTP-catalyzed hydrolysis of pNPP. The reaction proceeds in two main steps: first, the nucleophilic attack of a cysteine residue in the PTP active site on the phosphorus atom of pNPP, leading to the formation of a phospho-enzyme intermediate and the release of p-nitrophenol. In the second step, the phospho-enzyme intermediate is hydrolyzed, regenerating the free enzyme and releasing inorganic phosphate.
The rate of the reaction is determined by monitoring the formation of p-nitrophenolate, the deprotonated form of pNP, which is bright yellow and absorbs light at 405 nm. The rate of pNP formation is directly proportional to the PTP activity under the given assay conditions.[1][2]
Applications in Research and Drug Development
The simplicity and adaptability of the pNPP assay make it a valuable tool in both basic research and drug discovery.
-
Enzyme Characterization: The assay is routinely used to determine the basic kinetic parameters of purified PTPs, such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax).
-
High-Throughput Screening (HTS): The assay's compatibility with multi-well plate formats makes it ideal for screening large compound libraries to identify potential PTP inhibitors.[3]
-
Inhibitor Characterization: The pNPP assay can be used to determine the potency of inhibitors by calculating their half-maximal inhibitory concentration (IC50) values. Further kinetic studies can elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).[4][5]
-
Biochemical Profiling: It allows for the rapid assessment of the activity of PTPs from various sources, including recombinant proteins and cell lysates.
Advantages and Limitations of pNPP as a Substrate
While the pNPP assay is a powerful tool, it is essential to consider its strengths and weaknesses:
| Advantages | Limitations |
| Cost-effective: pNPP is an inexpensive and readily available reagent.[1] | Non-physiological: As a small molecule, pNPP does not replicate the complexity of endogenous, full-length protein substrates.[1] |
| Simple and Rapid: The assay is easy to perform and can be completed in a short amount of time.[1] | Low Specificity: pNPP is a generic substrate for most PTPs and other phosphatases, which can lead to a lack of specificity in complex biological samples.[1] |
| High-Throughput Amenable: The colorimetric readout is easily adaptable to 96- and 384-well plate formats for HTS.[3] | Potential for Interference: Colored compounds in screening libraries can interfere with the absorbance reading at 405 nm. |
| Wide Linear Range: The assay demonstrates a broad linear range for product formation.[1] | Lower Affinity: PTPs generally exhibit a lower affinity (higher Km) for pNPP compared to their physiological phosphopeptide substrates.[6] |
Data Presentation: Kinetic Parameters of PTPs with pNPP
The following table summarizes the kinetic constants for the hydrolysis of pNPP by several common protein tyrosine phosphatases. It is important to note that these values can vary depending on the specific assay conditions (e.g., pH, temperature, buffer composition).
| Protein Tyrosine Phosphatase | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) | pH | Temperature (°C) | Reference |
| PTP1B (Human) | 0.58 ± 0.01 | 24.4 ± 0.4 | 4.2 x 104 | 5.5 | 25 | [7] |
| PTP1B (Human) | 0.8 | - | - | 7.5 | RT | [5] |
| SHP-1 (Human) | - | - | - | - | - | [8] |
| SHP-2 (Human) | 1.5 (for TCPTP) | - | - | 7.5 | RT | [5] |
| YopH (Yersinia) | - | - | - | - | - | [7] |
Experimental Protocols
Protocol 1: General PTP Activity Assay using pNPP
This protocol describes a basic method for measuring the activity of a purified PTP enzyme.
Materials:
-
Purified PTP enzyme
-
Assay Buffer: 50 mM Bis-Tris (pH 6.0), 100 mM NaCl, 1 mM DTT
-
pNPP Substrate Solution: 10 mM pNPP in Assay Buffer (prepare fresh)
-
Stop Solution: 1 M NaOH
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare serial dilutions of the PTP enzyme in Assay Buffer.
-
Add 50 µL of each enzyme dilution to the wells of the 96-well plate. Include a "no enzyme" control containing 50 µL of Assay Buffer for background measurement.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding 50 µL of the pNPP Substrate Solution to each well.
-
Incubate the plate at 37°C for 10-30 minutes. The incubation time should be optimized to ensure the reaction remains in the linear range.
-
Stop the reaction by adding 50 µL of Stop Solution to each well.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Subtract the absorbance of the "no enzyme" blank from all readings.
-
Calculate the PTP activity. One unit of activity is often defined as the amount of enzyme that hydrolyzes 1 nmol of pNPP per minute.
Protocol 2: Determination of Km and Vmax
This protocol outlines the procedure for determining the Michaelis-Menten kinetic constants for a PTP with pNPP.
Materials:
-
Same as Protocol 1
Procedure:
-
Prepare a fixed concentration of the PTP enzyme in Assay Buffer.
-
Prepare a series of dilutions of the pNPP substrate in Assay Buffer, typically ranging from 0.1 to 10 times the expected Km.
-
In a 96-well plate, add 50 µL of the PTP enzyme solution to each well.
-
Initiate the reactions by adding 50 µL of each pNPP dilution to the wells.
-
Incubate the plate at 37°C and measure the absorbance at 405 nm at multiple time points (kinetic assay) or after a fixed time point that is within the initial linear rate of the reaction (endpoint assay).
-
If using an endpoint assay, stop the reaction with 50 µL of Stop Solution.
-
Calculate the initial reaction velocity (V0) for each substrate concentration.
-
Plot V0 versus the pNPP concentration and fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine Km and Vmax. Alternatively, use a Lineweaver-Burk plot (1/V0 vs. 1/[S]).
Protocol 3: PTP Inhibitor Screening and IC50 Determination
This protocol is designed for screening potential PTP inhibitors and determining their IC50 values.
Materials:
-
Same as Protocol 1
-
Putative inhibitor compounds dissolved in a suitable solvent (e.g., DMSO)
Procedure:
-
Prepare serial dilutions of the inhibitor compounds in Assay Buffer. Include a "no inhibitor" control with the solvent alone.
-
In a 96-well plate, add 25 µL of each inhibitor dilution to the wells.
-
Add 25 µL of the PTP enzyme solution to each well.
-
Pre-incubate the plate at 37°C for 15-30 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding 50 µL of pNPP Substrate Solution. The concentration of pNPP should be close to the Km value for the enzyme.
-
Incubate the plate at 37°C for a fixed time within the linear range of the reaction.
-
Stop the reaction by adding 50 µL of Stop Solution.
-
Measure the absorbance at 405 nm.
-
Calculate the percent inhibition for each inhibitor concentration relative to the "no inhibitor" control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[5]
Visualizations
References
- 1. Analysis of Protein Tyrosine Phosphatases and Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Specific inhibition of sensitized protein tyrosine phosphatase 1B (PTP1B) with a biarsenical probe - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. eijppr.com [eijppr.com]
- 6. Serine/Threonine Protein Phosphatase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Insights into the Reaction of Protein-tyrosine Phosphatase 1B: CRYSTAL STRUCTURES FOR TRANSITION STATE ANALOGS OF BOTH CATALYTIC STEPS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SHP-1 Variants Broaden the Understanding of pH-Dependent Activities in Protein Tyrosine Phosphatases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing a Kinetic Assay for Enzyme Inhibition Using Phenyl Phosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enzyme inhibition assays are fundamental to drug discovery and basic research, providing a means to identify and characterize molecules that modulate the activity of specific enzymes. Phenyl phosphate (B84403) and its derivatives, such as p-nitrophenyl phosphate (pNPP), are widely used chromogenic substrates for assaying phosphatase activity.[1][2] Phosphatases are a broad class of enzymes that catalyze the hydrolysis of phosphate monoesters, playing critical roles in numerous signal transduction pathways.[2][3] Dysregulation of phosphatase activity is implicated in a variety of diseases, including cancer, diabetes, and autoimmune disorders, making them attractive therapeutic targets.[2]
This document provides a detailed protocol for developing a kinetic assay to screen for and characterize inhibitors of phosphatases using this compound as a substrate. The assay is based on the enzymatic cleavage of this compound, which releases phenol (B47542). The phenol product can be detected spectrophotometrically, allowing for the continuous monitoring of the reaction rate.[4] The principles and protocols described herein are adaptable for various phosphatases and can be implemented in a high-throughput screening (HTS) format for the discovery of novel inhibitors.[2][5]
Principle of the Assay
The enzymatic reaction involves the hydrolysis of this compound by a phosphatase, yielding phenol and inorganic phosphate. The rate of phenol production is directly proportional to the enzyme's activity. By measuring the initial reaction velocity (V₀) at various substrate and inhibitor concentrations, key kinetic parameters such as the Michaelis constant (Kₘ), maximum velocity (Vₘₐₓ), and the inhibition constant (Kᵢ) can be determined. These parameters provide a quantitative measure of the enzyme's catalytic efficiency and the inhibitor's potency and mechanism of action.
Featured Application: High-Throughput Screening for Phosphatase Inhibitors
The simplicity and cost-effectiveness of assays using this compound or its analogs like pNPP make them highly suitable for high-throughput screening (HTS) campaigns aimed at identifying novel phosphatase inhibitors.[2][6] The colorimetric readout allows for rapid and straightforward detection using standard microplate readers.
Signaling Pathway
Caption: Generic signaling pathway involving a phosphatase.
Experimental Protocols
Materials and Reagents
-
Enzyme: Purified phosphatase (e.g., alkaline phosphatase, acid phosphatase). The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate for at least 10 minutes.
-
Substrate: this compound disodium (B8443419) salt. Prepare a stock solution (e.g., 100 mM) in assay buffer.
-
Inhibitor: Test compound. Prepare a stock solution in a suitable solvent (e.g., DMSO).
-
Assay Buffer: The choice of buffer depends on the optimal pH for the specific phosphatase. For alkaline phosphatases, a common buffer is Tris-HCl (e.g., 100 mM, pH 8.0-10.0).[7][8] For acid phosphatases, a buffer such as sodium acetate (B1210297) (e.g., 100 mM, pH 4.0-6.0) can be used.[4] The buffer should also contain any necessary cofactors (e.g., Mg²⁺, Zn²⁺ for some alkaline phosphatases).[9]
-
Stop Solution: A solution to terminate the enzymatic reaction. For assays measuring phenol, a high pH solution (e.g., 0.1 M NaOH) can be used to develop color and stop the reaction.
-
96-well Microplate: Clear, flat-bottom plates are suitable for spectrophotometric measurements.
-
Microplate Reader: Capable of measuring absorbance at the appropriate wavelength for the product (e.g., 287 nm for phenol, or after a color development step).
Experimental Workflow
References
- 1. para-Nitrophenylphosphate - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. 3hbiomedical.com [3hbiomedical.com]
- 4. Continuous assay for acid phosphatase using this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Accelerating enzyme discovery and engineering with high-throughput screening - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 7. Bacterial alkaline phosphatase. Part III. Kinetic studies with substituted phenyl phosphates and structurally related inhibitors - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. L-Phenylalanine inhibition of human alkaline phosphatases with p-nitrothis compound as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Alkaline phosphatase - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: The Use of Phenyl Phosphate in Proteomics Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenyl phosphate (B84403) and its derivatives are invaluable tools in proteomics research, primarily serving as versatile substrates for the detection and characterization of various phosphatases. These enzymes play a critical role in cellular signaling by catalyzing the removal of phosphate groups from proteins, a post-translational modification known as dephosphorylation. The balance between kinase and phosphatase activity governs numerous cellular processes, making phosphatases significant targets in drug discovery and diagnostics.[1][2] This document provides detailed application notes and protocols for the use of phenyl phosphate-based substrates in key proteomics-related assays.
I. Colorimetric Phosphatase Activity Assays using p-Nitrothis compound (pNPP)
A widely used derivative, p-nitrothis compound (pNPP), serves as a chromogenic substrate for various phosphatases, including alkaline phosphatases (ALPs), acid phosphatases (ACPs), and protein tyrosine phosphatases (PTPs).[3][4] The underlying principle involves the enzymatic hydrolysis of pNPP to p-nitrophenol (pNP). Under alkaline conditions, pNP is converted to the p-nitrophenolate ion, which produces a distinct yellow color that can be quantified spectrophotometrically at or near 405 nm.[5][6][7] The intensity of the color is directly proportional to the phosphatase activity in the sample.
Core Reaction
p-Nitrothis compound (colorless) --(Phosphatase)--> p-Nitrophenol + Inorganic Phosphate
p-Nitrophenol --(Alkaline pH)--> p-Nitrophenolate (yellow)
General Experimental Workflow for pNPP-based Phosphatase Assay
References
- 1. Signal Transduction Phosphatases: Functions and Roles - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 2. Signal transduction : Protein Kinase and Phosphatase | PPTX [slideshare.net]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. para-Nitrophenylphosphate - Wikipedia [en.wikipedia.org]
- 5. sciencellonline.com [sciencellonline.com]
- 6. Protein Extraction, Acid Phosphatase Activity Assays, and Determination of Soluble Protein Concentration [bio-protocol.org]
- 7. bioassaysys.com [bioassaysys.com]
Synthesis of Phenyl Phosphate Flame Retardants: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of various flame retardants derived from phenyl phosphate (B84403). The information is intended for use by researchers and scientists in materials science, polymer chemistry, and related fields.
Introduction
Phenyl phosphate-based flame retardants are a class of halogen-free additives used to enhance the fire resistance of polymeric materials. Their mechanism of action typically involves both condensed-phase and gas-phase activity. In the condensed phase, they promote the formation of a protective char layer upon heating, which insulates the underlying material from the heat source. In the gas phase, the phosphorus-containing species can act as radical scavengers, inhibiting the combustion process. This document outlines the synthesis of three prominent this compound flame retardants: Bisphenol A bis(dithis compound) (BDP), Resorcinol (B1680541) bis(dithis compound) (RDP), and Melamine (B1676169) phenylphosphate (MPhP).
Synthesis Protocols
Bisphenol A bis(dithis compound) (BDP)
BDP is a widely used oligomeric phosphate ester flame retardant, particularly effective in engineering plastics like polycarbonate (PC) and its blends with acrylonitrile-butadiene-styrene (ABS).[1][2] Two common synthetic routes are presented below.
This method involves the direct reaction of diphenyl chlorophosphate with bisphenol A in the presence of a base.
Experimental Protocol:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser, dissolve 11.4 g of bisphenol A in 100 ml of pyridine (B92270).
-
Addition of Reactant: Slowly add 29.6 g of diphenyl chlorophosphate to the solution from the dropping funnel with constant stirring.
-
Reaction: The reaction is typically carried out at room temperature and monitored for completion (e.g., by thin-layer chromatography).
-
Work-up and Purification:
-
After the reaction is complete, the reaction mixture is poured into an excess of acidic water to precipitate the product and neutralize the pyridine.
-
The crude product is filtered, washed with water, and then recrystallized from isopropanol.
-
-
Drying: The purified BDP is dried in a vacuum oven to remove any residual solvent.
-
Characterization: The structure of the synthesized BDP can be confirmed by Fourier-transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) spectroscopy. The purity can be assessed by high-performance liquid chromatography (HPLC).
Safety Precautions: Diphenyl chlorophosphate and pyridine are corrosive and toxic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.
This method involves the catalytic transesterification of trithis compound (TPP) with bisphenol A.
Experimental Protocol:
-
Reaction Setup: In a reaction vessel equipped with a mechanical stirrer, a distillation column, and a nitrogen inlet, heat 23.4 g (71.8 mmol) of trithis compound to approximately 70 °C to obtain a colorless solution.
-
Addition of Reactants: Add 10.2 g (35.2 mmol) of bisphenol AP to the molten TPP and stir the mixture for approximately 1 hour.
-
Catalyst Addition: Add 0.2 g (1.7 mmol) of sodium phenolate (B1203915) as a catalyst and stir for 30 minutes.
-
Reaction and Phenol (B47542) Removal: Gradually increase the temperature to 220–230 °C over 1.5 hours to drive the reaction and distill off the phenol byproduct.
-
Product Isolation: The desired product is obtained as the residue. The product may contain trace amounts of unreacted trithis compound and catalyst and can be used without further purification for some applications.[1]
-
Characterization: The final product can be characterized by FTIR and NMR spectroscopy.
Safety Precautions: The reaction is carried out at high temperatures. Appropriate shielding and temperature control are necessary. Phenol is toxic and corrosive; ensure the distillation apparatus is properly sealed and vented to a scrubber.
Resorcinol bis(dithis compound) (RDP)
RDP is another important oligomeric phosphate ester flame retardant known for its low volatility and high thermal stability, making it suitable for high-temperature processing of engineering plastics.[3]
Experimental Protocol: Two-Step Synthesis from Phosphorus Oxychloride, Phenol, and Resorcinol [4][5]
Step 1: Synthesis of Diphenyl Phosphorochloridate Intermediate
-
Reaction Setup: In a reactor equipped with a stirrer, condenser, and a hydrogen chloride absorption device, add phosphorus oxychloride (POCl₃), a catalyst (e.g., anhydrous zinc chloride, 1-2% of the weight of resorcinol), and a water absorbent (e.g., phosphorus pentachloride, 0.1-0.5% of the weight of resorcinol).[4]
-
Reaction with Phenol: Heat the mixture and add molten phenol. The molar ratio of phenol to resorcinol in the overall reaction is approximately 3.75-3.80:1.[4] The reaction produces diphenyl phosphorochloridate.
Step 2: Reaction with Resorcinol
-
Addition of Resorcinol: Cool the intermediate product to 80-85 °C and add molten resorcinol. The molar ratio of phosphorus oxychloride to resorcinol is typically 3.5-4.5:1.[4]
-
Reaction: Heat the mixture to 110-115 °C to complete the reaction.[4]
-
Purification: The crude product is then purified, which may involve washing with acidic and alkaline solutions, followed by water washes and drying under vacuum.
Safety Precautions: Phosphorus oxychloride is highly corrosive and reacts violently with water. Phenol and resorcinol are toxic. This synthesis must be conducted in a dry, inert atmosphere and in a well-ventilated fume hood with appropriate PPE. The reaction evolves hydrogen chloride gas, which must be scrubbed.
Melamine Phenylphosphate (MPhP)
MPhP is a nitrogen-phosphorus flame retardant synthesized through a facile acid-base reaction.[6][7][8]
Experimental Protocol: [8]
-
Reactant Preparation: In a beaker, dissolve phenylphosphoric acid (PPA) in deionized water with stirring.
-
Reaction: Add melamine to the PPA solution (the molar ratio of PPA to melamine is typically 1:1).
-
Heating: Raise the temperature of the solution to 95 °C and maintain it for 4 hours.
-
Product Isolation: A white precipitate of MPhP will form. Filter the product.
-
Washing and Drying: Wash the precipitate several times with hot deionized water and then dry it in an oven.
-
Characterization: The synthesized MPhP can be characterized by FTIR and NMR spectroscopy.
Safety Precautions: Phenylphosphoric acid is corrosive. Standard laboratory safety procedures should be followed.
Data Presentation
The performance of these flame retardants in various polymer matrices is summarized in the tables below.
Table 1: Flame Retardant Performance of BDP in Polymer Blends
| Polymer Matrix | BDP Content (wt%) | LOI (%) | UL-94 Rating | Reference |
| PC/ABS | 20 | 25.4 | V-0 | [1] |
| Epoxy Resin | 20 | - | V-0 | [9] |
| Epoxy Resin | 30 | 26.2 | V-0 | [10] |
Table 2: Flame Retardant Performance of RDP in Polymer Blends
| Polymer Matrix | RDP Content (wt%) | LOI (%) | UL-94 Rating | Reference |
| PC/ABS | 9.3 | - | - | [1] |
| PC/ABS | 14.0 | - | - | [1] |
Table 3: Flame Retardant Performance of MPhP in Epoxy Resin [6][8]
| MPhP Content (wt%) | LOI (%) | UL-94 Rating | Peak Heat Release Rate (kW/m²) Reduction (%) | Total Heat Release Reduction (%) | Total Smoke Release Reduction (%) |
| 15 | - | - | 24 | - | - |
| 20 | 26.5 | V-0 | 51 | 34 | 24 |
Visualizations
The following diagrams illustrate the synthesis pathways and experimental workflows described in this document.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of a Novel P/N-Triazine-Containing Ring Flame Retardant and Its Application in Epoxy Resin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. science2016.lp.edu.ua [science2016.lp.edu.ua]
- 4. researchgate.net [researchgate.net]
- 5. CN101723970B - Preparation method of flame retardant resorcinol phosphate - Google Patents [patents.google.com]
- 6. Synthesis of Bisphenol-A Bis(Dithis compound) Flame Retardant | Semantic Scholar [semanticscholar.org]
- 7. Facile synthesis of a flame retardant melamine phenylphosphate and its epoxy resin composites with simultaneously improved flame retardancy, smoke suppression and water resistance - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Phenyl Phosphate-Based Porous Organic Polymers for Water Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
Access to clean water is fundamental for public health and environmental sustainability. The increasing presence of persistent organic pollutants, heavy metals, and pharmaceuticals in water sources poses a significant challenge to conventional water treatment technologies. Porous organic polymers (POPs) have emerged as a promising class of materials for water purification due to their high surface area, tunable porosity, and excellent chemical stability. This document provides detailed application notes and protocols for the synthesis and utilization of novel porous organic polymers derived from phenyl phosphate (B84403) for the effective removal of contaminants from water.
Key Applications
Phenyl phosphate-based porous organic polymers (P-POPs) have demonstrated high efficacy in the removal of a variety of water contaminants. Their unique properties, including inherent porosity and the presence of phosphate functional groups, make them excellent candidates for:
-
Removal of Pharmaceutical Contaminants: P-POPs have shown high adsorption capacities for pharmaceuticals such as caffeine, diclofenac, and carbamazepine.[1][2]
-
Radioactive Iodine Sequestration: Hyper-cross-linked polymers containing dithis compound have proven effective in capturing iodine vapor and removing iodine from aqueous solutions.[1]
-
Heavy Metal Adsorption: The phosphate groups within the polymer framework can act as chelating sites for heavy metal ions, facilitating their removal from water.
Performance Data
The performance of this compound-based POPs in water treatment is summarized in the tables below.
Table 1: Physicochemical Properties of this compound-Based POPs
| Polymer | Precursors | Specific Surface Area (m²/g) | Mesoporosity (%) | Reference |
| P-POP-1 | Dithis compound, 1,1,2,2-tetraphenylethylene | 714 | 19.6 | [1] |
| P-POP-2 | Dithis compound, 1,3,5-triphenylbenzene (B1329565) | 581 | 32.5 | [1] |
| TP-HCP-3 | Diphenyl phosphates-containing monomers | 702.33 | - | [1] |
Table 2: Adsorption Capacities for Pharmaceutical Contaminants by P-POP-2
| Contaminant | Maximum Adsorption Capacity (mg/g) | Adsorption Equilibrium Time (min) | Removal Efficiency in Presence of Competing Ions/Humic Acid (%) | Reference |
| Caffeine | 301 | 50 | >95 | [1][2] |
| Diclofenac | 217 | 50 | >82 | [1][2] |
| Carbamazepine | 248 | 50 | >95 | [1][2] |
Table 3: Iodine Removal Performance of TP-HCP-3
| Medium | Maximum Adsorption Capacity | Removal Efficiency (%) | Recyclability (after 5 cycles) | Reference |
| Iodine Vapor | 519 wt% | - | >84% adsorption capacity maintained | [1] |
| Aqueous Solution | - | 96.8 | - | [1] |
Experimental Protocols
Protocol 1: Synthesis of this compound-Based Porous Organic Polymers (P-POPs) via Friedel-Crafts Reaction
This protocol describes a one-pot synthesis of P-POP-1 and P-POP-2 using a Friedel-Crafts reaction.[1]
Materials:
-
Dithis compound
-
1,1,2,2-tetraphenylethylene (for P-POP-1)
-
1,3,5-triphenylbenzene (for P-POP-2)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂)
-
Methanol (B129727) (CH₃OH)
-
Dilute Hydrochloric Acid (HCl)
-
Tetrahydrofuran (THF)
-
Water (H₂O)
-
Nitrogen gas (N₂)
-
Double-necked flask
-
Condenser
-
Stirrer
-
Heating mantle
-
Filtration apparatus
-
Soxhlet extractor
Procedure:
-
Set up a 100 mL double-necked flask with a condenser and a magnetic stirrer under a nitrogen atmosphere.
-
Add anhydrous aluminum trichloride (B1173362) (1.06 g) to the flask containing 60 mL of dichloromethane. Stir the mixture for 1 hour.
-
For P-POP-1 synthesis, quickly add dithis compound and 1,1,2,2-tetraphenylethylene to the reaction flask.
-
For P-POP-2 synthesis, quickly add dithis compound and 1,3,5-triphenylbenzene (306 mg, 1 mmol) along with biphenyl (B1667301) (77 mg, 0.5 mmol) to the reaction flask.[3][4] An immediate color change should be observed.
-
Reflux the mixture at 70 °C for 16 hours.
-
After cooling to room temperature, filter the mixture.
-
Wash the collected solid three times with a 1:1 (v/v) mixture of methanol and dilute hydrochloric acid to remove any residual aluminum trichloride.
-
Further purify the product by refluxing in a Soxhlet extractor for 48 hours using a 1:1:1 (v/v/v) mixture of tetrahydrofuran, methanol, and water.
-
Dry the resulting polymer powder under vacuum.
Protocol 2: Water Treatment Application - Batch Adsorption Study
This protocol outlines a general procedure for evaluating the adsorption performance of the synthesized P-POPs for contaminant removal from water.
Materials:
-
Synthesized P-POP adsorbent
-
Contaminant stock solution (e.g., caffeine, diclofenac, carbamazepine)
-
Deionized water
-
Conical flasks or vials
-
Orbital shaker
-
Syringe filters
-
Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)
Procedure:
-
Prepare a series of contaminant solutions of known concentrations by diluting the stock solution with deionized water.
-
Add a specific amount of the P-POP adsorbent (e.g., 10 mg) to a fixed volume of each contaminant solution (e.g., 20 mL) in separate flasks.
-
Place the flasks on an orbital shaker and agitate at a constant speed (e.g., 150 rpm) at room temperature for a predetermined time to reach equilibrium (e.g., 50 minutes for P-POP-2).[2]
-
After agitation, filter the samples using a syringe filter to separate the adsorbent from the solution.
-
Analyze the concentration of the contaminant remaining in the filtrate using a suitable analytical technique.
-
Calculate the amount of contaminant adsorbed per unit mass of the adsorbent (qₑ, in mg/g) using the following equation: qₑ = (C₀ - Cₑ) * V / m where:
-
C₀ is the initial contaminant concentration (mg/L)
-
Cₑ is the equilibrium contaminant concentration (mg/L)
-
V is the volume of the solution (L)
-
m is the mass of the adsorbent (g)
-
-
To assess reusability, the used adsorbent can be collected, washed with a suitable solvent to desorb the contaminant, dried, and then reused in subsequent adsorption cycles. The adsorption capacity after each cycle should be measured to evaluate the material's stability.[1]
Visualizations
Synthesis and Application Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. snu.elsevierpure.com [snu.elsevierpure.com]
- 3. Designing Phenyl Porous Organic Polymers with High-Efficiency Tetracycline Adsorption Capacity and Wide pH Adaptability [mdpi.com]
- 4. Designing Phenyl Porous Organic Polymers with High-Efficiency Tetracycline Adsorption Capacity and Wide pH Adaptability - PMC [pmc.ncbi.nlm.nih.gov]
Quantifying Phosphatase Activity in Cell Lysates with Phenyl Phosphate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphatases are a diverse group of enzymes that play a critical role in cellular regulation by catalyzing the removal of phosphate (B84403) groups from proteins and other molecules. The reversible phosphorylation of proteins, governed by the opposing activities of kinases and phosphatases, is a fundamental mechanism in signal transduction pathways that control cell growth, differentiation, proliferation, and apoptosis. Dysregulation of phosphatase activity is implicated in numerous diseases, including cancer and metabolic disorders, making them attractive targets for therapeutic intervention.
This document provides a detailed guide to a common and robust method for quantifying total phosphatase activity in cell lysates using the chromogenic substrate para-nitrophenyl (B135317) phosphate (pNPP), a derivative of phenyl phosphate. The assay is simple, cost-effective, and readily adaptable for high-throughput screening of potential phosphatase inhibitors or activators.
Principle of the Assay
The assay is based on the enzymatic hydrolysis of the colorless substrate p-nitrothis compound (pNPP) by phosphatases present in a cell lysate. The reaction produces p-nitrophenol (pNP) and inorganic phosphate. Under alkaline conditions, pNP is converted to the p-nitrophenolate ion, which is a yellow-colored product with a maximum absorbance at 405 nm. The rate of pNP formation is directly proportional to the phosphatase activity in the lysate.
Data Presentation: Quantitative Phosphatase Activity
The following tables summarize representative quantitative data for phosphatase activity in various cell lysates, as determined by the pNPP assay. Specific activity is typically expressed as nanomoles of pNP produced per minute per milligram of total protein (nmol/min/mg).
Table 1: Basal Alkaline Phosphatase (ALP) Activity in Various Cell Lines
| Cell Line | Cell Type | Specific Activity (nmol/min/mg protein) | Reference |
| HepG2 | Human Hepatocellular Carcinoma | 673 | [1] |
| hFOB/ER9 | Human Fetal Osteoblastic Cells | 22.13 | [1] |
| U266 B1 | Human Myeloma | 9.7 (in bicarbonate buffer) | [2] |
| U266 B1 | Human Myeloma | 26 (in diethanolamine (B148213) buffer) | [2] |
| SaOS-2 | Human Osteosarcoma | High (used as a positive control) | [3] |
| SaOS-LM7 | Human Osteosarcoma (metastatic) | 297% of SaOS-2 | [3] |
| 143B | Human Osteosarcoma | Low | [3] |
| MG-63 | Human Osteosarcoma | Very Low |
Table 2: Modulation of Phosphatase Activity
| Cell Line | Treatment | Target Phosphatase(s) | Observed Effect | Reference |
| A431 | EGF (10 min) | PTP1B | 27% decrease in available catalytic cysteine | [4] |
| RAW264.7 | Sodium Orthovanadate | PP1α and PP2A | 95% decrease in activity | [5] |
| Osteoblast-like cells | Levamisole | Tissue Non-specific ALP (TNAP) | Inhibition (IC50 = 1.16 ± 0.03 mM) |
Experimental Protocols
I. Preparation of Cell Lysates
This protocol describes a general method for preparing whole-cell lysates suitable for phosphatase activity assays.
Materials:
-
Cultured cells
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Ice-cold Lysis Buffer (e.g., RIPA buffer or a non-denaturing lysis buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA). Crucially, phosphatase inhibitors should be omitted from this lysis buffer.
-
Cell scraper
-
Microcentrifuge tubes, pre-chilled
-
Refrigerated microcentrifuge
Procedure:
-
Aspirate the culture medium from the cell culture dish.
-
Wash the cells twice with ice-cold PBS.
-
Aspirate the PBS completely.
-
Add an appropriate volume of ice-cold Lysis Buffer to the dish (e.g., 0.5 mL for a 10 cm dish).
-
Incubate the dish on ice for 10-15 minutes.
-
Scrape the adherent cells from the dish and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[1]
-
Carefully transfer the supernatant (cell lysate) to a new pre-chilled microcentrifuge tube.
-
Determine the total protein concentration of the lysate using a standard protein assay (e.g., Bradford or BCA assay). This is essential for normalizing the phosphatase activity.
-
The lysate can be used immediately or stored at -80°C in aliquots.
II. pNPP Phosphatase Activity Assay
This protocol is designed for a 96-well plate format, allowing for the analysis of multiple samples simultaneously.
Materials:
-
Cell lysate (prepared as described above)
-
Assay Buffer (specific to the phosphatase of interest):
-
Alkaline Phosphatase: 1 M Diethanolamine, 0.5 mM MgCl₂, pH 9.8
-
Acid Phosphatase: 0.1 M Acetate buffer, 10 mM pNPP, pH 5.5
-
Protein Tyrosine Phosphatase (PTP): 50 mM Tris-HCl, 100 mM NaCl, 5 mM DTT, 1 mM EDTA, pH 7.2
-
-
pNPP Substrate Solution (e.g., 10 mM pNPP in the appropriate Assay Buffer). Prepare fresh.
-
Stop Solution (e.g., 1 M NaOH)
-
96-well clear flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare a p-nitrophenol (pNP) standard curve: To convert absorbance values to the amount of product formed, prepare a series of dilutions of a known concentration of pNP in the Assay Buffer and measure their absorbance at 405 nm after adding the Stop Solution.
-
Assay Setup:
-
In a 96-well plate, add a specific amount of protein lysate (e.g., 10-50 µg) to each well.
-
Adjust the volume in each well to 50 µL with the appropriate Assay Buffer.
-
Include a "blank" control for each sample containing the cell lysate but with water or buffer instead of the pNPP substrate to account for any background absorbance.
-
Include a "no lysate" control containing only Assay Buffer and the pNPP substrate to measure the rate of spontaneous pNPP hydrolysis.
-
-
Initiate the Reaction: Add 50 µL of the pNPP Substrate Solution to each well.
-
Incubation: Incubate the plate at 37°C for 15-60 minutes. The optimal incubation time will depend on the phosphatase activity in the lysate and should be determined empirically to ensure the reaction remains in the linear range.
-
Stop the Reaction: Add 50 µL of Stop Solution to each well to terminate the enzymatic reaction and develop the yellow color.
-
Measure Absorbance: Read the absorbance at 405 nm using a microplate reader.
III. Data Analysis
-
Correct for Background: Subtract the average absorbance of the "no lysate" blank from all other readings.
-
Calculate pNP Produced: Use the pNP standard curve to determine the amount (in nmol) of pNP produced in each well.
-
Calculate Specific Activity:
-
Specific Activity (nmol/min/mg) = (nmol of pNP produced) / (incubation time in min) / (mg of protein in the well)
-
Visualizations
Signaling Pathway: Regulation of the MAPK Pathway by Phosphatases
The Mitogen-Activated Protein Kinase (MAPK) cascade is a critical signaling pathway that regulates a wide range of cellular processes. The activity of this pathway is tightly controlled by a balance of phosphorylation by upstream kinases and dephosphorylation by various phosphatases. The pNPP assay can be used to measure the activity of phosphatases that regulate this pathway.
Caption: Regulation of the MAPK signaling pathway by various phosphatases.
Experimental Workflow
The following diagram illustrates the general workflow for quantifying phosphatase activity in cell lysates using the pNPP assay.
Caption: Experimental workflow for the pNPP phosphatase assay.
References
- 1. An innovative and cost-effective way to estimate alkaline phosphatase activity in in vitro cellular model systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alkaline Phosphatase Activity of Normal and Malignant Human Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Reversible inactivation of protein-tyrosine phosphatase 1B in A431 cells stimulated with epidermal growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phosphatase inhibition by sodium orthovanadate displays anti-inflammatory action by suppressing AKT-IKKβ signaling in RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol for the Determination of Kinetic Constants (Kₘ and kₖₐₜ) Using Phenyl Phosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The determination of enzyme kinetic constants, namely the Michaelis constant (Kₘ) and the catalytic constant (kₖₐₜ), is fundamental to understanding enzyme function, mechanism, and efficiency. These parameters are crucial in basic research for characterizing enzyme-substrate interactions and in drug development for assessing the efficacy of enzyme inhibitors. Phenyl phosphate (B84403) is a widely used substrate for assaying various phosphatases, such as alkaline phosphatase (ALP) and acid phosphatase (ACP).[1][2][3][4][5][6] The enzymatic hydrolysis of phenyl phosphate yields phenol (B47542), which can be quantified spectrophotometrically, providing a straightforward method for monitoring enzyme activity. This application note provides a detailed protocol for determining Kₘ and kₖₐₜ using this compound as a substrate.
Principle of the Assay
The enzymatic reaction involves the hydrolysis of this compound by a phosphatase to produce phenol and inorganic phosphate. The rate of phenol production is a direct measure of the enzyme's activity. By measuring the initial reaction rates at various substrate (this compound) concentrations, one can determine the kinetic parameters Kₘ and Vₘₐₓ by fitting the data to the Michaelis-Menten equation.[7][8] The turnover number, kₖₐₜ, can then be calculated from Vₘₐₓ if the enzyme concentration is known.[9]
Data Presentation
Quantitative data from the kinetic assays should be summarized in a structured table to facilitate analysis and comparison.
| Substrate Concentration [S] (mM) | Initial Velocity (V₀) (µmol/min) | 1/[S] (mM⁻¹) | 1/V₀ (min/µmol) |
Experimental Protocols
This protocol is a general guideline and may require optimization depending on the specific enzyme and experimental conditions. The example provided is for an alkaline phosphatase, but it can be adapted for acid phosphatases by adjusting the buffer pH.[1][10]
Materials and Reagents
-
Enzyme: Purified phosphatase of known concentration (e.g., alkaline phosphatase).
-
Substrate: Disodium (B8443419) this compound or a similar this compound salt.
-
Buffer: 0.1 M Tris-HCl buffer, pH 9.0 for alkaline phosphatase (adjust pH for other enzymes, e.g., citrate (B86180) buffer pH 4.8 for acid phosphatase).[10]
-
Stopping Reagent: 0.5 M NaOH.
-
Phenol Detection Reagent: 4-aminoantipyrine (B1666024) (AAP) and potassium ferricyanide, or a continuous spectrophotometric method monitoring phenol absorbance.[1]
-
Spectrophotometer
-
Thermostated water bath or incubator
-
Pipettes and tips
-
Cuvettes or 96-well plates
Preparation of Solutions
-
Enzyme Stock Solution: Prepare a concentrated stock solution of the enzyme in a suitable buffer (e.g., 1 mg/mL in 0.1 M Tris-HCl, pH 9.0). Store at 4°C or as recommended for the specific enzyme.
-
Substrate Stock Solution (100 mM): Dissolve an appropriate amount of disodium this compound in the assay buffer.
-
Working Substrate Solutions: Prepare a series of dilutions of the substrate stock solution in the assay buffer to achieve the desired final concentrations in the assay (e.g., ranging from 0.1 to 10 times the expected Kₘ).
-
Enzyme Working Solution: Immediately before the assay, dilute the enzyme stock solution to the desired final concentration in the assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate for a reasonable time period.
Assay Procedure
-
Reaction Setup: In a series of microcentrifuge tubes or wells of a 96-well plate, pipette the required volume of each working substrate solution.
-
Temperature Equilibration: Pre-incubate the substrate solutions and the enzyme working solution at the desired reaction temperature (e.g., 37°C) for 5-10 minutes.
-
Initiate the Reaction: Start the enzymatic reaction by adding a small volume of the pre-warmed enzyme working solution to each substrate concentration. Mix gently.
-
Incubation: Incubate the reaction mixtures at the constant temperature for a fixed period (e.g., 10-30 minutes). The incubation time should be within the linear range of the reaction.
-
Stop the Reaction: Terminate the reaction by adding a volume of the stopping reagent (e.g., 0.5 M NaOH).
-
Color Development (for endpoint assays): If using a colorimetric endpoint assay for phenol, add the appropriate detection reagents (e.g., AAP and potassium ferricyanide) and incubate as required for color development.
-
Absorbance Measurement: Measure the absorbance of the product at the appropriate wavelength (e.g., 510 nm for the AAP method). For continuous assays, the absorbance of phenol can be monitored directly at a specific wavelength.[1]
-
Blank Preparation: Prepare a blank for each substrate concentration containing all components except the enzyme. Add the enzyme after the stopping reagent.
-
Standard Curve: Prepare a standard curve using known concentrations of phenol to convert absorbance values to the amount of product formed.
Data Analysis
-
Calculate Initial Velocity (V₀): From the standard curve, determine the concentration of phenol produced in each reaction. Calculate the initial velocity (V₀) for each substrate concentration, typically expressed in µmol of product formed per minute.
-
Michaelis-Menten Plot: Plot the initial velocity (V₀) against the substrate concentration ([S]).
-
Lineweaver-Burk Plot: For a more accurate determination of Kₘ and Vₘₐₓ, create a double reciprocal plot (Lineweaver-Burk plot) of 1/V₀ versus 1/[S].
-
Determine Kₘ and Vₘₐₓ: Fit the data from the Lineweaver-Burk plot to a linear equation (y = mx + c).
-
The y-intercept corresponds to 1/Vₘₐₓ.
-
The x-intercept corresponds to -1/Kₘ.
-
The slope is equal to Kₘ/Vₘₐₓ.
-
-
Calculate kₖₐₜ: The catalytic constant (kₖₐₜ), or turnover number, is calculated using the following equation: kₖₐₜ = Vₘₐₓ / [E] where [E] is the total enzyme concentration in the assay. kₖₐₜ represents the number of substrate molecules converted to product per enzyme molecule per unit of time.[9]
Visualization
Experimental Workflow
Caption: Workflow for determining enzyme kinetic constants.
Signaling Pathway of this compound Hydrolysis
Caption: Michaelis-Menten reaction mechanism.
References
- 1. Continuous assay for acid phosphatase using this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bacterial alkaline phosphatase. Part III. Kinetic studies with substituted phenyl phosphates and structurally related inhibitors - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. The kinetics of hydrolysis of this compound by alkaline phosphatases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
- 5. The kinetics of hydrolysis of this compound by alkaline phosphatases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scite.ai [scite.ai]
- 7. Michaelis–Menten kinetics - Wikipedia [en.wikipedia.org]
- 8. medschoolcoach.com [medschoolcoach.com]
- 9. How can I determine the Kcat of an enzyme? - FAQ 921 - GraphPad [graphpad.com]
- 10. Enzymatic Assay of Acid Phosphatase (EC 3.1.3.2) [sigmaaldrich.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Phenyl Phosphate Substrate Concentration in Phosphatase Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of phenyl phosphate (B84403) as a substrate in various phosphatase assays. This resource offers troubleshooting guides for common experimental issues, frequently asked questions (FAQs), detailed experimental protocols, and relevant kinetic data to ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of phenyl phosphate for my assay?
A1: The optimal substrate concentration depends on the specific enzyme being assayed and its Michaelis constant (Km), which is the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). For most accurate measurements of enzyme activity, it is recommended to use a this compound concentration that is saturating, typically 10-20 times the Km value. This ensures that the reaction rate is primarily dependent on the enzyme concentration and not limited by substrate availability. If you are determining the Km value itself, you will need to test a range of concentrations both below and above the estimated Km.
Q2: How should I prepare and store my this compound solution?
A2: this compound solutions should be prepared fresh using a suitable buffer for your specific phosphatase (e.g., an alkaline buffer for alkaline phosphatase or an acidic buffer for acid phosphatase). This compound is susceptible to hydrolysis, and its stability is pH-dependent. It is more stable at a neutral pH and degrades more rapidly under both acidic and basic conditions.[1] For short-term storage, solutions should be kept at 2-8°C. For long-term storage, it is best to store the compound as a solid powder at -20°C, protected from moisture.[1]
Q3: My assay shows a weak or no signal. What are the possible causes?
A3: A weak or no signal can result from several factors:
-
Inactive Enzyme: The phosphatase may have lost activity due to improper storage or handling.
-
Suboptimal Reaction Conditions: The pH, temperature, or incubation time may not be optimal for your specific enzyme.
-
Incorrect Substrate Concentration: The this compound concentration may be too low, limiting the reaction rate.
-
Presence of Inhibitors: Your sample may contain phosphatase inhibitors, such as phosphate, EDTA, or fluoride.
Q4: I am observing high background in my assay. How can I reduce it?
A4: High background can obscure your results. Here are some common causes and solutions:
-
Spontaneous Substrate Hydrolysis: this compound can hydrolyze non-enzymatically, especially at high pH and temperature. Prepare fresh substrate solutions and run a "no enzyme" control to measure the level of spontaneous hydrolysis.
-
Contaminated Reagents: Use high-purity water and reagents to prepare your buffers and solutions.
-
Insufficient Washing (ELISA-based assays): In formats like ELISA, ensure thorough washing steps to remove any unbound enzyme conjugate.
Q5: What are common inhibitors of phosphatases that I should be aware of?
A5: Several ions and compounds can inhibit phosphatase activity. Inorganic phosphate is a common product inhibitor. Other inhibitors include fluoride, vanadate, and chelating agents like EDTA (which can remove essential metal cofactors for some phosphatases).[2] All mammalian alkaline phosphatase isoenzymes except placental are inhibited by homoarginine.[3]
Troubleshooting Guides
This section provides a systematic approach to resolving common issues encountered during phosphatase assays using this compound.
Problem: Weak or No Signal
| Potential Cause | Suggested Solution |
| Inactive Enzyme | - Verify enzyme activity with a positive control. - Ensure proper storage of the enzyme according to the manufacturer's instructions. - Avoid repeated freeze-thaw cycles. |
| Suboptimal pH | - Check the pH of your assay buffer. - The optimal pH for alkaline phosphatases is typically high (pH 8-10), while acid phosphatases function best at acidic pH (pH 4-6). |
| Incorrect Temperature | - Ensure the incubation is carried out at the optimal temperature for your enzyme (often 37°C). |
| Insufficient Incubation Time | - Increase the incubation time to allow for more product formation. Perform a time-course experiment to determine the linear range of the reaction. |
| Low Substrate Concentration | - Increase the concentration of this compound. Ensure the concentration is well above the Km of the enzyme. |
| Presence of Inhibitors | - If your sample is complex, consider a buffer exchange or dialysis step to remove potential inhibitors. - Include a control with a known amount of purified enzyme in the same sample matrix to test for inhibition. |
Problem: High Background Signal
| Potential Cause | Suggested Solution |
| Spontaneous Substrate Degradation | - Prepare this compound solutions fresh before each experiment. - Run a "no-enzyme" blank control to quantify and subtract the background from sample readings. - Store the substrate solution protected from light. |
| Contaminated Reagents or Glassware | - Use high-purity, nuclease-free water for all buffers and solutions. - Use sterile, disposable plasticware or thoroughly cleaned glassware. |
| Sub-optimal Wavelength Reading | - Ensure you are reading the absorbance at the correct wavelength for the product of the reaction (phenol). |
| Extended Incubation Time | - While a longer incubation can increase the signal, it can also lead to higher background. Optimize the incubation time to maximize the signal-to-noise ratio. |
Quantitative Data Summary
The following tables summarize key quantitative data for optimizing phosphatase assays with this compound and its commonly used analog, p-nitrothis compound (pNPP).
Table 1: Kinetic Parameters of Phosphatases
| Enzyme | Substrate | Km (mM) | Vmax (µmol/min/mg) | Source Organism/Tissue |
| Alkaline Phosphatase | p-Nitrothis compound | 1.37 - 18 | 0.00119 - 6.16 | Various |
| Alkaline Phosphatase | This compound | 9.6 x 10⁻¹ | Not specified | Calf Intestine |
| Acid Phosphatase | p-Nitrothis compound | Not specified | Not specified | Potato |
| Acid Phosphatase | This compound | Not specified | Not specified | Human Prostate |
| Acid Phosphatase | Pyridoxal 5'-phosphate | 0.24 | 2.76 | Tobacco |
Note: Kinetic parameters can vary significantly based on the enzyme source, purity, and assay conditions (pH, temperature, buffer composition).
Table 2: Recommended Assay Conditions
| Parameter | Alkaline Phosphatase | Acid Phosphatase | Neutral Phosphatase |
| pH | 8.0 - 10.5 | 4.0 - 6.0 | 7.0 - 7.5 |
| Temperature | 37°C | 37°C | 37°C |
| Typical Substrate Concentration | 1-10 mM | 1-10 mM | 1-10 mM |
| Typical Incubation Time | 15-60 minutes | 15-60 minutes | 15-60 minutes |
| Common Buffer Systems | Tris, Diethanolamine, Glycine | Acetate, Citrate | Tris, HEPES |
Experimental Protocols
Protocol 1: General Assay for Alkaline Phosphatase Activity
-
Prepare Assay Buffer: Prepare a 1 M Diethanolamine buffer containing 0.5 mM MgCl₂, and adjust the pH to 9.8.
-
Prepare this compound Solution: Dissolve this compound in the assay buffer to a final concentration of 10 mM. Prepare this solution fresh.
-
Prepare Enzyme Sample: Dilute the enzyme sample to the desired concentration in the assay buffer.
-
Assay Procedure: a. To a 96-well plate, add 50 µL of the enzyme sample. b. Include a blank control with 50 µL of assay buffer without the enzyme. c. To initiate the reaction, add 50 µL of the 10 mM this compound solution to each well. d. Incubate the plate at 37°C for 30 minutes. e. Stop the reaction by adding 50 µL of 3 M NaOH.
-
Data Acquisition: Measure the absorbance of the produced phenol (B47542) at the appropriate wavelength.
Protocol 2: Determining Km and Vmax for a Phosphatase
-
Prepare Reagents:
-
Assay buffer appropriate for the phosphatase being studied.
-
A series of this compound solutions of varying concentrations (e.g., 0.1, 0.2, 0.5, 1, 2, 5, 10 mM) in the assay buffer.
-
A fixed, non-saturating concentration of the enzyme.
-
Stopping reagent (e.g., 3 M NaOH for alkaline phosphatase).
-
-
Assay Procedure: a. For each substrate concentration, set up a reaction in triplicate in a 96-well plate. b. Add 50 µL of the enzyme solution to each well. c. Include a blank for each substrate concentration containing 50 µL of assay buffer instead of the enzyme. d. Initiate the reactions by adding 50 µL of the respective this compound solution to each well. e. Incubate at the optimal temperature for a fixed time that ensures the reaction is in the linear range (e.g., 15 minutes). This may require a preliminary time-course experiment. f. Stop the reactions by adding 50 µL of the stopping reagent.
-
Data Analysis: a. Measure the absorbance at the appropriate wavelength. b. Calculate the initial reaction velocity (V₀) for each substrate concentration. c. Plot V₀ versus substrate concentration to generate a Michaelis-Menten plot. d. To determine Km and Vmax more accurately, create a Lineweaver-Burk plot (1/V₀ versus 1/[S]). The y-intercept is 1/Vmax, the x-intercept is -1/Km, and the slope is Km/Vmax.
Visualizations
Phosphatase Assay Workflow
Caption: A typical workflow for a phosphatase assay using this compound.
Troubleshooting Logic for Weak Signal
References
troubleshooting low signal in phenyl phosphate phosphatase assays
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals encountering low signal issues in phenyl phosphate (B84403) phosphatase assays. Below you will find frequently asked questions (FAQs) and troubleshooting guides designed to directly address and resolve common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of the phenyl phosphate phosphatase assay?
The this compound phosphatase assay is a colorimetric method used to measure the activity of various types of phosphatases, including acid and alkaline phosphatases.[1] The enzyme catalyzes the hydrolysis of a colorless substrate, this compound, into phenol (B47542) and inorganic phosphate. In a subsequent step, the phenol is often reacted with a colorimetric reagent (e.g., 4-aminoantipyrine) to produce a colored product whose absorbance can be measured with a spectrophotometer. The intensity of the color is directly proportional to the amount of phenol produced, and thus to the phosphatase activity.[2]
Q2: What are the most common reasons for a weak or absent signal in my assay?
A low or non-existent signal in a this compound phosphatase assay can be attributed to several factors:
-
Inactive Enzyme: The phosphatase may have lost its activity due to improper storage, handling, or degradation.[3]
-
Substrate Degradation: The this compound substrate can degrade if not stored correctly.[3]
-
Suboptimal Assay Conditions: Incorrect pH, temperature, or incubation time can significantly reduce enzyme activity.[3]
-
Presence of Inhibitors: Your sample might contain phosphatase inhibitors, such as inorganic phosphate, EDTA, or fluoride.[3][4]
-
Insufficient Reagent Concentrations: The concentration of the enzyme or the substrate may be too low to generate a detectable signal within the assay's timeframe.[3]
Q3: How can I confirm if my enzyme and substrate are active?
To verify the activity of your enzyme and substrate, it is highly recommended to run a positive control. This involves using a known, active phosphatase enzyme with a fresh preparation of the this compound substrate under optimal conditions. A strong signal in the positive control will confirm that both the enzyme and substrate are functional.[3]
Q4: Can the reaction buffer composition affect my results?
Absolutely. The pH of the assay buffer is critical for optimal phosphatase activity.[1] Different phosphatases have different optimal pH ranges (e.g., acid phosphatases function best at an acidic pH, while alkaline phosphatases require an alkaline pH).[5] It is crucial to use a buffer system that maintains the optimal pH for your specific enzyme throughout the experiment.[6][7]
Troubleshooting Guide for Low Signal
This guide provides a systematic approach to identifying and resolving the root cause of a low signal in your this compound phosphatase assay.
Diagram: Troubleshooting Workflow
Caption: A step-by-step workflow for diagnosing low signal issues.
Troubleshooting Table
| Potential Cause | Recommended Solution |
| Inactive Enzyme | - Run a positive control with a known active enzyme.[3]- Ensure proper enzyme storage according to the manufacturer's instructions.- Prepare fresh enzyme dilutions before each experiment. |
| Substrate Degradation | - Prepare fresh this compound solution for each assay.[3]- Store the stock solution protected from light and at the recommended temperature. |
| Suboptimal pH | - Verify the pH of your assay buffer.[6] - Perform a pH optimization experiment to determine the optimal pH for your specific phosphatase.[8] |
| Suboptimal Temperature | - Ensure the incubation temperature is optimal for your enzyme. Most assays are performed at 25°C or 37°C.[1][9]- Pre-warm all reagents to the assay temperature. |
| Insufficient Incubation Time | - Increase the incubation time to allow for more product formation.[1] - Perform a time-course experiment to determine the linear range of the reaction. |
| Low Enzyme Concentration | - Increase the concentration of the enzyme in the reaction.[8] - If using cell lysates, ensure efficient protein extraction.[5] |
| Low Substrate Concentration | - Increase the concentration of this compound.[10]- Perform a substrate titration to determine the optimal concentration (Km). |
| Presence of Inhibitors | - If your sample contains inorganic phosphate, it can act as a competitive inhibitor.[4] Consider removing it using methods like spin columns.[11]- Other potential inhibitors include EDTA, citrate, and fluoride.[3] Diluting the sample may help reduce their effect. |
Experimental Protocols
Protocol 1: General this compound Phosphatase Assay
This protocol provides a general procedure for measuring phosphatase activity. Optimal conditions may vary depending on the specific enzyme.
Materials:
-
Phosphatase-containing sample (e.g., purified enzyme, cell lysate)
-
Assay Buffer (e.g., for acid phosphatase: 100 mM sodium acetate, pH 5.5; for alkaline phosphatase: 100 mM Tris-HCl, pH 9.5)[1]
-
This compound Substrate Solution
-
Stop Solution (e.g., 3 M NaOH)[3]
-
Colorimetric Reagent for phenol detection (if required by the specific assay chemistry)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of your phosphatase sample in the appropriate assay buffer.
-
Add 50 µL of each sample dilution to the wells of a 96-well microplate in triplicate.[1]
-
Include blank control wells containing 50 µL of assay buffer without the enzyme.[1]
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.[3]
-
Initiate the reaction by adding 50 µL of the this compound Substrate Solution to each well.[1]
-
Incubate the plate at the chosen temperature for a predetermined time (e.g., 15-60 minutes).[5][12]
-
Stop the reaction by adding 50 µL of the Stop Solution to each well.[1]
-
If necessary, add the colorimetric reagent for phenol detection according to its protocol.
-
Read the absorbance at the appropriate wavelength using a microplate reader.[8]
-
Subtract the average absorbance of the blank from the absorbance of the samples.
Diagram: General Assay Workflow
Caption: A simplified workflow for a typical phosphatase assay.
Protocol 2: Buffer pH Optimization
This protocol helps determine the optimal pH for your phosphatase of interest.
Materials:
-
Phosphatase-containing sample
-
A series of assay buffers with varying pH values
-
This compound Substrate Solution
-
Stop Solution
-
96-well microplate
-
Microplate reader
Procedure:
-
In separate wells of a 96-well plate, add 40 µL of each buffer to be tested.
-
Add 10 µL of your phosphatase sample to each well.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Start the reaction by adding 50 µL of this compound Substrate Solution to each well.
-
Incubate for a fixed time (e.g., 30 minutes) at 37°C.[8]
-
Stop the reaction by adding 50 µL of Stop Solution.[8]
-
Measure the absorbance at the appropriate wavelength.
-
The buffer that yields the highest absorbance corresponds to the optimal pH for the enzyme.[8]
Quantitative Data Summary
Table 1: Typical Assay Parameters
| Parameter | Acid Phosphatase | Alkaline Phosphatase | Neutral Phosphatase |
| Optimal pH Range | 4.0 - 6.0[5] | 8.0 - 10.5 | 6.5 - 7.5[1] |
| Typical Incubation Temperature | 37°C[7] | 37°C[9] | 37°C[1] |
| Typical Incubation Time | 15 - 60 minutes[5] | 15 - 30 minutes[3] | 10 - 30 minutes[1] |
| Common Substrate | p-Nitrothis compound (pNPP) or this compound[1] | p-Nitrothis compound (pNPP) or this compound[1] | p-Nitrothis compound (pNPP) or this compound[1] |
Note: The optimal conditions should be empirically determined for each specific enzyme and experimental setup.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Continuous assay for acid phosphatase using this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Alkaline phosphatase - Wikipedia [en.wikipedia.org]
- 5. sciencellonline.com [sciencellonline.com]
- 6. d-nb.info [d-nb.info]
- 7. The effect of pH and temperature on the stability and enzymatic activity of prostatic acid phosphatase. Studies on the optimization of a continuous monitored determination of acid phosphatase, II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Non-Radioactive Phosphatase Assay Systems [promega.jp]
- 12. 3hbiomedical.com [3hbiomedical.com]
Technical Support Center: Phenyl Phosphate-Based Assays
This technical support center is designed for researchers, scientists, and drug development professionals who utilize phenyl phosphate-based assays. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the basic principle of a this compound-based assay?
A1: this compound-based assays are colorimetric methods used to measure the activity of phosphatases. The enzyme (e.g., alkaline phosphatase) catalyzes the hydrolysis of a phenyl phosphate (B84403) substrate, such as p-nitrothis compound (pNPP), into a yellow-colored product, p-nitrophenol (pNP). The intensity of the color, which can be measured using a spectrophotometer at a wavelength of 405 nm, is directly proportional to the phosphatase activity in the sample.
Q2: What are the most common interfering substances in a this compound-based assay?
A2: Several substances can interfere with this compound-based assays, leading to inaccurate results. These include:
-
Phosphate: As a product of the reaction, inorganic phosphate can act as a competitive inhibitor of the phosphatase enzyme.[1]
-
Chelating Agents: Compounds like EDTA, EGTA, and citrate (B86180) can inhibit phosphatase activity by sequestering essential metal ions (e.g., Zn²⁺ and Mg²⁺) from the enzyme's active site.
-
L-phenylalanine: This amino acid can act as an uncompetitive inhibitor of certain alkaline phosphatase isoenzymes.[2]
-
Reducing Agents: Reagents such as dithiothreitol (B142953) (DTT) and β-mercaptoethanol can interfere with the assay, potentially altering the potency of inhibitors.
-
Other Enzyme Inhibitors: Various compounds, including levamisole (B84282) and theophylline, are known to inhibit alkaline phosphatase.[1]
Q3: How can I minimize interference from my biological sample?
A3: Biological samples can contain endogenous phosphatases or other substances that interfere with the assay. To minimize this:
-
Sample Dilution: Diluting your sample can reduce the concentration of interfering substances.
-
Controls: Always include appropriate controls, such as a "no-enzyme" control and a "sample-only" control (to check for background absorbance from the sample itself).
-
Inhibitor Cocktails: If you are assaying a specific phosphatase, consider using inhibitors to block the activity of other endogenous phosphatases. For example, levamisole can inhibit most alkaline phosphatase activity.[3]
Troubleshooting Guides
High background and weak or no signal are common issues in this compound-based assays. The tables below provide potential causes and solutions for these problems.
Table 1: Troubleshooting High Background Signal
| Probable Cause | Recommended Solution |
| Substrate Instability/Contamination | Prepare fresh substrate solution for each experiment. Ensure the substrate is stored correctly, protected from light and moisture. A faint yellow color in the pNPP solution may indicate spontaneous hydrolysis and a fresh solution should be prepared.[4] |
| Contaminated Reagents or Glassware | Use high-purity water and reagents. Ensure all glassware is thoroughly cleaned and rinsed to remove any residual phosphate. |
| Endogenous Phosphatase Activity in Sample | Include a "sample blank" control (sample without substrate) to measure and subtract the background. Consider using specific phosphatase inhibitors if you are targeting a particular enzyme. |
| Non-specific Binding of Reagents | If using an ELISA-based format, ensure proper blocking steps are included. |
| Incorrect Plate Reading | Ensure the spectrophotometer is set to the correct wavelength (typically 405 nm for pNPP assays). |
| Incubation Time Too Long | Reduce the incubation time to ensure the reaction remains in the linear range. |
Table 2: Troubleshooting Weak or No Signal
| Probable Cause | Recommended Solution |
| Inactive Enzyme | Ensure the enzyme has been stored and handled correctly to maintain its activity. Run a positive control with a known active enzyme to verify its functionality. |
| Suboptimal Assay Conditions | Optimize the pH, temperature, and incubation time for your specific enzyme. Alkaline phosphatases typically have an optimal pH between 9.0 and 10.5.[4] |
| Presence of Inhibitors in the Sample | Dilute the sample to reduce the concentration of potential inhibitors. If known inhibitors are present (e.g., EDTA, phosphate), consider sample preparation steps to remove them. |
| Insufficient Reagent Concentration | Ensure the concentrations of the enzyme and substrate are optimal. Perform a titration of both to determine the ideal concentrations for your assay. |
| Incorrect Wavelength Measurement | Verify that the plate reader is set to the correct wavelength for detecting the product (e.g., 405 nm for p-nitrophenol).[5] |
| Degraded Substrate | Prepare a fresh substrate solution. Store the substrate as recommended by the manufacturer, protected from light.[4] |
Quantitative Data on Common Inhibitors
The potency of various inhibitors on alkaline phosphatase activity can be compared using their half-maximal inhibitory concentration (IC50) values. Lower IC50 values indicate higher potency.
Table 3: IC50 Values of Common Alkaline Phosphatase Inhibitors
| Inhibitor | IC50 Value (µM) | Notes |
| Monopotassium phosphate (KH₂PO₄) | 5.242 ± 0.472 | Standard reference inhibitor.[1] |
| Pyrazolo-oxothiazolidine derivative (cpd 7g) | 0.045 ± 0.004 | A potent synthetic inhibitor.[1] |
| L-Phenylalanine | Varies by isoenzyme | Organ-specific inhibitor, particularly for intestinal alkaline phosphatase.[2] |
| Levamisole | Ki = 16 | A known inhibitor of many alkaline phosphatase isoenzymes.[1] |
| Theophylline | Ki = 82 | A known inhibitor of many alkaline phosphatase isoenzymes.[1] |
Note: IC50 and Ki values can vary depending on the specific assay conditions (e.g., substrate concentration, pH, temperature) and the isoenzyme being studied.
Experimental Protocols
Detailed Protocol for a 96-Well Plate Colorimetric Alkaline Phosphatase Assay
This protocol provides a general procedure for measuring alkaline phosphatase activity using p-nitrothis compound (pNPP) as a substrate in a 96-well plate format.
Materials:
-
96-well clear, flat-bottom microplate
-
Spectrophotometer (plate reader) capable of reading absorbance at 405 nm
-
Alkaline Phosphatase (enzyme standard and samples)
-
Assay Buffer (e.g., 1 M Diethanolamine, 0.5 mM MgCl₂, pH 9.8)
-
pNPP Substrate Solution (e.g., 10 mM pNPP in Assay Buffer)
-
Stop Solution (e.g., 3 M NaOH)
Procedure:
-
Reagent Preparation:
-
Prepare the Assay Buffer and pNPP Substrate Solution. The pNPP solution should be prepared fresh and protected from light.
-
Prepare serial dilutions of your enzyme standard and samples in the Assay Buffer.
-
-
Assay Setup:
-
Add 50 µL of each enzyme standard dilution and sample to the wells of the 96-well plate.
-
Include a blank control well containing 50 µL of Assay Buffer without the enzyme.[5]
-
-
Pre-incubation:
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.
-
-
Reaction Initiation:
-
Initiate the reaction by adding 50 µL of the pNPP Substrate Solution to each well.[5]
-
-
Incubation:
-
Incubate the plate for a set period (e.g., 15-30 minutes) at the chosen temperature. The incubation time should be optimized to ensure the reaction remains within the linear range.
-
-
Reaction Termination:
-
Stop the reaction by adding 50 µL of the Stop Solution to each well.[5]
-
-
Absorbance Measurement:
-
Read the absorbance of each well at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank control from the absorbance of all other wells.
-
Create a standard curve by plotting the absorbance of the enzyme standards against their known concentrations.
-
Determine the concentration of alkaline phosphatase in your samples by interpolating their absorbance values on the standard curve.
-
Visualizations
Generic Phosphatase Signaling Pathway
The following diagram illustrates a simplified signaling pathway involving a phosphatase. A signaling molecule activates a receptor, leading to the phosphorylation of a downstream protein by a kinase. A phosphatase then removes the phosphate group, thereby regulating the signal.
Caption: A simplified diagram of a phosphatase-regulated signaling pathway.
Experimental Workflow for a this compound-Based Assay
This diagram outlines the key steps in a typical this compound-based colorimetric assay performed in a 96-well plate.
Caption: Experimental workflow for a 96-well plate this compound-based assay.
References
- 1. Potent Alkaline Phosphatase Inhibitors, Pyrazolo-Oxothiazolidines: Synthesis, Biological Evaluation, Molecular Docking, and Kinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. L-Phenylalanine inhibition of human alkaline phosphatases with p-nitrothis compound as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Improving the Stability of Phenyl Phosphate Working Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered with the stability of phenyl phosphate (B84403) working solutions during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for phenyl phosphate in aqueous solutions?
A1: The primary degradation pathway for this compound in aqueous solutions is hydrolysis. This chemical reaction involves the cleavage of the ester bond, resulting in the formation of phenol (B47542) and inorganic phosphate. The rate of hydrolysis is significantly influenced by pH, temperature, and the presence of certain catalysts.
Q2: How does pH affect the stability of this compound solutions?
A2: The pH of a this compound solution is a critical factor in its stability. Generally, these solutions are most stable at a neutral pH. Under strongly acidic or alkaline conditions, the rate of hydrolysis increases. For instance, the singly charged species of p-nitrothis compound, which is more prevalent at lower pH values, tends to hydrolyze more rapidly.[1] For certain applications, such as assays with alkaline phosphatase, buffers with a high pH (e.g., pH 9.5-10.4) are used, making it crucial to prepare the working solution fresh before use to minimize non-enzymatic hydrolysis.[2]
Q3: What is the impact of temperature on the stability of this compound working solutions?
A3: Temperature significantly accelerates the degradation of this compound solutions. As with most chemical reactions, an increase in temperature increases the rate of hydrolysis. For optimal stability, it is recommended to store stock solutions at low temperatures (e.g., -20°C) and to keep working solutions on ice if they are not for immediate use.[2][3]
Q4: How should I store my this compound solutions to ensure maximum stability?
A4: For long-term storage, this compound should be stored as a solid powder at -20°C.[2] Stock solutions, typically prepared in water or a suitable buffer, are stable for up to six weeks when stored in aliquots at -20°C to avoid repeated freeze-thaw cycles.[2] It is strongly recommended to prepare working solutions fresh on the day of the experiment.[2] If a working solution must be stored for a short period, it should be kept at 2-8°C and protected from light.
Q5: Can the type of buffer I use affect the stability of my this compound solution?
A5: Yes, the choice of buffer can influence the stability of this compound. While common buffers like Tris-HCl and glycine (B1666218) are used for enzyme assays, it's important to consider their pH and potential to interact with the substrate.[2] For example, some studies have shown that phosphate buffers can influence protein stability, which could indirectly affect enzyme kinetics in assays using this compound.
Troubleshooting Guides
Issue: My this compound working solution has a yellow tint, even before I add my enzyme.
-
Possible Cause 1: Spontaneous Hydrolysis. The yellow color, particularly with p-nitrothis compound (pNPP), is indicative of the formation of p-nitrophenol, a product of hydrolysis. This can occur if the working solution was prepared too far in advance, stored at an inappropriate temperature, or if the pH is highly alkaline.
-
Solution: Always prepare your this compound working solution fresh before each experiment.[2] If you are using a high pH buffer, minimize the time between solution preparation and use.
-
-
Possible Cause 2: Contamination of Reagents. The stock this compound powder or the buffer components may be contaminated with a substance that is causing the discoloration.
-
Solution: Use high-purity reagents and sterile, deionized water for all solutions. Ensure that all glassware is thoroughly cleaned.
-
Issue: I am observing high background signal in my enzyme assay.
-
Possible Cause 1: Non-enzymatic Hydrolysis. A high background signal is often due to the spontaneous breakdown of the this compound substrate, leading to the release of the product that your assay is designed to detect.
-
Solution: Prepare the substrate solution immediately before adding it to the assay plate.[2] Consider running a "no enzyme" control to quantify the level of non-enzymatic hydrolysis and subtract this from your experimental values.
-
-
Possible Cause 2: Light Exposure. Some this compound derivatives are light-sensitive, and exposure to light can accelerate their degradation.
-
Solution: Store stock solutions and working solutions in amber vials or wrap containers in aluminum foil to protect them from light.[4]
-
Issue: My enzyme activity appears to be lower than expected or is inconsistent across experiments.
-
Possible Cause 1: Degradation of the Substrate. If the this compound working solution has degraded, the effective substrate concentration will be lower than intended, leading to an apparent decrease in enzyme activity.
-
Solution: Ensure your stock solution is stored correctly and has not expired. Prepare fresh working solutions for each experiment and for each plate if running a high-throughput screen.
-
-
Possible Cause 2: Presence of Inhibitors. Your buffer or sample may contain phosphate, a product of the enzymatic reaction, which can act as a competitive inhibitor for some phosphatases.
-
Solution: If possible, avoid using phosphate-based buffers for phosphatase assays. If your sample is expected to contain high levels of free phosphate, consider a desalting or buffer exchange step.
-
Data Presentation
The stability of this compound is highly dependent on pH and temperature. The following table summarizes the pseudo-first-order rate constants (k) for the hydrolysis of a this compound derivative under various conditions. A higher rate constant indicates lower stability.
| Temperature (°C) | pH 4 (k, s⁻¹) | pH 7 (k, s⁻¹) | pH 10 (k, s⁻¹) |
| 25 | 1.2 x 10⁻⁷ | 0.3 x 10⁻⁷ | 1.5 x 10⁻⁷ |
| 50 | 1.5 x 10⁻⁶ | 0.4 x 10⁻⁶ | 2.0 x 10⁻⁶ |
| 80 | 2.1 x 10⁻⁵ | 0.6 x 10⁻⁵ | 3.0 x 10⁻⁵ |
| (Data adapted from a study on Bis(3-(3,4-dicyanophenoxy)phenyl) this compound)[5] |
Experimental Protocols
Protocol 1: Preparation of a p-Nitrothis compound (pNPP) Working Solution for Alkaline Phosphatase Assay
This protocol is for the preparation of a 1 mg/mL pNPP working solution in a standard alkaline phosphatase assay buffer.
-
Materials:
-
p-Nitrothis compound, disodium (B8443419) salt, hexahydrate powder
-
Tris-HCl
-
Sodium Chloride (NaCl)
-
Magnesium Chloride (MgCl₂)
-
Deionized water
-
pH meter
-
Volumetric flasks and pipettes
-
0.1 M and 1 M NaOH for pH adjustment
-
-
Procedure:
-
Prepare the Assay Buffer (100 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 9.5):
-
In a suitable beaker, dissolve the appropriate amounts of Tris-HCl, NaCl, and MgCl₂ in deionized water to achieve the final concentrations.
-
Adjust the pH to 9.5 using 1 M NaOH.
-
Transfer the buffer to a volumetric flask and bring it to the final volume with deionized water.
-
-
Prepare the pNPP Working Solution (1 mg/mL):
-
Weigh out the required amount of pNPP powder.
-
Immediately before use, dissolve the pNPP in the prepared assay buffer to a final concentration of 1 mg/mL.
-
Protect the solution from light if not used immediately.
-
-
Protocol 2: Assessment of this compound Stability by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of a this compound solution.
-
Materials:
-
This compound compound of interest
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)
-
-
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of the this compound compound in a suitable solvent (e.g., acetonitrile/water mixture) at a known concentration.
-
Forced Degradation Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for a specified period (e.g., 24 hours).
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for a shorter period (e.g., 4 hours), as hydrolysis is typically faster under basic conditions.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep it at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid this compound at an elevated temperature (e.g., 105°C) for 48 hours and then dissolve it in the solvent.
-
Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) for a specified duration.
-
-
Sample Analysis:
-
After the incubation period, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze the samples using a validated HPLC method to determine the percentage of the remaining parent compound and identify any degradation products.
-
-
Visualizations
Caption: Degradation pathway of this compound via hydrolysis.
Caption: Troubleshooting workflow for unstable this compound solutions.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pNPP Microwell Alkaline Phosphatase Stablized | Leinco [leinco.com]
- 5. Hydrolysis rate constants and activation parameters for phosphate- and phosphonate-bridged phthalonitrile monomers under acid, neutral and alkali conditions - PMC [pmc.ncbi.nlm.nih.gov]
effect of pH on phenyl phosphate assay sensitivity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address issues related to the effect of pH on phenyl phosphate (B84403) assay sensitivity.
Troubleshooting Guide
Unstable readings, low signal, or high background can often be traced back to suboptimal pH conditions. This guide provides a systematic approach to identifying and resolving pH-related issues in your phenyl phosphate assays.
| Symptom | Potential Cause | Recommended Action |
| Low or No Enzyme Activity | Suboptimal Assay Buffer pH: The pH of your buffer may be outside the optimal range for your specific phosphatase (acid or alkaline), leading to reduced or no enzymatic activity.[1][2] | 1. Verify Buffer pH: Calibrate your pH meter and measure the pH of the assay buffer at the temperature of the experiment.[3] 2. pH Optimization: Perform a pH curve experiment to determine the optimal pH for your enzyme and substrate combination. Test a range of pH values in 0.5 unit increments. 3. Consult Literature: Check the manufacturer's data sheet for your enzyme or relevant literature for the recommended optimal pH.[4] |
| High Background Signal | Spontaneous Substrate Hydrolysis: At very high pH values, non-enzymatic hydrolysis of this compound can occur, leading to a high background signal. | 1. Run a "No Enzyme" Control: Prepare a control well with the assay buffer and this compound but without the enzyme. A high signal in this well indicates spontaneous hydrolysis. 2. Lower Assay pH: Gradually decrease the pH of your assay buffer to a point where enzymatic activity is still high, but spontaneous hydrolysis is minimized. |
| Inconsistent Results (Poor Reproducibility) | Buffer Instability: The pH of some buffers, like Tris, can be sensitive to temperature changes, leading to variability between experiments run at different temperatures.[5] Inconsistent pH Adjustment: Minor variations in pH adjustment between buffer preparations can lead to significant differences in enzyme activity.[5] | 1. Use a Temperature-Stable Buffer: Consider using a buffer system less sensitive to temperature fluctuations, such as HEPES, if your experiments involve temperature changes.[5] 2. Precise pH Meter Calibration: Ensure your pH meter is calibrated correctly before preparing each new batch of buffer. 3. Prepare a Large Batch of Buffer: To ensure consistency across multiple experiments, prepare a large, single batch of your assay buffer. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for a this compound assay?
A1: The optimal pH is highly dependent on the type of phosphatase being assayed.
-
Alkaline Phosphatases (ALPs): Typically exhibit maximum activity in an alkaline environment, with an optimal pH range of 8.0 to 10.5.[1][4][6] For example, the optimal pH for E. coli ALP is 8.0, while bovine ALP is slightly higher at 8.5.[4]
-
Acid Phosphatases (ACPs): Function best in acidic conditions, with a typical optimal pH range between 4.0 and 6.0.[1][7]
Q2: How does pH affect the sensitivity of the this compound assay?
A2: pH directly impacts the rate of the enzymatic reaction. Operating at the optimal pH for your specific enzyme will result in the highest catalytic activity, leading to a stronger signal and greater assay sensitivity. Deviations from the optimal pH can significantly decrease the reaction rate, reducing the signal and making it difficult to detect low concentrations of the enzyme or its product.[2]
Q3: Which buffer system should I use for my this compound assay?
A3: The choice of buffer is critical and should be based on the optimal pH of your enzyme.
-
For Alkaline Phosphatases: Buffers such as Tris-HCl (pH 7.0-9.2) and Diethanolamine (DEA) (pH ~9.8) are commonly used.[5][6]
-
For Acid Phosphatases: Buffers like Sodium Acetate (pH 3.6-5.6) or Citrate buffer are suitable choices.[8]
-
Caution: Avoid using phosphate-based buffers if inorganic phosphate is a product of your reaction, as this can lead to product inhibition and affect the accuracy of your results.[5]
Q4: Can the pH of my stop solution affect the final reading?
A4: Yes. In colorimetric assays where the product (phenol) is detected, the stop solution is often alkaline (e.g., NaOH). This is to ensure that the chromogenic product is in its colored form for accurate absorbance measurement. The high pH of the stop solution also effectively terminates the enzymatic reaction.[6]
Q5: My enzyme is a novel phosphatase. How do I determine its optimal pH for a this compound assay?
A5: You will need to perform a pH optimization experiment. This involves measuring the enzyme's activity across a range of pH values while keeping the concentrations of the enzyme and this compound constant. The pH that yields the highest activity is the optimal pH for your assay conditions.
Experimental Protocols
Protocol: Determining the Optimal pH for a Phosphatase Assay
This protocol outlines the steps to determine the optimal pH for a given phosphatase using this compound as a substrate.
1. Materials:
-
Purified phosphatase enzyme
-
This compound substrate solution
-
A series of buffers covering a pH range (e.g., Citrate buffer for pH 4.0-6.0, Tris-HCl for pH 7.0-9.0, and Carbonate-Bicarbonate buffer for pH 9.0-10.5)
-
Stop solution (e.g., 0.5 M NaOH)
-
96-well microplate
-
Microplate reader
2. Procedure:
-
Prepare Buffers: Prepare a set of assay buffers with varying pH values (e.g., from pH 4.0 to 10.5 in 0.5 unit increments).
-
Prepare Reagents:
-
Dilute your enzyme stock to a working concentration in a neutral, low-molarity buffer.
-
Prepare a working solution of this compound in deionized water.
-
-
Assay Setup:
-
In a 96-well plate, add 50 µL of each buffer pH to triplicate wells.
-
Include a "no enzyme" control for each pH to measure background signal.
-
Add 25 µL of the diluted enzyme to all wells except the "no enzyme" controls. Add 25 µL of the dilution buffer to the control wells.
-
Pre-incubate the plate at the desired assay temperature (e.g., 37°C) for 5 minutes.
-
-
Initiate Reaction: Add 25 µL of the this compound working solution to all wells.
-
Incubation: Incubate the plate at the assay temperature for a fixed time (e.g., 15-30 minutes). The incubation time should be within the linear range of the reaction.
-
Stop Reaction: Add 50 µL of the stop solution to each well to terminate the reaction.
-
Measure Absorbance: Read the absorbance of each well at the appropriate wavelength for the product (phenol, typically measured around 280-290 nm, or after derivatization).
3. Data Analysis:
-
Subtract the average absorbance of the "no enzyme" control from the corresponding experimental wells for each pH.
-
Plot the average corrected absorbance (or reaction rate) against the pH.
-
The pH at which the highest activity is observed is the optimal pH for your enzyme under these conditions.
Visualizations
Caption: Workflow for determining the optimal pH in a this compound assay.
Caption: A decision tree for troubleshooting common pH-related issues.
References
- 1. Acid and alkaline phosphatase activities in the clam Scrobicularia plana: kinetic characteristics and effects of heavy metals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Successful pH Troubleshooting | Yokogawa America [yokogawa.com]
- 4. Alkaline phosphatase - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Minimizing Background Hydrolysis of Phenyl Phosphate in Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the background hydrolysis of phenyl phosphate (B84403) in various enzymatic assays. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help ensure the accuracy and reliability of your results.
Troubleshooting Guides
High background signal due to the spontaneous hydrolysis of phenyl phosphate can be a significant issue, leading to decreased assay sensitivity and inaccurate measurements. This guide will help you identify and address the root causes of this problem.
Initial Assessment of High Background Signal
If you are experiencing a high signal in your "no-enzyme" or blank controls, it is crucial to determine the source of the background. The primary suspect is the non-enzymatic hydrolysis of the this compound substrate.
Frequently Asked Questions (FAQs)
Q1: What is background hydrolysis of this compound and why is it a problem?
A1: Background hydrolysis, also known as spontaneous or non-enzymatic hydrolysis, is the breakdown of this compound into phenol (B47542) and inorganic phosphate in the absence of an enzyme. This process can be accelerated by factors such as pH, temperature, and the composition of the assay buffer. In enzymatic assays, this spontaneous breakdown generates a signal that is not due to the activity of the enzyme being studied, leading to a high background reading. This high background can mask the true enzymatic signal, reduce the assay's dynamic range, and lead to inaccurate quantification of enzyme activity.
Q2: What are the main factors that influence the rate of this compound hydrolysis?
A2: The primary factors influencing the rate of non-enzymatic hydrolysis of this compound are:
-
pH: The stability of this compound is highly dependent on the pH of the solution. Hydrolysis is generally faster in acidic and alkaline conditions compared to a neutral pH. For instance, the monoanionic form of this compound, which is more prevalent in acidic solutions, is more susceptible to hydrolysis.
-
Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature. Performing assays at elevated temperatures (e.g., 37°C) will result in a higher background signal compared to room temperature.
-
Buffer Composition: Certain buffer components can influence the stability of this compound. While the primary effect of a buffer is to maintain a specific pH, the buffer species itself can sometimes participate in the hydrolysis reaction. It is important to choose a buffer that is inert with respect to the substrate.
-
Incubation Time: Longer incubation times will naturally lead to a greater accumulation of spontaneously hydrolyzed product, thus increasing the background signal.
Q3: My "no-enzyme" control shows high absorbance. How can I determine if this is due to this compound instability?
A3: To confirm that the high background is due to the spontaneous hydrolysis of your this compound substrate, you can perform a simple control experiment. Prepare your complete assay mixture, including the buffer and this compound, but without the enzyme. Incubate this mixture under the same conditions as your actual assay (i.e., same temperature and for the same duration). If you observe a significant signal in this "no-enzyme" control, it is a strong indication that the background is due to the inherent instability of the this compound in your assay conditions.
Q4: How can I minimize background hydrolysis during my assay?
A4: To minimize background hydrolysis, consider the following strategies:
-
Optimize Assay pH: If your enzyme is active over a range of pH values, choose a pH where this compound exhibits greater stability (typically closer to neutral pH), provided it does not significantly compromise enzyme activity.
-
Reduce Incubation Temperature: If permissible for your enzyme's activity, lowering the incubation temperature can significantly reduce the rate of spontaneous hydrolysis.
-
Shorten Incubation Time: Use the shortest incubation time that provides a robust and linear enzymatic signal. This will minimize the contribution of the time-dependent background hydrolysis.
-
Prepare Substrate Solution Fresh: Always prepare your this compound solution fresh before each experiment to avoid using a substrate that has already partially hydrolyzed during storage.
-
Properly Store this compound: Store the solid this compound and stock solutions as recommended by the manufacturer, typically at low temperatures and protected from moisture.
Q5: Are there alternative substrates to this compound that are more stable?
A5: Yes, for certain applications, more stable phosphatase substrates are available. For example, some fluorogenic or chemiluminescent substrates may exhibit greater stability under specific assay conditions. However, the choice of substrate will depend on the specific enzyme being studied, the required sensitivity, and the detection instrumentation available. If you are consistently facing issues with this compound hydrolysis, exploring alternative substrates may be a viable option.
Data Presentation
The rate of non-enzymatic hydrolysis of phosphate esters is highly dependent on pH and temperature. The following tables provide an overview of the stability of this compound derivatives under various conditions.
Table 1: Effect of pH and Temperature on the Pseudo-First-Order Rate Constants (k) for the Hydrolysis of a this compound Derivative *
| Temperature (°C) | pH 4 (k, s⁻¹) | pH 7 (k, s⁻¹) | pH 10 (k, s⁻¹) |
| 25 | 1.2 x 10⁻⁷ | 2.0 x 10⁻⁸ | 1.5 x 10⁻⁷ |
| 50 | 1.5 x 10⁻⁶ | 2.5 x 10⁻⁷ | 1.8 x 10⁻⁶ |
| 80 | 1.8 x 10⁻⁵ | 3.0 x 10⁻⁶ | 2.2 x 10⁻⁵ |
*Data is for Bis(3-(3,4-dicyanophenoxy)phenyl) this compound and serves as an illustration of the relative effects of pH and temperature.[1]
Table 2: First-Order Rate Constants for the Non-Enzymatic Hydrolysis of p-Nitrothis compound (pNPP) at 76.9°C *
| pH | First-Order Rate Constant (k x 10⁵, min⁻¹) |
| 2.6 | ~18 |
| 3.8 | ~12 |
| 4.7 | ~5 |
| 5.8 | ~1 |
| >7.0 | Approaching 0 |
*Data is for p-nitrothis compound, a commonly used analog of this compound. The rate of hydrolysis is significantly lower at more neutral and alkaline pH at this high temperature.[2]
Experimental Protocols
Protocol 1: Measuring Background Hydrolysis of this compound
This protocol allows for the quantification of the non-enzymatic hydrolysis of this compound under your specific assay conditions.
Objective: To determine the rate of spontaneous this compound hydrolysis in the absence of enzyme.
Materials:
-
This compound disodium (B8443419) salt
-
Assay buffer (the same buffer used for your enzymatic assay)
-
Microplate reader or spectrophotometer
-
96-well plate or cuvettes
-
Incubator or water bath set to the assay temperature
Procedure:
-
Prepare Reagents:
-
Prepare your assay buffer at the desired pH and concentration.
-
Prepare a stock solution of this compound in the assay buffer. It is recommended to prepare this solution fresh.
-
-
Set up the Assay:
-
In a 96-well plate, add the same volume of assay buffer to a set of wells that you would use for your enzymatic assay.
-
Add the this compound stock solution to these "no-enzyme" control wells to the final concentration used in your assay.
-
Include a "buffer blank" well containing only the assay buffer to zero the plate reader.
-
-
Incubation:
-
Incubate the plate at your intended assay temperature for a period of time that covers your planned enzymatic reaction time. It is advisable to take readings at multiple time points (e.g., 0, 15, 30, 60 minutes) to determine the rate of hydrolysis.
-
-
Measurement:
-
At each time point, measure the absorbance (or fluorescence, depending on the detection method for phenol) at the appropriate wavelength.
-
-
Data Analysis:
-
Subtract the absorbance of the buffer blank from the absorbance of the "no-enzyme" control wells at each time point.
-
Plot the background-corrected absorbance versus time. The slope of this line is proportional to the rate of non-enzymatic hydrolysis.
-
Mandatory Visualization
Below are diagrams illustrating key workflows and relationships relevant to minimizing this compound hydrolysis.
References
how to prevent precipitation in phenyl phosphate reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent and resolve precipitation issues encountered in phenyl phosphate (B84403) reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of precipitation in phenyl phosphate reactions?
A1: Precipitation in this compound reactions is often due to the limited solubility of this compound or its salts under specific experimental conditions. Key factors include:
-
Suboptimal pH: The solubility of this compound is highly dependent on the pH of the solution.
-
Low Temperature: The solubility of phosphate salts, including this compound, generally decreases at lower temperatures.
-
High Concentration: Exceeding the solubility limit of this compound in the reaction buffer will lead to precipitation. The disodium (B8443419) salt of this compound has a solubility of approximately 0.1 g/mL in water.[1]
-
Presence of Divalent Cations: Divalent cations like calcium (Ca²⁺) and magnesium (Mg²⁺) can form insoluble phosphate salts, leading to precipitation.
-
Inappropriate Solvent: this compound has limited solubility in water and is more soluble in some organic solvents.[2] Using a purely aqueous buffer without co-solvents can be problematic.
-
Reaction Products: The product of the reaction (e.g., inorganic phosphate) can also precipitate, especially in the presence of divalent cations.
Q2: How does pH affect the solubility of this compound?
A2: The pH of the solution plays a critical role in the solubility of this compound by altering its ionization state. This compound is an acidic molecule, and its solubility generally increases at higher (more alkaline) pH values where it is deprotonated to form the more soluble this compound anion. Conversely, in acidic conditions, it is more likely to be in its less soluble protonated form.
Q3: Can the reaction buffer itself cause precipitation?
A3: Yes, the choice and preparation of the buffer are crucial. Phosphate buffers, while common, can contribute to precipitation, especially at high concentrations and low temperatures, or in the presence of certain salts or organic solvents. It is also important to ensure that all buffer components are fully dissolved before use.
Q4: Are there any additives that can help prevent precipitation?
A4: Yes, certain additives can enhance the solubility of this compound and prevent precipitation. These include:
-
Organic Co-solvents: Water-miscible organic solvents like DMSO, ethanol, or methanol (B129727) can increase the solubility of this compound. However, their concentration must be optimized to avoid denaturing enzymes or affecting the reaction kinetics.
-
Detergents/Surfactants: For highly hydrophobic analogs of this compound, non-ionic detergents can form micelles that help to solubilize the substrate.
Q5: My this compound solution is cloudy even before starting the reaction. What should I do?
A5: Cloudiness in your initial this compound solution indicates that it has precipitated. You should not proceed with the experiment. Refer to the troubleshooting guide below to identify the potential cause and find a solution. This may involve adjusting the pH, warming the solution, or reformulating your buffer.
Troubleshooting Guide: Preventing Precipitation
This guide provides a systematic approach to diagnosing and resolving precipitation issues in your this compound reactions.
| Problem | Potential Cause | Recommended Solution |
| Precipitate forms immediately upon dissolving this compound | Suboptimal pH: The buffer pH may be too low, leading to the protonation and precipitation of this compound. | - Verify the pH of your buffer. - Adjust the pH to a more alkaline value (e.g., pH 7.5 - 9.5 for many enzymatic reactions), where this compound is more soluble. |
| Low Temperature: The buffer or stock solution is too cold, reducing the solubility of the this compound salt. | - Gently warm the solution to room temperature or the reaction temperature (e.g., 37°C) to aid dissolution. - Avoid storing concentrated stock solutions at low temperatures where precipitation is more likely. | |
| High Concentration: The concentration of this compound exceeds its solubility limit in the current buffer. | - Prepare a more dilute solution of this compound. - Consider preparing a concentrated stock in a suitable organic co-solvent (e.g., DMSO) and adding it to the reaction buffer at a final concentration that does not exceed its solubility. | |
| Precipitate forms during the reaction | Formation of Insoluble Products: The enzymatic reaction releases inorganic phosphate, which can precipitate with divalent cations (e.g., Mg²⁺, Ca²⁺) in the buffer. | - If possible, reduce the concentration of divalent cations in the reaction buffer. - Consider using a different buffer system that is less prone to precipitation with phosphate. |
| Temperature Shift: The reaction is run at a lower temperature than the solution preparation, causing the this compound to precipitate over time. | - Ensure the reaction temperature is maintained at a level where the this compound remains soluble. | |
| Precipitate forms after adding other reagents (e.g., enzyme, co-factors) | Incompatibility with Additives: The added reagent may alter the pH or introduce ions that cause precipitation. | - Check the composition of all added reagents for potential incompatibilities. - Add reagents slowly and with gentle mixing to avoid localized high concentrations. |
Data Presentation
Table 1: Solubility of this compound Salts and Analogs
| Compound | Solvent | Temperature (°C) | Solubility |
| Disodium this compound Hydrate | Water | Room Temperature | ~ 0.1 g/mL |
| Phenyl Acid Phosphate | Water | Not Specified | Approximately 1% |
| Phenylphosphonic Acid | n-Propanol | 25 | 0.1323 (mole fraction) |
| Phenylphosphonic Acid | Acetone | 25 | 0.1152 (mole fraction) |
| Phenylphosphonic Acid | Acetonitrile | 25 | 0.0645 (mole fraction) |
| Phenylphosphonic Acid | Ethyl Acetate | 25 | 0.0390 (mole fraction) |
| Phenylphosphonic Acid | Chloroform | 25 | 0.0112 (mole fraction) |
Data for phenylphosphonic acid is provided as a reference for solubility in organic solvents.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol describes the preparation of a 100 mM stock solution of disodium this compound, a commonly used substrate in phosphatase assays.
Materials:
-
Disodium this compound (hydrate or anhydrous)
-
High-purity water
-
0.1 M Tris-HCl buffer, pH 8.0
-
Magnetic stirrer and stir bar
-
pH meter
Procedure:
-
Calculate the required mass: Based on the molecular weight of your disodium this compound (accounting for any water of hydration), calculate the mass needed to prepare the desired volume of a 100 mM solution.
-
Initial Dissolution: In a clean beaker, add the calculated mass of disodium this compound to a volume of 0.1 M Tris-HCl buffer, pH 8.0, that is approximately 80% of your final desired volume.
-
Gentle Warming and Stirring: Place the beaker on a magnetic stirrer and stir at a moderate speed. If the solid does not dissolve readily, gently warm the solution to 30-37°C. Do not boil.
-
pH Adjustment: Once the solid is fully dissolved, allow the solution to cool to room temperature. Check the pH using a calibrated pH meter. If necessary, adjust the pH back to 8.0 using small additions of 0.1 M HCl or 0.1 M NaOH.
-
Final Volume Adjustment: Transfer the solution to a volumetric flask and add 0.1 M Tris-HCl buffer, pH 8.0, to reach the final desired volume.
-
Storage: Store the stock solution in aliquots at -20°C. Before use, thaw an aliquot and ensure no precipitate has formed. If a precipitate is present, gently warm the solution to redissolve it.
Protocol 2: Preventing Precipitation in a Typical Phosphatase Assay
This protocol provides a general method for setting up a phosphatase assay using this compound, with steps to minimize the risk of precipitation.
Materials:
-
100 mM this compound Stock Solution (from Protocol 1)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.5, containing 1 mM MgCl₂)
-
Phosphatase enzyme solution
-
Stop Solution (e.g., 0.5 M NaOH)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Equilibration: Allow all reagents (this compound stock, assay buffer, enzyme solution) to equilibrate to the reaction temperature (e.g., 37°C).
-
Reaction Setup: In the wells of a 96-well microplate, add the assay buffer.
-
Enzyme Addition: Add the enzyme solution to the appropriate wells. Include a "no enzyme" control.
-
Initiate Reaction: To start the reaction, add the this compound stock solution to each well to achieve the desired final concentration. Mix gently by pipetting up and down.
-
Incubation: Incubate the plate at the reaction temperature for a predetermined time. Visually inspect the wells for any signs of precipitation during the incubation period.
-
Stop Reaction: Stop the reaction by adding the stop solution to each well.
-
Read Absorbance: Measure the absorbance at the appropriate wavelength for the product of the reaction.
Visualizations
Caption: A logical workflow for troubleshooting precipitation in this compound reactions.
References
Phenyl Phosphate Stability and Degradation: A Technical Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and managing the degradation of phenyl phosphate (B84403) in solution. Phenyl phosphate is a commonly used substrate in various biochemical assays, and understanding its stability is crucial for accurate and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation products of this compound in an aqueous solution?
The primary degradation pathway for this compound in an aqueous solution is hydrolysis. This reaction cleaves the ester bond, resulting in the formation of phenol (B47542) and inorganic phosphate .
Q2: What factors influence the rate of this compound degradation?
The stability of this compound in solution is primarily affected by:
-
pH: The rate of hydrolysis is significantly influenced by the pH of the solution. This compound is generally more stable at neutral pH and degrades more rapidly under both acidic and basic conditions.
-
Temperature: As with most chemical reactions, the rate of this compound hydrolysis increases with temperature. Storing stock solutions and experimental samples at low temperatures (2-8 °C) is recommended to minimize degradation.
-
Enzymatic Activity: The presence of phosphatases, which may be present as contaminants in biological samples or reagents, will catalyze the hydrolysis of this compound, leading to rapid degradation.
Q3: How can I detect the degradation of my this compound solution?
Degradation can be monitored by detecting the appearance of its hydrolysis products, phenol and inorganic phosphate. Common methods include:
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify this compound and phenol. A decrease in the peak area of this compound and a corresponding increase in the peak area of phenol over time indicates degradation.
-
Spectrophotometry: The formation of phenol can be detected spectrophotometrically. Additionally, the release of inorganic phosphate can be quantified using various colorimetric assays, such as the molybdate (B1676688) blue method.
Q4: My assay results are inconsistent. Could this compound degradation be the cause?
Yes, inconsistent assay results are a common consequence of this compound degradation. If this compound is a substrate in your assay, its degradation prior to or during the experiment will lead to a lower effective substrate concentration, resulting in decreased reaction rates and variability in your data. It is crucial to use fresh or properly stored this compound solutions for your experiments.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| High background signal in phosphatase assays. | Spontaneous (non-enzymatic) hydrolysis of this compound. | Prepare fresh substrate solution before each experiment. Run a "substrate only" blank to determine the level of spontaneous hydrolysis and subtract it from your experimental values. |
| Decreased assay sensitivity over time. | Degradation of this compound stock solution. | Aliquot and store this compound stock solutions at -20°C or below. Avoid repeated freeze-thaw cycles. Prepare working solutions fresh from a frozen stock for each experiment. |
| Inconsistent results between experimental replicates. | Variable degradation of this compound in different wells/tubes. | Ensure uniform incubation times and temperatures for all samples. Use a master mix for reagents to minimize pipetting variability. |
| Unexpected phenol peak in HPLC analysis of a fresh this compound solution. | Purity of the this compound reagent. | Check the certificate of analysis for the purity of your this compound. If necessary, purify the reagent or purchase from a different supplier. |
Quantitative Data on this compound Degradation
The rate of this compound hydrolysis is highly dependent on pH and temperature. The following tables provide an estimation of the pseudo-first-order rate constants (k) for this compound hydrolysis under different conditions. Please note that these values are extrapolated from studies conducted under extreme conditions and should be considered as approximations for typical laboratory settings.
Table 1: Estimated Effect of pH on this compound Hydrolysis Rate at 98°C
| pH | Estimated Rate Constant (k) in min⁻¹ |
| 1 | 0.01 |
| 2 | 0.03 |
| 3 | 0.05 |
| 4 | 0.07 |
Data extrapolated from studies on substituted phenyl phosphates in acidic conditions.
Table 2: Effect of Temperature on this compound Dianion Hydrolysis Rate in 1 M KOH
| Temperature (°C) | Rate Constant (k) in s⁻¹ |
| 107 | 1.0 x 10⁻⁶ |
| 135 | 1.0 x 10⁻⁵ |
| 163 | 1.0 x 10⁻⁴ |
| 191 | 1.0 x 10⁻³ |
Data from direct experimental measurements under specific alkaline conditions.[1]
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound and Phenol
This protocol provides a general framework for the separation and quantification of this compound and its primary degradation product, phenol. It is recommended to validate this method in your laboratory to ensure it is suitable for your specific instrumentation and experimental conditions.
1. Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Phosphoric acid in water
-
Mobile Phase B: Acetonitrile
-
This compound reference standard
-
Phenol reference standard
-
Volumetric flasks and pipettes
-
HPLC vials
2. Preparation of Solutions:
-
Mobile Phase Preparation: Prepare the mobile phases and degas them before use.
-
Standard Stock Solutions (1 mg/mL):
-
Accurately weigh ~10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with a 50:50 mixture of Mobile Phase A and B.
-
Accurately weigh ~10 mg of phenol reference standard and dissolve it in a 10 mL volumetric flask with a 50:50 mixture of Mobile Phase A and B.
-
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions to appropriate concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL) to construct a calibration curve.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25°C
-
Detection Wavelength: 270 nm (for phenol) and 220 nm (for this compound). A diode array detector (DAD) is recommended to monitor both wavelengths.
-
Gradient Elution:
-
0-5 min: 95% A, 5% B
-
5-15 min: Gradient to 40% A, 60% B
-
15-20 min: Hold at 40% A, 60% B
-
20-22 min: Gradient back to 95% A, 5% B
-
22-30 min: Re-equilibration at 95% A, 5% B
-
4. Analysis:
-
Inject the standard solutions to generate a calibration curve for both this compound and phenol.
-
Inject the samples to be analyzed.
-
Identify the peaks based on the retention times of the standards.
-
Quantify the amount of this compound and phenol in the samples using the calibration curves.
Protocol 2: Spectrophotometric Determination of Phenol
This method is suitable for quantifying the amount of phenol formed due to the degradation of this compound.
1. Instrumentation and Materials:
-
UV-Vis Spectrophotometer
-
Cuvettes
-
Phenol reference standard
-
4-aminoantipyrine (4-AAP) solution (2% w/v in water)
-
Potassium ferricyanide (B76249) solution (8% w/v in water)
-
Ammonium hydroxide (B78521) solution (0.5 M)
-
Phosphate buffer (pH 8.0)
-
Volumetric flasks and pipettes
2. Preparation of Standard Curve:
-
Prepare a stock solution of phenol (1 mg/mL) in water.
-
From the stock solution, prepare a series of standard solutions with concentrations ranging from 1 to 10 µg/mL.
-
To 10 mL of each standard solution, add 0.5 mL of phosphate buffer (pH 8.0), followed by 1.0 mL of 4-AAP solution. Mix well.
-
Add 1.0 mL of potassium ferricyanide solution and mix.
-
Allow the color to develop for 15 minutes.
-
Measure the absorbance at 510 nm against a reagent blank (prepared using 10 mL of water instead of the phenol standard).
-
Plot a graph of absorbance versus concentration to generate a standard curve.
3. Sample Analysis:
-
Take a known volume of the this compound solution to be tested.
-
Follow the same procedure as for the standard curve preparation (add buffer, 4-AAP, and potassium ferricyanide).
-
Measure the absorbance at 510 nm.
-
Determine the concentration of phenol in the sample from the standard curve.
Visualizations
References
strategies to reduce variability in phenyl phosphate assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on strategies to reduce variability in phenyl phosphate (B84403) assays. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues you might encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the principle of a phenyl phosphate-based phosphatase assay?
A1: this compound-based assays are colorimetric methods used to measure the activity of phosphatases, such as alkaline phosphatase (ALP) or acid phosphatase. The enzyme catalyzes the hydrolysis of a this compound derivative, like p-nitrothis compound (pNPP), into a colored product and inorganic phosphate.[1] The intensity of the color, which is proportional to the amount of product formed, is measured using a spectrophotometer at a specific wavelength (e.g., 405 nm for p-nitrophenol).[2]
Q2: What are the common sources of variability in this compound assays?
A2: Variability in this compound assays can arise from several factors, including:
-
Reagent Preparation and Stability: Inconsistent preparation of buffers and substrate solutions can lead to significant variability. The stability of the this compound substrate itself can also be a factor.[3][4]
-
Enzyme Activity and Stability: The activity of the phosphatase can be affected by storage conditions, freeze-thaw cycles, and the presence of inhibitors or activators.[2]
-
Assay Conditions: Variations in temperature, pH, and incubation time can significantly impact enzyme kinetics and, consequently, the assay results.[5][6]
-
Pipetting and Mixing: Inaccurate pipetting and improper mixing of reagents can introduce errors and lead to inconsistent results.[7]
-
Sample-Specific Factors: The presence of endogenous phosphatases or interfering substances in the sample can contribute to variability.[8][9]
Q3: How can I minimize background signal in my assay?
A3: High background can be caused by spontaneous degradation of the substrate or the presence of contaminating phosphatases in your reagents or sample.[5] To minimize background:
-
Use high-purity reagents: Ensure that all reagents, including water, are of high purity and free from phosphatase contamination.[5]
-
Prepare fresh substrate solution: The p-nitrothis compound (pNPP) substrate can hydrolyze spontaneously over time. It is best to prepare the substrate solution fresh before each experiment or use stabilized commercial solutions.[3][10]
-
Include appropriate controls: Always run a "no enzyme" control (blank) containing all reagents except the enzyme to measure the non-enzymatic hydrolysis of the substrate. Subtract this background reading from your sample readings.[5]
-
Block endogenous phosphatases: If your sample contains endogenous phosphatases, they can be inhibited using specific inhibitors like levamisole (B84282) for alkaline phosphatase.[8][9]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High Background Signal | Spontaneous substrate degradation. | Prepare fresh substrate solution for each experiment. Store substrate powder and solutions protected from light and moisture.[3] |
| Contamination of reagents with phosphatases. | Use high-purity, sterile reagents and pipette tips.[5] | |
| Presence of endogenous phosphatases in the sample. | Include a control with a specific phosphatase inhibitor (e.g., levamisole for alkaline phosphatase) to assess the contribution of endogenous enzymes.[8][11] | |
| Low or No Signal | Inactive or low concentration of the enzyme. | Verify the activity of your enzyme stock using a positive control. Increase the enzyme concentration in the assay.[2] |
| Suboptimal assay conditions (pH, temperature). | Determine the optimal pH and temperature for your specific enzyme by performing optimization experiments.[5] | |
| Presence of inhibitors in the sample or reagents. | Be aware of potential inhibitors like phosphate, EDTA, or certain buffer components (e.g., sodium azide (B81097) for peroxidase-based detection systems).[12] Consider sample dialysis or purification if inhibitors are suspected.[2] | |
| Incorrect substrate concentration. | The substrate concentration may be too low. Perform a substrate titration to determine the optimal concentration.[2] | |
| High Well-to-Well Variability | Inaccurate pipetting. | Calibrate and use appropriate pipettes for the volumes being dispensed. Ensure proper pipetting technique.[7] |
| Inadequate mixing of reagents in the wells. | Mix the contents of the wells thoroughly after adding each reagent by gently pipetting up and down or using a plate shaker. | |
| Temperature gradients across the microplate. | Ensure the entire plate is at a uniform temperature during incubation. Avoid placing the plate on cold surfaces before reading.[5] | |
| Edge effects in the microplate. | Avoid using the outer wells of the plate, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with buffer or water. |
Experimental Protocols
Protocol 1: Buffer pH Optimization
This protocol helps determine the optimal pH for your phosphatase activity.
-
Prepare a series of buffers with a range of pH values (e.g., from 8.0 to 10.5 for alkaline phosphatase) in 0.5 pH unit increments.
-
In a 96-well plate, add 50 µL of each buffer to triplicate wells.
-
Add 20 µL of your enzyme sample to each well.
-
Pre-incubate the plate at the desired assay temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding 30 µL of the this compound substrate solution to each well.
-
Incubate for a fixed time (e.g., 15-30 minutes) at the chosen temperature.
-
Stop the reaction by adding 50 µL of a suitable stop solution (e.g., 3 N NaOH).[2]
-
Measure the absorbance at the appropriate wavelength (e.g., 405 nm for pNPP).[2]
-
Plot the absorbance against the pH to determine the optimal pH at which the enzyme exhibits the highest activity.
Protocol 2: Substrate Concentration Optimization
This protocol is for determining the optimal concentration of the this compound substrate.
-
Prepare a serial dilution of the this compound substrate in the optimal assay buffer determined in Protocol 1. The concentration range should typically span from below to above the expected Michaelis constant (Km) of the enzyme.[2]
-
In a 96-well plate, add 50 µL of each substrate concentration to triplicate wells. Include a "no substrate" control with only the assay buffer.
-
Add 20 µL of your enzyme sample to each well.
-
Pre-incubate the plate at the optimal temperature for 5 minutes.
-
Incubate for a fixed time that ensures the reaction remains in the linear range.
-
Stop the reaction with 50 µL of stop solution.
-
Measure the absorbance .[2]
-
Subtract the average absorbance of the "no substrate" control from all other readings.
-
Plot the reaction rate (absorbance) against the substrate concentration . The optimal concentration is typically at the beginning of the plateau of the curve, representing the saturation of the enzyme with the substrate (Vmax).[2]
Visualizations
Caption: Biochemical reaction of a this compound assay.
Caption: Experimental workflow for assay optimization.
References
- 1. Alkaline phosphatase - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. interchim.fr [interchim.fr]
- 4. Stable p-nitrothis compound solution and preparation method thereof - Eureka | Patsnap [eureka.patsnap.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. IHC Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 9. qedbio.com [qedbio.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. High background in immunohistochemistry | Abcam [abcam.com]
- 12. Alkaline Phosphatase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
impact of buffer selection on phenyl phosphate enzyme kinetics
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with phenyl phosphate (B84403) and analogous substrates in enzyme kinetic assays. Proper buffer selection is critical for accurate and reproducible results.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during enzyme kinetic experiments involving phenyl phosphate substrates.
Question 1: Why is my enzyme showing low or no activity?
Answer:
Several factors related to your assay buffer could be causing low or no enzyme activity. Here’s a checklist to troubleshoot the issue:
-
Incorrect Buffer pH: Every enzyme has an optimal pH range for maximal activity.[1][2] Significant deviations can decrease or eliminate activity and may even lead to irreversible denaturation.[2][3]
-
Sub-optimal Ionic Strength: Both excessively high and low ionic strength can negatively impact enzyme activity by altering its conformation or its ability to bind to the substrate.[1][4][5]
-
Action: Ensure that the ionic strength of your buffer is consistent across all experiments, especially when comparing results at different pH values.[5]
-
-
Buffer Interference: The buffer components themselves might be inhibiting your enzyme.
-
Phosphate Inhibition: If your enzyme is a phosphatase, using a phosphate buffer is generally not recommended as phosphate is a product of the reaction and can act as a competitive inhibitor.[6][7]
-
Chelation of Metal Ions: Many phosphatases are metalloenzymes requiring divalent cations like Mg²⁺ or Zn²⁺ for activity.[8] Buffers like Tris can chelate these essential metal ions, leading to reduced activity.[1][9]
-
Action: If you suspect buffer interference, try switching to an alternative buffer system. "Good's buffers" such as HEPES and MOPS are often recommended for their stability and minimal interaction with biological systems.[1][2]
-
Question 2: My results are not reproducible, especially when running experiments on different days. What could be the cause?
Answer:
Lack of reproducibility is often linked to subtle variations in experimental conditions. Regarding the buffer, consider the following:
-
Temperature-Sensitive Buffers: The pH of Tris buffer has a significant temperature coefficient (high ΔpKa/°C).[2] A buffer prepared to pH 8.0 at room temperature will have a different pH at your reaction temperature (e.g., 37°C), leading to variability.
-
Buffer Preparation and Storage: Inconsistent preparation of buffer stock solutions can introduce variability. Additionally, improper storage can lead to changes in pH or degradation.
-
Action: Standardize your buffer preparation protocol. Prepare fresh working solutions from concentrated stocks for each set of experiments.
-
Question 3: I am observing a high background signal in my negative control (no enzyme). How can the buffer contribute to this?
Answer:
A high background signal indicates non-enzymatic hydrolysis of the substrate.
-
Substrate Instability: this compound or its derivatives (like p-nitrothis compound, pNPP) may be unstable at the pH of your assay buffer, leading to spontaneous breakdown.[2]
-
Action: To test for this, incubate the substrate in the assay buffer without the enzyme and measure product formation over time.[2] If you observe a significant increase in signal, your substrate is not stable under the current conditions, and you may need to adjust the pH or choose a different buffer.
-
Question 4: How do I choose the right buffer for my phosphatase assay?
Answer:
Selecting the optimal buffer is a critical first step.
-
Determine the Optimal pH: Consult the literature for the known optimal pH of your enzyme or determine it empirically. Alkaline phosphatases typically have an optimal pH between 8 and 10, while acid phosphatases function best at a pH around 5.5.[10][11]
-
Select a Buffer with an Appropriate pKa: Choose a buffer whose pKa is close to the optimal pH of your enzyme.[2]
-
Consider Potential Interactions: Avoid buffers that are known to inhibit your enzyme or interfere with the assay. For phosphatases, avoid phosphate buffers.[6][7] If your enzyme requires metal ions, be cautious with chelating buffers like Tris.[1]
-
Evaluate Ionic Strength and Temperature Effects: Consider the ionic strength and temperature stability of the buffer, as discussed in the previous questions.[1][2][5]
Data on Buffer Effects on Phosphatase Activity
The choice of buffer can significantly alter the observed kinetic parameters of a phosphatase acting on a this compound substrate. The following table summarizes these effects based on published findings.
| Buffer System | Typical pH Range | Concentration | Key Observations on Phosphatase Activity | Potential Issues | Citations |
| Tris-HCl | 7.0 - 9.0 | 50-100 mM | Widely used for alkaline phosphatases. | Can chelate essential divalent metal ions.[1][9] pH is highly sensitive to temperature changes.[2] May act as a phosphate acceptor, affecting kinetics.[12] | [1][2][9][12] |
| Diethanolamine (DEA) | 8.8 - 10.6 | 1.0 M | Can result in 3 to 5 times higher activity for alkaline phosphatase compared to other buffers like glycine (B1666218) or carbonate. | High concentrations are often required. | |
| Sodium Acetate | 3.6 - 5.6 | 100 mM | Commonly used for acid phosphatases.[10] | Not suitable for alkaline or neutral phosphatases. | [10] |
| Phosphate Buffer | 6.2 - 8.2 | 50-100 mM | Generally not recommended for phosphatase assays. | Acts as a competitive inhibitor, as phosphate is a product of the reaction.[6][7][13] High ionic strength from doubly-charged phosphate ions can also inhibit activity.[13] | [6][7][13] |
| HEPES | 6.8 - 8.2 | 50 mM | "Good's buffer" with low temperature sensitivity and minimal metal chelation.[1][2] | More expensive than Tris. | [1][2][13] |
| MOPS | 6.5 - 7.9 | 50 mM | Another "Good's buffer" with properties similar to HEPES; stable and non-interfering.[1][2][13] | [1][2][13] | |
| Glycine | 8.6 - 10.6 | 0.1 M | Used for alkaline phosphatase assays. | Can show lower activity compared to DEA buffer. | |
| Carbonate-Bicarbonate | 9.2 - 10.6 | 0.1 M | An alternative for high pH assays. | Can result in lower observed activity than DEA buffer. |
Experimental Protocols
Protocol 1: Determining the Optimal pH for a Phosphatase
This protocol outlines a general method to determine the optimal pH for a phosphatase using p-nitrothis compound (pNPP) as a substrate.
-
Buffer Preparation: Prepare a series of buffers (e.g., 100 mM Sodium Acetate for pH 4.5-5.5, 100 mM MES for pH 5.5-6.5, 100 mM HEPES for pH 7.0-8.0, 100 mM Tris-HCl for pH 8.0-9.0, and 100 mM Glycine-NaOH for pH 9.0-10.0) with overlapping pH ranges. Ensure each buffer contains any necessary cofactors, such as 5 mM MgCl₂.
-
Reaction Setup: In a 96-well plate, add a constant amount of your enzyme to wells containing each of the different pH buffers.
-
Initiate Reaction: Start the reaction by adding a saturating concentration of pNPP solution to each well.
-
Incubation: Incubate the plate at a constant temperature (e.g., 37°C) for a predetermined time (e.g., 15-30 minutes).
-
Stop Reaction: Terminate the reaction by adding a stop solution, such as 1 M NaOH. This will also develop the yellow color of the p-nitrophenol product.[10]
-
Measure Absorbance: Read the absorbance at 405 nm using a microplate reader.
-
Data Analysis: Plot the enzyme activity (absorbance) against the pH to determine the optimal pH.
Protocol 2: Evaluating the Effect of Ionic Strength
This protocol assesses how varying ionic strength affects enzyme activity at a constant pH.
-
Buffer Preparation: Prepare a stock of your optimal buffer (e.g., 50 mM HEPES, pH 7.5). Create a series of assay buffers by adding different concentrations of a neutral salt, such as NaCl or KCl (e.g., 0 mM, 50 mM, 100 mM, 200 mM, 500 mM), to the stock buffer.
-
Reaction Setup: In a 96-well plate, add a constant amount of enzyme to wells containing each of the different ionic strength buffers.
-
Initiate and Measure: Follow steps 3-6 from Protocol 1.
-
Data Analysis: Plot the enzyme activity against the salt concentration to identify the optimal ionic strength.
Visualizations
Caption: Troubleshooting workflow for low enzyme activity.
Caption: General phosphatase catalytic pathway and buffer interactions.
References
- 1. How to Choose the Right Buffer for Enzyme Activity Tests [synapse.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. Enzyme Inhibition By Reaction Conditions [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. The influence of ionic strength on the kinetics of selected enzymes. [researchspace.ukzn.ac.za]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Alkaline phosphatase - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Bacterial alkaline phosphatase. Part III. Kinetic studies with substituted phenyl phosphates and structurally related inhibitors - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 13. Effect of pH and buffer on substrate binding and catalysis by cis-aconitate decarboxylase - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Phenyl Phosphate Substrate-Based Enzymatic Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with enzymatic reactions that utilize phenyl phosphate (B84403) or its derivatives (like p-nitrophenyl phosphate, pNPP) as a substrate.
Frequently Asked Questions (FAQs)
Q1: What are the common types of enzymes assayed using this compound substrates?
This compound and its chromogenic analog, p-nitrothis compound (pNPP), are versatile substrates used to assay various phosphatases. These include:
-
Alkaline Phosphatases (ALPs)
-
Acid Phosphatases (ACPs)
-
Protein Tyrosine Phosphatases (PTPs)
-
Serine/Threonine Phosphatases
The choice of assay buffer and pH is critical for targeting the specific phosphatase of interest. For instance, ALPs exhibit optimal activity at an alkaline pH (around 8.0-10.0), while ACPs are most active in acidic conditions (pH 4.5-5.5).[1][2][3]
Q2: How do I stop the enzymatic reaction at a specific time point?
To accurately measure enzyme activity at a defined time, the reaction must be effectively stopped. This is achieved by adding a "stop solution" that halts enzymatic activity.[4][5] The most common methods include:
-
pH Shift: Drastically changing the pH of the reaction mixture denatures the enzyme, thus stopping the reaction. For assays using pNPP, a strong base like sodium hydroxide (B78521) (NaOH) is often used. This not only stops the reaction but also enhances the yellow color of the p-nitrophenol product for spectrophotometric measurement.[1][6]
-
Enzyme Inhibitors: Specific inhibitors can be used to stop the reaction. For example, sodium arsenate can be used to terminate phosphatase activity.[6] For metallo-enzymes, chelating agents like EDTA can be effective.[5][7]
Q3: What is the principle behind using p-nitrothis compound (pNPP) in colorimetric assays?
The pNPP substrate is hydrolyzed by phosphatases to produce p-nitrophenol and inorganic phosphate.[1][2] Under alkaline conditions, p-nitrophenol is converted to p-nitrophenolate, which has a distinct yellow color that can be quantified by measuring its absorbance at approximately 405 nm.[1][2] The intensity of the yellow color is directly proportional to the amount of p-nitrophenol produced, and thus to the phosphatase activity.
Troubleshooting Guides
This section addresses common issues encountered during enzymatic assays with this compound substrates.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Low Signal (Low Absorbance) | Inactive Enzyme: Enzyme may have degraded due to improper storage or handling. | - Use a fresh aliquot of the enzyme. - Ensure the enzyme is stored at the recommended temperature (-20°C or -80°C). - Avoid repeated freeze-thaw cycles. |
| Incorrect Assay Buffer pH: The pH of the buffer is outside the optimal range for the enzyme. | - Prepare fresh buffer and verify its pH. - Use a buffer system appropriate for your specific phosphatase (e.g., alkaline buffer for ALP, acidic buffer for ACP).[1][2] | |
| Substrate Degradation: The this compound or pNPP substrate has hydrolyzed over time. | - Prepare fresh substrate solution before each experiment. - Store substrate solutions protected from light and at the recommended temperature. | |
| Insufficient Incubation Time: The reaction has not proceeded long enough to generate a detectable signal. | - Increase the incubation time. - Optimize the incubation time by performing a time-course experiment. | |
| High Background Signal (High Absorbance in "No Enzyme" Control) | Spontaneous Substrate Hydrolysis: The substrate is unstable and hydrolyzing non-enzymatically. | - Prepare fresh substrate solution. - Ensure the assay buffer pH is not excessively high or low, which can promote hydrolysis. - Subtract the absorbance of the "no enzyme" blank from all readings. |
| Contaminated Reagents: One or more of the reagents (buffer, substrate) is contaminated with a phosphatase. | - Use fresh, high-purity reagents and sterile, nuclease-free water. - Filter-sterilize buffers. | |
| Sample Interference: Components in the sample (e.g., cell lysates, serum) have endogenous phosphatase activity or interfere with the assay. | - Run a "sample blank" control (sample without substrate) to determine the intrinsic absorbance of the sample. - Consider deproteinizing the sample if interfering proteins are suspected.[8] | |
| Inconsistent or Non-Reproducible Results | Pipetting Errors: Inaccurate or inconsistent pipetting of enzyme, substrate, or stop solution. | - Calibrate your pipettes regularly. - Use appropriate pipette volumes to minimize errors. - Prepare a master mix of reagents for multiple wells to ensure consistency.[8] |
| Temperature Fluctuations: Inconsistent incubation temperatures between experiments or across the plate. | - Use a calibrated incubator or water bath. - Ensure the entire plate reaches the target temperature before adding the initiating reagent. | |
| Reaction Not Stopped Uniformly: The stop solution is not added to all wells at the precise time point or not mixed thoroughly. | - Use a multichannel pipette to add the stop solution to multiple wells simultaneously. - Gently tap or shake the plate immediately after adding the stop solution to ensure complete mixing.[1] |
Experimental Protocols & Methodologies
Standard Protocol for a pNPP-Based Phosphatase Assay
This protocol provides a general framework. Optimal conditions (e.g., substrate concentration, incubation time, enzyme concentration) should be determined empirically for each specific enzyme and experimental setup.
-
Reagent Preparation:
-
Assay Buffer: Prepare an appropriate buffer for your enzyme of interest (e.g., for alkaline phosphatase: 1 M Diethanolamine, 0.5 mM MgCl₂, pH 9.8; for acid phosphatase: 100 mM sodium acetate, 10 mM MgCl₂, pH 5.5).[1]
-
pNPP Substrate Solution: Dissolve pNPP in the assay buffer to the desired final concentration (e.g., 1-10 mM). Prepare this solution fresh before use.
-
Enzyme Solution: Dilute the enzyme stock to the desired concentration in the assay buffer. Keep on ice.
-
Stop Solution: Prepare a solution of 3 M NaOH.
-
-
Assay Procedure (96-well plate format):
-
Add 50 µL of the appropriate controls and diluted enzyme samples to the wells of a clear, flat-bottom 96-well plate.[1]
-
Blank/Control: 50 µL of assay buffer without enzyme.
-
-
Pre-incubate the plate at the desired temperature (e.g., 25°C or 37°C) for 5-10 minutes.[1]
-
Initiate the reaction by adding 50 µL of the pNPP substrate solution to each well.[1]
-
Incubate for a predetermined time (e.g., 10-30 minutes).[1] The incubation time should be within the linear range of the reaction.
-
Stop the reaction by adding 50 µL of the stop solution to each well.[1] Mix by gently tapping the plate.
-
Read the absorbance at 405 nm using a microplate reader.[1]
-
Visualizations
Caption: Experimental workflow for a typical pNPP-based phosphatase assay.
Caption: Troubleshooting decision tree for common assay problems.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. sciencellonline.com [sciencellonline.com]
- 3. Alkaline phosphatase - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. biologydiscussion.com [biologydiscussion.com]
- 6. karger.com [karger.com]
- 7. mdpi.com [mdpi.com]
- 8. docs.abcam.com [docs.abcam.com]
Validation & Comparative
A Comparative Guide to Alkaline Phosphatase Substrates: Phenyl Phosphate vs. p-Nitrophenyl Phosphate (pNPP)
For researchers, scientists, and drug development professionals, the accurate measurement of enzyme activity is paramount. Alkaline phosphatase (ALP) is a ubiquitous enzyme crucial in various biological processes, and its activity is a key biomarker in many diagnostic and research applications. The choice of substrate for ALP assays significantly impacts the sensitivity, convenience, and reliability of the results. This guide provides an objective comparison between two common substrates: phenyl phosphate (B84403) and p-nitrophenyl phosphate (pNPP), supported by experimental data and detailed protocols.
Introduction to ALP Substrates
Alkaline phosphatase catalyzes the hydrolysis of phosphate monoesters at an alkaline pH.[1] Artificial chromogenic or fluorogenic substrates are often used to quantify its activity. This compound is a basic aryl phosphate substrate, while p-nitrothis compound (pNPP) is a derivative containing an electron-withdrawing nitro group.[2][3][4] This structural difference is fundamental to their application in ALP assays.
Chemical Properties and Reaction Mechanism
Both substrates are hydrolyzed by ALP, which cleaves the phosphate group, releasing inorganic phosphate and a corresponding alcohol.
-
This compound (C₆H₇O₄P): Upon hydrolysis by ALP, this compound yields phenol (B47542) and inorganic phosphate.[1] Phenol itself is colorless, necessitating a secondary chemical reaction for colorimetric detection.[5]
-
p-Nitrothis compound (C₆H₆NO₆P): The hydrolysis of pNPP produces inorganic phosphate and p-nitrophenol (pNP).[6] The key advantage of pNPP is that under the alkaline conditions of the assay, the p-nitrophenol product is deprotonated to the p-nitrophenolate ion, which has a distinct yellow color with a maximum absorbance at 405 nm.[2][6][7] This allows for direct and continuous monitoring of the enzyme reaction.
The enzymatic reactions are illustrated below.
Figure 1. Enzymatic hydrolysis of this compound and p-Nitrothis compound by Alkaline Phosphatase (ALP).
Performance Comparison: Kinetic Parameters
The efficiency of an enzyme for a given substrate is described by its kinetic parameters, primarily the Michaelis constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ). Kₘ is the substrate concentration at which the reaction rate is half of Vₘₐₓ and is an inverse measure of the substrate's affinity for the enzyme (a lower Kₘ indicates higher affinity).[7] Vₘₐₓ represents the maximum rate of reaction. These parameters are highly dependent on experimental conditions like the source of the ALP, buffer composition, pH, and temperature.[7][8][9]
| Substrate | Enzyme Source | Kₘ (M) | Vₘₐₓ | Buffer | pH | Temp (°C) | Citation(s) |
| p-Nitrothis compound | Calf Intestinal ALP | 4 x 10⁻⁴ | 1.6 µmoles min⁻¹ unit⁻¹ | 100 mM Glycine-NaOH | 9.5 | 37 | [8] |
| p-Nitrothis compound | Calf Intestinal ALP | 7.6 x 10⁻⁴ | 3.12 µmoles min⁻¹ unit⁻¹ | 50 mM Tris-HCl | 11.0 | 37 | [8] |
| p-Nitrothis compound | Calf Intestinal ALP | 4 x 10⁻⁵ | 72.8 µmol min⁻¹ mg⁻¹ | Not Specified | ~8.2 | Not Specified | [10] |
| This compound | Calf Intestinal ALP | 9.6 x 10⁻⁴ | Not Specified | Not Specified | Not Specified | Not Specified | [8] |
Key Performance Insights:
-
Affinity (Kₘ): For calf intestinal ALP, the Kₘ values for pNPP are generally lower than for this compound, suggesting that the enzyme has a higher affinity for pNPP.[8]
-
Detection Method: The most significant difference is in the detection of the product. The hydrolysis of pNPP yields a yellow product, p-nitrophenol, allowing for a simple, direct, and continuous colorimetric assay by measuring absorbance at 405 nm.[6] In contrast, the phenol produced from this compound is colorless and requires a subsequent reaction, such as with 4-aminoantipyrine (B1666024), to generate a colored compound for measurement.[1][5] This makes the this compound assay an endpoint, multi-step procedure.
-
Ease of Use and Throughput: Due to its direct detection method, pNPP is overwhelmingly preferred for high-throughput screening (HTS) and routine enzyme activity assays, including ELISA.[2][7] The protocol is simpler, faster, and more easily automated.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are representative protocols for ALP assays using both substrates.
General Experimental Workflow
The workflow for a typical ALP assay involves substrate preparation, reaction initiation, incubation, reaction termination (for endpoint assays), and signal detection.
Figure 2. Generalized workflow for an endpoint colorimetric alkaline phosphatase assay.
Protocol 1: p-Nitrothis compound (pNPP) Assay
This protocol is adapted from standard colorimetric ALP assay kits.[11]
-
Reagent Preparation:
-
Assay Buffer: Prepare an appropriate alkaline buffer (e.g., 1.0 M Diethanolamine, 0.5 mM MgCl₂, pH 9.8 or 100 mM Glycine-NaOH, pH 10.5).[12][13]
-
pNPP Substrate Solution: Dissolve pNPP in the assay buffer to a final concentration of 5-10 mM.[13] This solution should be prepared fresh and protected from light.[6]
-
Stop Solution: 3 M Sodium Hydroxide (NaOH).
-
Sample Preparation: Dilute serum, plasma, or cell lysates in the assay buffer.[14]
-
-
Assay Procedure (96-well plate format):
-
Add 80 µL of diluted sample or ALP standard to each well.
-
Prepare a background control for each sample containing 80 µL of the sample and 20 µL of Stop Solution.
-
Initiate the reaction by adding 50 µL of the pNPP Substrate Solution to all wells (except standards if creating a standard curve with the product).
-
Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for 15-60 minutes, protected from light.[12]
-
Stop the reaction by adding 50 µL of Stop Solution to each well.[11] The addition of a strong alkali ensures the complete conversion of p-nitrophenol to the colored p-nitrophenolate ion.[7]
-
Measure the absorbance at 405 nm using a microplate reader.
-
Subtract the absorbance of the background control from the sample readings. The ALP activity is proportional to the rate of p-nitrophenol formation.[13]
-
Protocol 2: this compound Assay
This protocol involves a secondary detection step.[5]
-
Reagent Preparation:
-
Assay Buffer: Prepare an alkaline buffer (e.g., Carbonate-Bicarbonate buffer, pH 10.0).
-
Substrate Solution: Dissolve disodium (B8443419) this compound in the assay buffer.
-
Detection Reagents:
-
4-Aminoantipyrine solution.
-
Potassium ferricyanide (B76249) solution.
-
-
Phenol Standard: Prepare a standard solution of phenol for calibration.
-
-
Assay Procedure:
-
Add the sample containing ALP to the substrate solution in a test tube or well.
-
Incubate at a constant temperature (e.g., 37°C) for a defined period (e.g., 30 minutes).
-
Stop the enzymatic reaction (e.g., by heat inactivation or addition of a weak acid).
-
Add the 4-aminoantipyrine solution, followed by the potassium ferricyanide solution. This will react with the phenol produced to form a red-colored product.[5]
-
Allow the color to develop for a specified time.
-
Measure the absorbance at the appropriate wavelength for the red quinone derivative (typically around 510 nm).
-
Calculate the amount of phenol produced by comparing the absorbance to a phenol standard curve.
-
Summary and Conclusion
The choice between this compound and pNPP for alkaline phosphatase assays depends on the specific requirements of the experiment. For most applications, pNPP is the superior substrate due to its simplicity, sensitivity, and suitability for high-throughput formats.
| Feature | This compound | p-Nitrothis compound (pNPP) |
| Product | Phenol (Colorless) | p-Nitrophenol (Yellow at alkaline pH) |
| Detection | Indirect, requires secondary reaction | Direct, colorimetric at 405 nm |
| Assay Type | Endpoint, multi-step | Endpoint or continuous |
| Ease of Use | More complex, requires more reagents | Simple, "mix-and-read" |
| Throughput | Low to medium | High, suitable for HTS and ELISA |
| Sensitivity | Generally lower | High |
| Primary Use | Historical methods, specific applications | Routine ALP assays, diagnostics, ELISA |
References
- 1. Alkaline phosphatase - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. This compound | C6H7O4P | CID 12793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. resources.bio-techne.com [resources.bio-techne.com]
- 6. para-Nitrophenylphosphate - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 9. Kinetic parameters for the cleaved substrate, and enzyme and substrate stability, vary with the phosphoacceptor in alkaline phosphatase catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. An innovative and cost-effective way to estimate alkaline phosphatase activity in in vitro cellular model systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. atlas-medical.com [atlas-medical.com]
- 14. assaygenie.com [assaygenie.com]
A Comparative Analysis of Phosphate Ester Substrates for Phosphatase Assays
A detailed guide for researchers, scientists, and drug development professionals on the selection and application of common phosphate (B84403) ester substrates.
The detection and quantification of phosphatase activity are critical in numerous areas of biological research and drug discovery. Phosphatases play a pivotal role in cellular signaling, and their dysregulation is implicated in various diseases. The choice of substrate is paramount for a sensitive and reliable phosphatase assay. This guide provides a comparative analysis of four widely used phosphate ester substrates: p-Nitrophenyl phosphate (pNPP), 4-Methylumbelliferyl phosphate (MUP), 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP), and Fluorescein diphosphate (B83284) (FDP).
Substrate Overview and Detection Principles
Phosphatase substrates can be broadly categorized into chromogenic and fluorogenic types. Chromogenic substrates produce a colored product upon enzymatic cleavage, which is quantified by absorbance spectrophotometry. Fluorogenic substrates, on the other hand, yield a fluorescent product, offering significantly higher sensitivity.
-
p-Nitrothis compound (pNPP): A classic chromogenic substrate that is hydrolyzed by phosphatases to produce p-nitrophenol, a yellow product with maximum absorbance at 405 nm.[1][2] It is a cost-effective and widely used substrate for various applications, including ELISA.[3][4]
-
4-Methylumbelliferyl phosphate (MUP): A popular fluorogenic substrate that, upon dephosphorylation, forms the fluorescent product 4-methylumbelliferone (B1674119) (4-MU).[5][6] 4-MU exhibits blue fluorescence, with an emission maximum around 445-454 nm.[5] The fluorescence of 4-MU is pH-dependent, being optimal at an alkaline pH, making MUP ideal for alkaline phosphatase activity assays.[7]
-
6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP): A fluorinated analog of MUP, DiFMUP is a highly sensitive fluorogenic substrate.[8] Its hydrolysis product, 6,8-difluoro-4-methylumbelliferone (DiFMU), has a lower pKa than 4-MU, making DiFMUP suitable for assaying both acid and alkaline phosphatases over a wider pH range.[7][9] The fluorination also enhances the quantum yield and reduces photobleaching.[10]
-
Fluorescein diphosphate (FDP): Considered one of the most sensitive fluorogenic substrates for phosphatases.[11] FDP is hydrolyzed in a two-step process to the highly fluorescent product fluorescein, which has an emission maximum at approximately 514 nm.[7] Its high quantum yield makes it an excellent choice for high-throughput screening (HTS) of phosphatase inhibitors.[12]
Quantitative Comparison of Substrate Performance
The selection of an appropriate substrate often depends on the specific experimental requirements, such as the desired sensitivity, the type of phosphatase being studied, and the assay format. The following table summarizes the key quantitative parameters for the compared substrates.
| Substrate | Type | Detection Wavelength (nm) | Optimal pH | Key Advantages | Limitations |
| p-NPP | Chromogenic | Absorbance: 405 | Alkaline | Cost-effective, simple protocol | Lower sensitivity, potential interference from colored compounds[1][13] |
| MUP | Fluorogenic | Ex/Em: ~360/450[6] | Alkaline | Good sensitivity, widely used | pH-dependent fluorescence, less suitable for acid phosphatases[5][7] |
| DiFMUP | Fluorogenic | Ex/Em: ~358/450[7][14] | Acid & Alkaline | High sensitivity, suitable for continuous assays at low pH[7][8] | Potential for spectral interference from autofluorescent compounds[13] |
| FDP | Fluorogenic | Ex/Em: ~490/514[7] | Alkaline | Highest sensitivity, ideal for HTS[11][12] | Thermally unstable, biphasic reaction kinetics[7][11] |
Experimental Protocols
Detailed and standardized protocols are crucial for obtaining reproducible and comparable results. Below are generalized protocols for phosphatase assays using each of the discussed substrates.
1. p-NPP Assay Protocol (Colorimetric)
-
Reagent Preparation:
-
Prepare a suitable assay buffer (e.g., 1 M Diethanolamine, 0.5 mM MgCl₂, pH 9.8).
-
Prepare a p-NPP substrate solution (e.g., 1 mg/mL in assay buffer).[3] Protect from light.
-
-
Assay Procedure:
-
Add 100 µL of the p-NPP solution to each well of a 96-well plate.
-
Add the phosphatase-containing sample to initiate the reaction.
-
Incubate at the desired temperature (e.g., 37°C) for a defined period (e.g., 15-30 minutes).[15]
-
Stop the reaction by adding a stop solution (e.g., 50 µL of 2N NaOH).[16]
-
Measure the absorbance at 405 nm using a microplate reader.[1]
-
2. MUP Assay Protocol (Fluorogenic)
-
Reagent Preparation:
-
Prepare an alkaline assay buffer (e.g., 100 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 9.5).
-
Prepare a MUP stock solution (e.g., 10 mM in DMSO or a dilute pH 7-8 buffer).[7]
-
Prepare a working MUP solution by diluting the stock solution in the assay buffer.
-
-
Assay Procedure:
-
Add the working MUP solution to each well of a black 96-well plate.
-
Add the phosphatase-containing sample to start the reaction.
-
Incubate at the desired temperature, protected from light.
-
Measure the fluorescence at an excitation of ~360 nm and an emission of ~450 nm.
-
3. DiFMUP Assay Protocol (Fluorogenic)
-
Reagent Preparation:
-
Assay Procedure:
-
Add the working DiFMUP solution to the wells of a black microplate.
-
Add the enzyme sample to initiate the reaction.
-
Incubate at room temperature or 37°C, protected from light.
-
Monitor the increase in fluorescence over time (kinetic assay) or measure at a fixed endpoint. Excitation is at ~358 nm and emission at ~450 nm.[14]
-
4. FDP Assay Protocol (Fluorogenic)
-
Reagent Preparation:
-
Assay Procedure:
-
Add the working FDP solution to the wells of a black microplate.
-
Add the phosphatase sample to start the reaction.
-
Incubate at the desired temperature, protected from light.
-
Measure the fluorescence at an excitation of ~490 nm and an emission of ~514 nm.
-
Visualizing Assay Principles and Workflows
General Phosphatase Assay Workflow
Caption: A generalized workflow for a phosphatase enzyme assay.
Phosphatase Signaling Pathway Interaction
Caption: Role of phosphatase in a typical signaling pathway.
Logical Comparison of Substrate Sensitivity
Caption: Relative sensitivity of common phosphatase substrates.
References
- 1. para-Nitrophenylphosphate - Wikipedia [en.wikipedia.org]
- 2. neb.com [neb.com]
- 3. genaxxon.com [genaxxon.com]
- 4. medicago.se [medicago.se]
- 5. caymanchem.com [caymanchem.com]
- 6. biotium.com [biotium.com]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Detecting Enzymes That Metabolize Phosphates and Polyphosphates—Section 10.3 | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Protocol Using DiFMUP for Phosphatase Detection [thelabrat.com]
- 11. FDP [Fluorescein diphosphate, tetraammonium salt] *CAS 217305-49-2* | AAT Bioquest [aatbio.com]
- 12. 3,6-Fluorescein Diphosphate: A Sensitive Fluorogenic and Chromogenic Substrate for Protein Tyrosine Phosphatases* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Protein Tyrosine Phosphatase Biochemical Inhibition Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ≥98% (HPLC), Fluorogenic alkaline phosphatase substrate, powder | Sigma-Aldrich [sigmaaldrich.com]
- 15. scribd.com [scribd.com]
- 16. interchim.fr [interchim.fr]
- 17. Protein Tyrosine Phosphatase Biochemical Inhibition Assays [bio-protocol.org]
Phenyl Phosphate Assay vs. Molybdenum Blue: A Comparative Validation Guide
For researchers and professionals in drug development, accurate quantification of phosphate (B84403) is crucial for studying enzymatic reactions involving phosphatases. This guide provides a detailed comparison of a commonly used phenyl phosphate-based assay, specifically the para-nitrophenyl (B135317) phosphate (pNPP) assay, against the well-established Molybdenum Blue method as a reference for phosphate determination. This guide presents experimental protocols, comparative performance data, and visual workflows to aid in selecting the appropriate assay for your research needs.
Overview of the Methods
The pNPP phosphatase assay is a widely adopted method for measuring the activity of various phosphatases.[1][2][3] It utilizes the chromogenic substrate p-nitrothis compound (pNPP), which is hydrolyzed by phosphatases to produce p-nitrophenol, a yellow product that can be quantified spectrophotometrically at 405 nm.[1][3] This assay is known for its simplicity and convenience, often available in ready-to-use kit formats.[1][2][3]
The Molybdenum Blue method is a classic and robust reference method for the determination of inorganic phosphate.[4][5] In this method, orthophosphate reacts with ammonium (B1175870) molybdate (B1676688) in an acidic medium to form a phosphomolybdate complex.[6][7] This complex is then reduced by an agent like ascorbic acid to produce a stable, intensely blue-colored complex, with the absorbance measured at a specific wavelength, typically between 660 and 880 nm.[5][6]
Comparative Performance Data
The following table summarizes the key performance characteristics of the pNPP assay and the Molybdenum Blue method, providing a basis for comparison.
| Parameter | pNPP Phosphatase Assay | Molybdenum Blue Method (Reference) |
| Principle | Enzymatic hydrolysis of pNPP to p-nitrophenol | Formation and reduction of a phosphomolybdate complex[6][7] |
| Analyte Detected | Phosphatase activity (indirectly measures phosphate release) | Inorganic orthophosphate[8][9] |
| Detection Method | Colorimetric (Absorbance at 405 nm)[1][2][3] | Colorimetric (Absorbance at ~660-880 nm)[5] |
| Typical Range | Dependent on enzyme kinetics and substrate concentration | 0.01 - 1.0 mg P/L[6] |
| Interferences | Compounds that absorb at 405 nm, high concentrations of phosphate (product inhibition) | Silicates, arsenates, and substances that interfere with the redox reaction[4] |
| Advantages | Simple, rapid, suitable for high-throughput screening, directly measures enzyme activity[3] | High sensitivity, well-established, directly quantifies inorganic phosphate[5] |
| Disadvantages | Indirect measurement of phosphate, requires specific substrate, potential for substrate/product instability | More complex reagent preparation, potential for interference from various ions[4][10] |
Experimental Protocols
pNPP Phosphatase Assay Protocol
This protocol is a generalized procedure based on commercially available kits.[1][2][3]
1. Reagent Preparation:
-
Assay Buffer: Prepare an appropriate buffer based on the pH optimum of the phosphatase being studied (e.g., acidic, neutral, or alkaline buffer).[2]
-
pNPP Substrate Solution: Prepare a stock solution of pNPP in deionized water. The final concentration in the reaction will typically be in the millimolar range.
-
Stop Solution: An alkaline solution (e.g., NaOH) is used to stop the enzymatic reaction and enhance the color of the p-nitrophenol product.[1]
-
Enzyme/Sample Preparation: Prepare serial dilutions of the phosphatase-containing sample in the assay buffer.[2]
2. Assay Procedure:
-
Add a defined volume (e.g., 50 µL) of each enzyme dilution or sample to the wells of a 96-well plate.
-
Include blank controls containing only the assay buffer.
-
Initiate the reaction by adding a volume (e.g., 50 µL) of the pNPP substrate solution to each well.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period (e.g., 15-60 minutes).[1][2]
-
Stop the reaction by adding a volume (e.g., 50 µL) of the stop solution to each well.[1]
-
Measure the absorbance of each well at 405 nm using a microplate reader.
3. Data Analysis:
-
Subtract the absorbance of the blank from the absorbance of the samples.
-
The phosphatase activity is proportional to the increase in absorbance. A standard curve can be generated using a known concentration of p-nitrophenol.
Molybdenum Blue Method Protocol (Reference Method)
This protocol is based on the ascorbic acid reduction method.[6][8]
1. Reagent Preparation:
-
Combined Reagent: Prepare a solution containing sulfuric acid, ammonium molybdate, and potassium antimonyl tartrate.[8]
-
Ascorbic Acid Solution: Prepare a fresh solution of ascorbic acid.
-
Standard Phosphate Solution: Prepare a stock solution of a known concentration of potassium phosphate monobasic.[6] Create a series of dilutions to generate a standard curve.
2. Assay Procedure:
-
Add a specific volume of the sample or phosphate standard to a test tube.
-
Add the combined reagent to each tube and mix thoroughly.
-
Add the ascorbic acid solution to each tube and mix.
-
Allow the color to develop for a specific time at room temperature (e.g., 10-30 minutes).
-
Measure the absorbance of each sample at the appropriate wavelength (e.g., 880 nm) using a spectrophotometer.
3. Data Analysis:
-
Construct a standard curve by plotting the absorbance of the phosphate standards against their known concentrations.
-
Determine the phosphate concentration in the samples by interpolating their absorbance values on the standard curve.
Visual Representations
Caption: Workflow for the pNPP Phosphatase Assay.
Caption: Workflow for the Molybdenum Blue Method.
Caption: Logical flow for validating the this compound assay.
References
- 1. sciencellonline.com [sciencellonline.com]
- 2. 3hbiomedical.com [3hbiomedical.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. Phosphorus Testing Methods, An Overview of Common Analytical Techniques - Olympian Water Testing, LLC [olympianwatertesting.com]
- 6. epa.gov [epa.gov]
- 7. mdpi.com [mdpi.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. cdn.hach.com [cdn.hach.com]
- 10. Comparison of phosphate estimating methods in the presence of phytic acid for the determination of phytase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Phenyl Phosphate: A Comparative Guide to its Specificity for Different Phosphatases
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the substrate specificity of phenyl phosphate (B84403) for three major classes of phosphatases: alkaline phosphatase (ALP), acid phosphatase (ACP), and protein tyrosine phosphatases (PTPs). By presenting key kinetic data, detailed experimental protocols, and relevant signaling pathway diagrams, this document aims to assist researchers in designing and interpreting experiments involving phenyl phosphate and its derivatives.
Introduction to this compound as a Phosphatase Substrate
This compound is a simple, non-specific aromatic phosphate ester commonly used as a substrate in phosphatase activity assays. Upon enzymatic hydrolysis, it is cleaved into phenol (B47542) and inorganic phosphate. The liberated phenol can then be quantified using various methods, such as colorimetric detection after reaction with 4-aminoantipyrine. While this compound is a broad-spectrum substrate, its efficiency and the optimal conditions for its hydrolysis vary significantly among different classes and isozymes of phosphatases. Understanding these differences is crucial for the accurate measurement of specific phosphatase activity in complex biological samples.
A widely used derivative, para-nitrophenyl (B135317) phosphate (pNPP), often replaces this compound in assays due to its self-indicating nature. The product of pNPP hydrolysis, para-nitrophenol, is a chromogen that absorbs light at 405 nm under alkaline conditions, simplifying detection.[1][2][3] This guide will include data for both this compound and pNPP to provide a comprehensive overview.
Comparative Kinetic Data
The specificity of a substrate for an enzyme is often evaluated by comparing their kinetic parameters, primarily the Michaelis constant (Km) and the maximum reaction velocity (Vmax). Km is an inverse measure of the affinity of the enzyme for the substrate, with a lower Km value indicating a higher affinity. Vmax represents the maximum rate of the reaction at saturating substrate concentrations. The catalytic efficiency of an enzyme is often expressed as kcat/Km.
The following tables summarize the kinetic parameters for the hydrolysis of this compound and p-nitrothis compound by various phosphatases. It is important to note that these values are highly dependent on the specific isozyme, the purity of the enzyme, and the experimental conditions, including pH, temperature, and buffer composition. Therefore, direct comparisons across different studies should be made with caution.
Table 1: Kinetic Parameters for the Hydrolysis of this compound by Different Phosphatases
| Phosphatase Type | Enzyme Source | Km (mM) | Vmax (units) | kcat (s-1) | Experimental Conditions |
| Acid Phosphatase | Human Prostatic | 0.88 | Not Reported | 10.2 | pH 5.7, 25°C, 0.1 M Acetate (B1210297) Buffer |
| Acid Phosphatase | Human Prostatic | 1.1 | Not Reported | 11.2 | pH 4.5, 25°C, 0.1 M Acetate Buffer |
| Acid Phosphatase | Human Prostatic | 1.4 | Not Reported | 9.4 | pH 3.8, 25°C, 0.1 M Acetate Buffer |
Data for a wider range of phosphatases with this compound as the substrate is limited in the literature.
Table 2: Kinetic Parameters for the Hydrolysis of p-Nitrothis compound (pNPP) by Different Phosphatases
| Phosphatase Type | Enzyme Source | Km (mM) | Vmax (units) | Experimental Conditions |
| Alkaline Phosphatase | Rat Intestinal | 0.26 - 0.28 | Not Reported | pH 8.3, 37°C |
| Alkaline Phosphatase | Bovine Intestinal | 1.5 | Not Reported | pH 8-10 |
| Alkaline Phosphatase | E. coli | 0.02 | Not Reported | pH 8.0 |
| Acid Phosphatase | Soil | 0.44 - 0.60 | 40.0 - 56.6 µg pNP/g soil/h | Not Specified |
| Protein Tyrosine Phosphatase | PTP1B | Not Reported | 2.2 µmoles/min/µg | pH 7.2, 37°C |
Experimental Protocols
This section provides detailed methodologies for determining phosphatase activity using this compound and p-nitrothis compound.
Protocol 1: this compound-Based Assay for Acid Phosphatase Activity (Continuous Spectrophotometric Method)
This protocol is adapted from a continuous assay for human prostatic acid phosphatase.[4]
Materials:
-
This compound solution (substrate)
-
0.1 M Sodium acetate buffer (pH adjusted to the desired value, e.g., 3.8, 4.5, or 5.7)
-
Purified acid phosphatase or biological sample
-
UV-Vis spectrophotometer capable of kinetic measurements at 269 nm
Procedure:
-
Prepare a stock solution of this compound in the 0.1 M sodium acetate buffer.
-
Equilibrate the spectrophotometer to the desired temperature (e.g., 25°C).
-
In a quartz cuvette, mix the sodium acetate buffer and the this compound solution to the desired final concentrations.
-
Initiate the reaction by adding a known amount of the acid phosphatase enzyme or biological sample to the cuvette.
-
Immediately start monitoring the increase in absorbance at 269 nm over time. The product, phenol, has a higher molar absorptivity at this wavelength than the substrate, this compound.
-
The initial rate of the reaction is determined from the linear portion of the absorbance versus time plot.
-
To determine Km and Vmax, repeat the assay with varying concentrations of this compound.
-
Plot the initial reaction rates against the substrate concentrations and fit the data to the Michaelis-Menten equation.
Protocol 2: p-Nitrothis compound (pNPP)-Based Assay for General Phosphatase Activity (Colorimetric End-Point Method)
This is a general protocol that can be adapted for ALP, ACP, and PTPs by modifying the buffer composition and pH.[3][5]
Materials:
-
p-Nitrothis compound (pNPP) substrate solution
-
Assay Buffer:
-
For Alkaline Phosphatase: 1 M Diethanolamine buffer, pH 9.8, with 0.5 mM MgCl2.
-
For Acid Phosphatase: 0.1 M Sodium acetate buffer, pH 5.5.
-
For Protein Tyrosine Phosphatases: 50 mM Tris-HCl buffer, pH 7.2.
-
-
Purified phosphatase or biological sample
-
Stop Solution: 3 M NaOH
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare serial dilutions of the phosphatase enzyme in the appropriate assay buffer.
-
Add 50 µL of each enzyme dilution to the wells of a 96-well microplate. Include a blank control with 50 µL of assay buffer only.
-
Prepare the pNPP substrate solution in the corresponding assay buffer.
-
Initiate the reaction by adding 50 µL of the pNPP substrate solution to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes). The incubation time should be optimized to ensure the reaction remains in the linear range.
-
Stop the reaction by adding 50 µL of 3 M NaOH to each well. The NaOH will also enhance the yellow color of the p-nitrophenol product.
-
Measure the absorbance of each well at 405 nm using a microplate reader.
-
Subtract the absorbance of the blank from the absorbance of the samples.
-
The phosphatase activity can be calculated using the molar extinction coefficient of p-nitrophenol (1.78 x 104 M-1cm-1).
Signaling Pathways and Experimental Workflows
Phosphatases play critical roles in regulating cellular signaling pathways by counteracting the activity of kinases. The following diagrams, generated using the DOT language, illustrate the involvement of phosphatases in key signaling cascades and a typical experimental workflow for a phosphatase assay.
Conclusion
This compound and its derivative pNPP are valuable tools for the general assessment of phosphatase activity. However, their broad specificity necessitates careful consideration of the experimental context. Alkaline phosphatases generally exhibit high activity with these substrates under alkaline conditions, while acid phosphatases are optimally active at acidic pH. Protein tyrosine phosphatases can also hydrolyze these substrates, typically under neutral pH conditions. Due to the significant overlap in substrate specificity, it is often necessary to use specific inhibitors or to purify the enzyme of interest to accurately measure the activity of a particular phosphatase in a mixed sample. The kinetic data and protocols provided in this guide serve as a foundation for developing robust and reliable phosphatase assays tailored to specific research needs.
References
L-Phenylalanine Inhibition of Alkaline Phosphatase: A Comparative Analysis of Phenyl Phosphate and p-Nitrophenyl Phosphate Substrates
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the inhibitory effects of L-phenylalanine on alkaline phosphatase (ALP) activity when utilizing two common substrates: phenyl phosphate (B84403) and p-nitrophenyl phosphate (pNPP). Understanding these differences is crucial for the accurate interpretation of experimental data and the development of selective ALP inhibitors. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying biochemical processes.
Key Findings on L-Phenylalanine Inhibition
L-phenylalanine is a well-established stereospecific, uncompetitive inhibitor of certain alkaline phosphatase isoenzymes, particularly intestinal and placental ALP[1][2]. This inhibition is characterized by the binding of the inhibitor to the enzyme-substrate complex, forming a non-productive enzyme-substrate-inhibitor (ESI) complex[2]. The stability of this complex, and thus the degree of inhibition, is influenced by several factors including pH, substrate concentration, and the nature of the substrate itself[1].
A notable difference emerges when comparing the inhibitory effect of L-phenylalanine with this compound versus pNPP as the substrate. While L-phenylalanine effectively inhibits intestinal and placental ALP with this compound, its inhibitory action on the intestinal isoenzyme is significantly diminished when pNPP is used[3][4]. This suggests that the structure of the substrate plays a critical role in the formation or stability of the ternary ESI complex.
Quantitative Comparison of Inhibition
The following table summarizes the available quantitative data on the inhibition of alkaline phosphatase by L-phenylalanine with different substrates.
| Enzyme Source | Substrate | Inhibition Type | Inhibition Constant (K_i) | Conditions | Reference |
| Calf Intestinal ALP | This compound | Uncompetitive | 1.1 mM | pH 10.4, 37°C | [5] |
| Rat Intestinal ALP | This compound | Uncompetitive | Not explicitly stated, but inhibition is significant | pH 9.2 (peak inhibition) | [1] |
| Human Placental ALP | p-Nitrothis compound | Uncompetitive | Not explicitly stated, but significant inhibition observed | pH 10.0 | [3][4] |
| Human Intestinal ALP | p-Nitrothis compound | Uncompetitive | Little if any inhibition | pH 10.0 | [3][4] |
Experimental Protocols
The determination of alkaline phosphatase inhibition by L-phenylalanine typically involves a spectrophotometric assay. Below is a generalized protocol based on methodologies described in the literature[1][6][7].
Alkaline Phosphatase Inhibition Assay
1. Reagent Preparation:
- Buffer: A suitable alkaline buffer is prepared, such as a carbonate-bicarbonate buffer or a borate (B1201080) buffer, with the pH adjusted to the desired experimental value (e.g., pH 9.2-10.4)[1].
- Substrate Solution: this compound or p-nitrothis compound is dissolved in the assay buffer to achieve the desired final concentration.
- Inhibitor Solution: L-phenylalanine is dissolved in the assay buffer. A control solution with D-phenylalanine (which does not inhibit the enzyme) can also be prepared[1][8].
- Enzyme Solution: A stock solution of the purified alkaline phosphatase isoenzyme is diluted in a suitable stabilizing solution, such as 0.1% bovine serum albumin (BSA)[1][8].
- Stop Solution (for pNPP): A solution of a strong base, such as NaOH, is used to stop the reaction and enhance the color of the p-nitrophenol product[7].
2. Assay Procedure:
- A reaction mixture is prepared containing the assay buffer, substrate solution, and either the L-phenylalanine solution (test) or the D-phenylalanine/buffer (control).
- The reaction is initiated by the addition of the diluted enzyme solution.
- The mixture is incubated at a constant temperature (e.g., 37°C).
- The rate of product formation is monitored over time using a spectrophotometer.
- For This compound , the liberated phenol (B47542) can be measured after a colorimetric reaction (e.g., with 4-aminoantipyrine).
- For p-nitrothis compound (pNPP) , the formation of the yellow p-nitrophenolate ion is directly measured at an absorbance of 405 nm[6][7].
- For endpoint assays with pNPP, the reaction is stopped after a specific time by adding the stop solution, and the final absorbance is read.
3. Data Analysis:
- The initial reaction velocities (V₀) are calculated from the rate of change in absorbance.
- To determine the type of inhibition and the inhibition constant (K_i), kinetic data is collected at various substrate and inhibitor concentrations.
- The data is then plotted using methods such as the Lineweaver-Burk plot (double reciprocal plot of 1/V vs. 1/[S])[1][8]. For uncompetitive inhibition, this will result in parallel lines for different inhibitor concentrations.
Visualizing the Mechanisms and Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Uncompetitive inhibition mechanism of L-phenylalanine on alkaline phosphatase.
Caption: General experimental workflow for an alkaline phosphatase inhibition assay.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of alkaline phosphatase by L-phenylalanine. | Semantic Scholar [semanticscholar.org]
- 3. [PDF] L-Phenylalanine inhibition of human alkaline phosphatases with p-nitrothis compound as substrate. | Semantic Scholar [semanticscholar.org]
- 4. L-Phenylalanine inhibition of human alkaline phosphatases with p-nitrothis compound as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Kinetic study on inhibition effects of dansyl-L-phenylalanine and L-phenylalanine on calf intestinal alkaline phosphatase] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. para-Nitrophenylphosphate - Wikipedia [en.wikipedia.org]
- 8. chem.uwec.edu [chem.uwec.edu]
A Researcher's Guide to Cross-Validation of Phosphatase Activity Using Phenyl Phosphate and Its Analogs
For researchers, scientists, and drug development professionals, ensuring the validity and reproducibility of experimental results is paramount. In the study of signal transduction, where protein phosphorylation is a key regulatory mechanism, the accurate measurement of phosphatase activity is crucial. This guide provides an objective comparison of phosphatase assays based on phenyl phosphate (B84403) and its derivatives with other common methods, offering supporting data for the cross-validation of experimental findings.
Phenyl phosphate serves as a foundational substrate for assaying various phosphatases, including alkaline phosphatase (AP), acid phosphatase (ACP), and protein tyrosine phosphatases (PTPs). Its derivative, p-nitrothis compound (pNPP), is a widely used chromogenic substrate that yields a yellow, soluble product upon hydrolysis, making it ideal for quantitative spectrophotometric analysis.[1][2] In contrast, substrates like the BCIP/NBT system produce an insoluble colored precipitate, which is better suited for qualitative applications requiring spatial localization, such as Western blotting and immunohistochemistry.[1][2]
Cross-validation of experimental results often involves using orthogonal methods to confirm initial findings. For instance, if a Western blot using a phospho-specific antibody suggests increased phosphorylation of a protein, a phosphatase assay can be used as a biochemical method to quantify the corresponding decrease in phosphatase activity or to validate the antibody's specificity. Treating a protein sample with a phosphatase prior to Western blotting should lead to the disappearance of the signal from the phospho-specific antibody, thereby confirming the nature of the detected protein.[3]
Data Presentation: Comparative Analysis of Phosphatase Substrates
The choice of substrate can significantly impact the sensitivity and quantitative capability of a phosphatase assay. Below is a comparison of commonly used substrates.
| Substrate System | Principle | Product Type | Detection Method | Application | Key Kinetic/Performance Parameters |
| This compound | Enzymatic hydrolysis releases phenol (B47542), which is then detected in a secondary colorimetric reaction (e.g., with 4-aminoantipyrine). | Soluble | Spectrophotometry (e.g., 510 nm) | Quantitative enzyme activity assays | Dependent on the secondary reaction for signal generation. |
| p-Nitrothis compound (pNPP) | Enzymatic hydrolysis directly produces the yellow chromophore p-nitrophenol.[1][2] | Soluble | Spectrophotometry (405 nm) | Quantitative ELISAs, enzyme kinetics | For Calf Intestinal Alkaline Phosphatase (in Tris-HCl, pH 11): Vmax: 3.12 µmoles/min/unit, Km: 0.76 mM.[4] |
| BCIP/NBT | Enzymatic hydrolysis of BCIP and subsequent reduction of NBT.[1] | Insoluble Precipitate (dark blue/purple) | Visual/Densitometry | Western Blot, Immunohistochemistry | Primarily qualitative, provides spatial localization. |
Experimental Protocols
General this compound Assay for Alkaline Phosphatase
This protocol is based on the King and King method, where the liberated phenol is measured colorimetrically.
Materials:
-
Buffer-substrate (pH 10.0): 30 mmol/L Na₂CO₃, 20 mmol/L NaHCO₃, 5 mmol/L disodium (B8443419) this compound.
-
4-Aminoantipyrine (AAP) - arsenate reagent: 60 mmol/L AAP, 240 mmol/L sodium arsenate.
-
Potassium ferricyanide (B76249) solution: 150 mmol/L.
-
Phenol standard.
-
Serum or other biological sample.
-
Spectrophotometer.
Procedure:
-
Pipette 2 ml of the buffer-substrate into a test tube.
-
Add 0.05 ml of the serum sample to the test tube.
-
Incubate the mixture at 37°C for exactly 15 minutes.
-
Terminate the enzymatic reaction by adding 0.5 ml of the AAP-arsenate reagent and mix.
-
Add 0.5 ml of potassium ferricyanide solution to develop the color.
-
Measure the absorbance of the resulting colored product at 510 nm against a reagent blank.
-
Calculate the phosphatase activity by comparing the absorbance to that of the phenol standard.
Cell-Based Phosphatase Assay Using pNPP
This protocol is designed for measuring phosphatase activity in cell lysates using a 96-well plate format.[5]
Materials:
-
Lysis Buffer (e.g., RIPA buffer with phosphatase inhibitors for initial lysate preparation).
-
Assay Buffer (e.g., for acid phosphatases: 50 mM Acetate buffer, pH 5.5; for neutral phosphatases: 50 mM HEPES, pH 7.2).[5]
-
pNPP Substrate Solution (e.g., 1 mg/mL in the appropriate Assay Buffer).
-
Stop Solution (e.g., 3 M NaOH).
-
96-well microplate.
-
Microplate reader.
Procedure:
-
Cell Lysis:
-
Wash cultured cells with ice-cold PBS.
-
Add an appropriate volume of ice-cold Lysis Buffer and incubate on ice for 15 minutes.
-
Scrape the cells and centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet debris.
-
Collect the supernatant (cell lysate).
-
-
Protein Quantification:
-
Determine the total protein concentration of the cell lysate using a standard method (e.g., BCA assay) for normalization.
-
-
Phosphatase Assay:
-
In a 96-well plate, add 10-50 µg of protein lysate to each well.
-
Adjust the total volume in each well to 50 µL with the appropriate Assay Buffer. Include a blank control with only the Assay Buffer.
-
Initiate the reaction by adding 50 µL of the pNPP Substrate Solution to each well.
-
Incubate the plate at 37°C for 15-60 minutes.
-
Stop the reaction by adding 50 µL of Stop Solution to each well.
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank from all readings.
-
Calculate the phosphatase activity, often expressed as units per mg of total protein.
-
Mandatory Visualizations
Cross-Validation Workflow
The following diagram illustrates the workflow for cross-validating a Western blot result for a phosphorylated protein using a phosphatase assay.
Caption: Workflow for cross-validating Western blot data with a phosphatase assay.
Insulin (B600854) Signaling Pathway
Phosphatases are critical negative regulators of the insulin signaling pathway. Protein Tyrosine Phosphatase 1B (PTP1B) and Leukocyte Antigen-Related (LAR) phosphatase are known to dephosphorylate the insulin receptor (IR) and Insulin Receptor Substrate 1 (IRS-1), thereby attenuating the downstream signal.[6][7][8]
Caption: Key phosphatases negatively regulating the insulin signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. The Alkaline Phosphatase Substrateï¼PNPP/BCIP/NBT [yacooscience.com]
- 3. Antibody Validation for Western Blotting | Cell Signaling Technology [cellsignal.com]
- 4. academic.oup.com [academic.oup.com]
- 5. sciencellonline.com [sciencellonline.com]
- 6. Insulin receptor protein-tyrosine phosphatases. Leukocyte common antigen-related phosphatase rapidly deactivates the insulin receptor kinase by preferential dephosphorylation of the receptor regulatory domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Coordinated Regulation of Insulin Signaling by the Protein Tyrosine Phosphatases PTP1B and TCPTP - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reduction of protein tyrosine phosphatase 1B increases insulin-dependent signaling in ob/ob mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Performance Analysis of Phosphonate and Phosphate Ester Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the realm of enzyme inhibition, the choice between phosphonate (B1237965) and phosphate (B84403) ester-based compounds is a critical design consideration. While both moieties can effectively mimic the transition state of substrate binding or the phosphate group of a natural ligand, their inherent chemical properties lead to significant differences in stability, potency, and mechanism of action. This guide provides an objective comparison of their performance, supported by experimental data, to inform the selection and design of next-generation inhibitors.
The primary distinction lies in the phosphorus-carbon (P-C) bond of a phosphonate, which is resistant to chemical and enzymatic hydrolysis, versus the labile phosphorus-oxygen (P-O) bond of a phosphate ester.[1][2] This inherent stability often makes phosphonates attractive candidates for developing therapeutic agents with improved in vivo longevity.[3] However, as the following data illustrates, this stability does not always translate to superior inhibitory activity.
Acetylcholinesterase (AChE) Inhibition: A Case Study
Acetylcholinesterase, a key enzyme in the nervous system, is a well-established target for both natural and synthetic inhibitors. The natural product cyclophostin, a potent bicyclic phosphate ester, provides a valuable benchmark for its synthetic phosphonate analogue.
Performance Data
| Inhibitor | Class | Target Enzyme | IC50 | Reference |
| Cyclophostin | Phosphate Ester | Insect AChE | 0.8 nM | [4] |
| Bicyclic Phosphonate Analog (trans isomer) | Phosphonate | Human AChE | 3 µM | [3][4] |
| Bicyclic Phosphonate Analog (cis isomer) | Phosphonate | Human AChE | 30 µM | [4] |
The data clearly indicates that the natural phosphate ester, cyclophostin, is significantly more potent than its phosphonate counterparts, albeit against an insect variant of the enzyme. The phosphonate analogs, while still active in the micromolar range, demonstrate a substantial loss of potency.[4] This highlights that while phosphonates offer enhanced stability, the subtle electronic and steric differences arising from the P-C bond can have a profound impact on binding affinity and inhibitory efficacy. Interestingly, the trans isomer of the phosphonate analog was found to be more active than the cis isomer, which corresponds to the stereochemistry of the natural product.[3]
Experimental Protocol: AChE Inhibition Assay (Ellman's Assay)
The inhibitory activity against acetylcholinesterase was quantified using the Ellman's assay.[3]
-
Enzyme and Compound Preparation: Recombinant human or electric eel acetylcholinesterase was solubilized in 20 mM Tris HCl buffer (pH 7.5) containing 1% BSA. The phosphonate and phosphate ester inhibitors were solubilized in isopropanol.
-
Pre-incubation: The enzyme was pre-incubated with the inhibitor for 30 minutes at room temperature.
-
Reaction Initiation: The residual enzyme activity was determined by adding 0.5 mM acetylthiocholine (B1193921) iodide (substrate) and 0.3 mM 5,5'-dithiobis-2-nitrobenzoic acid (DTNB, Ellman's reagent) in 100 mM sodium phosphate buffer (pH 8.0).
-
Measurement: The reaction was monitored at 37°C by measuring the increase in absorbance at 412 nm, resulting from the reaction of the product thiocholine (B1204863) with DTNB.
-
Data Analysis: The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, was calculated from the dose-response curves.
Caption: Workflow for the AChE Inhibition Assay (Ellman's Method).
HIV-1 Reverse Transcriptase Inhibition
The development of inhibitors for HIV-1 reverse transcriptase (RT) is a cornerstone of antiretroviral therapy. Adefovir (PMEA), an acyclic nucleoside phosphonate, is a well-known antiviral agent. Its diphosphorylated form (PMEApp) is the active metabolite that inhibits HIV-1 RT. A study comparing PMEApp to its diphosphate (B83284) phosphonate analogues, where the oxygen between the β and γ phosphates is replaced by a methylene (B1212753) group, provides a direct comparison of a phosphate-containing versus a phosphonate-containing inhibitor.
Performance Data
| Inhibitor | Class | Target Enzyme | IC50 | Reference |
| PMEApp | Diphosphate | HIV-1 RT | 6.4 µM | [5][6] |
| Diphosphate Phosphonate Analogue (1i) | Diphosphonate | HIV-1 RT | 403.0 µM | [5][6] |
| Other Diphosphate Phosphonate Analogues | Diphosphonate | HIV-1 RT | >1000 µM | [6] |
In this case, the parent diphosphate compound (PMEApp) is a significantly more potent inhibitor of HIV-1 RT than its phosphonate analogues. The replacement of the bridging oxygen with a carbon atom dramatically reduces the inhibitory activity, with IC50 values increasing by over 60-fold for the most active phosphonate analogue.[5][6] This suggests that the geometry and electronic properties of the pyrophosphate moiety are critical for effective binding and inhibition of HIV-1 RT, and the phosphonate modification disrupts this interaction.
Experimental Protocol: HIV-1 Reverse Transcriptase Inhibition Assay
The inhibitory activity of the diphosphate phosphonates on HIV-1 RT was evaluated through an in vitro susceptibility assay.[5][6]
-
Reaction Components: The assay mixture contained a subtype B wild-type HIV-1 RT, a suitable template-primer (e.g., poly(A)/oligo(dT)), and a mixture of deoxynucleoside triphosphates (dNTPs), including a radiolabeled dNTP.
-
Inhibitor Addition: Varying concentrations of the test compounds (PMEApp and its phosphonate analogues) were added to the reaction mixture.
-
Reaction Initiation and Incubation: The reaction was initiated by the addition of the enzyme and incubated at 37°C.
-
Termination and Precipitation: The reaction was stopped, and the newly synthesized radiolabeled DNA was precipitated (e.g., using trichloroacetic acid) and collected on filters.
-
Quantification: The amount of incorporated radioactivity was measured using a scintillation counter.
-
Data Analysis: The IC50 values were determined by plotting the percentage of inhibition against the inhibitor concentration.
Caption: General Mechanism of Competitive Enzyme Inhibition.
Conclusion
The comparative data presented for acetylcholinesterase and HIV-1 reverse transcriptase inhibitors demonstrate that while phosphonates offer superior hydrolytic stability, this does not inherently confer greater inhibitory potency. In both case studies, the parent phosphate ester or diphosphate compound exhibited significantly higher activity than their phosphonate analogues. These findings underscore the critical role of the phosphate moiety's stereoelectronic properties in molecular recognition and catalysis.
For drug development professionals, this implies a nuanced approach to inhibitor design. The decision to use a phosphonate in place of a phosphate ester should be carefully considered and empirically validated. While the enhanced stability of phosphonates is a desirable pharmacokinetic property, potential trade-offs in potency must be evaluated. Future research may focus on phosphonate derivatives with modifications that more closely mimic the electronic and geometric properties of the phosphate group to bridge this performance gap.
References
- 1. researchgate.net [researchgate.net]
- 2. Prodrugs of phosphonates and phosphates: crossing the membrane barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of a Phosphonate Analog of the Natural Acetyl Cholinesterase Inhibitor Cyclophostin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Kinetic Analysis of Some Phosphonate Analogs of Cyclophostin as Inhibitors of Human Acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and substrate properties towards HIV-1 reverse transcriptase of new diphosphate analogues of 9-[(2-phosphonomethoxy)ethyl]adenine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and substrate properties towards HIV-1 reverse transcriptase of new diphosphate analogues of 9-[(2-phosphonomethoxy)ethyl]adenine - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Phosphatase Assays: Phenyl Phosphate and Its Alternatives
For researchers, scientists, and drug development professionals, the accurate and reproducible measurement of phosphatase activity is critical for advancing research in numerous fields, including signal transduction, drug discovery, and diagnostics. This guide provides an objective comparison of phosphatase assays utilizing the classic substrate, phenyl phosphate (B84403), with its widely used alternative, p-nitrophenyl phosphate (pNPP), and other modern detection methods. This comparison is supported by experimental data and detailed protocols to facilitate informed decisions for your specific research needs.
Phosphatases are a broad family of enzymes that catalyze the hydrolysis of phosphate monoesters, playing a crucial role in regulating a vast array of cellular processes. The dysregulation of phosphatase activity is implicated in numerous diseases, making them key targets for therapeutic intervention. The choice of assay for measuring phosphatase activity can significantly impact the quality and reliability of experimental outcomes. This guide focuses on the performance and reproducibility of assays using this compound and compares them with alternative methods.
Comparison of Key Performance Parameters
The selection of a phosphatase assay substrate depends on a balance of factors including sensitivity, throughput, cost, and the specific enzyme under investigation. While this compound represents a traditional approach, pNPP has become a more common choice in many modern laboratories. The following table summarizes the key performance characteristics of assays using this compound, pNPP, and other alternatives.
| Parameter | This compound-Based Assay | p-Nitrothis compound (pNPP)-Based Assay | Fluorescent Assays (e.g., MUP) | Chemiluminescent Assays (e.g., CSPD) |
| Principle | Colorimetric; detection of phenol (B47542) | Colorimetric; detection of p-nitrophenol | Fluorometric; detection of a fluorescent product | Luminescence; light emission from an unstable intermediate |
| Detection Wavelength | ~510 nm (after secondary reaction) | 405 nm | Ex/Em ~360/440 nm | Light emission |
| Sensitivity | Moderate | High; can detect low nanogram levels of phosphatase[1][2] | Very High | Ultra-High; often the most sensitive method[3] |
| Reproducibility | Good | Excellent; robust and amenable to HTS[2] | Good to Excellent | Good to Excellent |
| Throughput | Moderate to High | High; suitable for 96- and 384-well plates[1] | High | High |
| Cost | Low | Low to Moderate[4] | Moderate to High | High |
| Advantages | Inexpensive | Simple "mix-and-measure" protocol, wide linear range[4] | High sensitivity, stable signal | Highest sensitivity for detecting low-abundance targets |
| Disadvantages | Often requires a second step for color development | Non-specific substrate for different phosphatases[4] | Potential for background interference | Signal can be transient, requiring precise measurement timing |
Reproducibility of Phosphatase Assays
The reproducibility of an assay is paramount for reliable data. It is typically assessed by determining the intra-assay and inter-assay coefficients of variation (CV).[5][6][7] A lower CV indicates higher precision. For high-throughput screening (HTS), the Z'-factor is a common metric for assay quality, with a value between 0.5 and 1.0 indicating an excellent assay.
The reproducibility of this compound assays is expected to be good, particularly with automated liquid handling, but may be influenced by the additional step often required for color development.
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible results. Below are representative protocols for alkaline phosphatase assays using this compound and pNPP.
Alkaline Phosphatase Assay using this compound
This protocol is a colorimetric endpoint assay.
Materials:
-
Disodium (B8443419) this compound
-
Alkaline buffer (e.g., 0.1 M carbonate-bicarbonate buffer, pH 10.0)
-
4-Aminoantipyrine (AAP) solution
-
Potassium ferricyanide (B76249) solution
-
Phenol standard solution
-
Microplate reader capable of measuring absorbance at 510 nm
Procedure:
-
Prepare Buffer-Substrate Solution: Dissolve disodium this compound in the alkaline buffer to a final concentration of 5 mM.
-
Sample Incubation: Add 50 µL of the sample (e.g., serum, cell lysate) to a microplate well.
-
Initiate Reaction: Add 100 µL of the pre-warmed buffer-substrate solution to each well.
-
Incubate: Incubate the plate at 37°C for 15 minutes.
-
Color Development: Add 50 µL of AAP solution followed by 50 µL of potassium ferricyanide solution to each well to stop the reaction and develop the color.
-
Measure Absorbance: Read the absorbance at 510 nm.
-
Quantification: Determine the amount of phenol released by comparing the absorbance to a standard curve prepared with phenol.
Alkaline Phosphatase Assay using p-Nitrothis compound (pNPP)
This protocol is a straightforward "mix-and-measure" colorimetric assay.[1]
Materials:
-
p-Nitrothis compound (pNPP) substrate
-
Assay Buffer (e.g., 1 M Diethanolamine, 0.5 mM MgCl₂, pH 9.8)
-
Stop Solution (e.g., 3 N NaOH)
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare Substrate Solution: Dissolve pNPP in the assay buffer to the desired concentration (e.g., 1 mg/mL).
-
Sample Addition: Add 50 µL of the sample to a microplate well.
-
Initiate Reaction: Add 100 µL of the pNPP substrate solution to each well.
-
Incubate: Incubate the plate at 37°C for 15-30 minutes.
-
Stop Reaction: Add 50 µL of stop solution to each well.
-
Measure Absorbance: Read the absorbance at 405 nm.
-
Calculate Activity: The phosphatase activity is proportional to the absorbance at 405 nm after subtracting the blank.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate a typical signaling pathway involving a receptor protein tyrosine phosphatase and a general experimental workflow for a phosphatase assay.
Caption: Receptor Tyrosine Kinase Signaling Pathway.
Caption: General Phosphatase Assay Workflow.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. resources.amsbio.com [resources.amsbio.com]
- 3. Detecting Enzymes That Metabolize Phosphates and Polyphosphates—Section 10.3 | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Analysis of Protein Tyrosine Phosphatases and Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. salimetrics.com [salimetrics.com]
- 7. scribd.com [scribd.com]
- 8. A multicenter analytical performance evaluation of a multiplexed immunoarray for the simultaneous measurement of biomarkers of micronutrient deficiency, inflammation and malarial antigenemia - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Chromogenic Alkaline Phosphatase Substrates: A Comparison of Phenyl Phosphate, pNPP, and BCIP/NBT
For researchers, scientists, and drug development professionals utilizing enzyme-linked immunosorbent assays (ELISAs), Western blotting, and immunohistochemistry (IHC), the choice of a chromogenic substrate for alkaline phosphatase (AP) is a critical determinant of experimental success. The ideal substrate offers high sensitivity, a strong signal-to-noise ratio, and characteristics tailored to the specific application. While phenyl phosphate (B84403) has been a traditional substrate, several alternatives offer significant advantages in performance and ease of use. This guide provides an objective comparison of phenyl phosphate and two of the most common alternatives: p-Nitrothis compound (pNPP) and the 5-bromo-4-chloro-3-indolyl phosphate/nitro blue tetrazolium (BCIP/NBT) system, supported by experimental data and detailed protocols.
Key Differences at a Glance
The primary distinction between these substrates lies in the nature of their reaction products. pNPP yields a water-soluble yellow product, making it ideal for quantitative solution-based assays like ELISA, where the absorbance can be easily measured.[1] In contrast, the BCIP/NBT system produces a dark blue-purple, insoluble precipitate that deposits at the site of enzymatic activity.[1] This characteristic is highly advantageous for applications requiring spatial localization of the target protein, such as in Western blotting and IHC.
Quantitative Performance Comparison
The selection of a substrate is often guided by the required sensitivity of the assay. Key performance indicators include the molar extinction coefficient of the chromogenic product and the kinetic parameters of the enzyme-substrate reaction.
| Parameter | This compound | p-Nitrothis compound (pNPP) | BCIP/NBT |
| Product Type | Soluble | Soluble | Precipitating |
| Product Color | Colorless (Phenol) | Yellow (p-nitrophenol) | Dark Blue-Purple (Diformazan) |
| Wavelength (λmax) | ~270 nm | 405 nm | N/A (Visualized) |
| Molar Extinction Coefficient (ε) | 1,450 L·mol⁻¹·cm⁻¹ (for Phenol)[2] | ~18,000 L·mol⁻¹·cm⁻¹ (for p-nitrophenol) | N/A |
| Typical Application | General AP assays | ELISA | Western Blot, IHC, Dot Blot |
| Limit of Detection | 3.5 x 10⁻²¹ mol/L (in capillary electrophoresis) | ~3 ng of phosphatase | ~0.2 µg of protein (Western Blot) |
Enzyme Kinetics with Calf Intestinal Alkaline Phosphatase
| Substrate | Michaelis Constant (Km) | Maximum Velocity (Vmax) |
| This compound | 9.6 x 10⁻⁴ M[1] | Not readily available |
| p-Nitrothis compound (pNPP) | 4 x 10⁻⁴ M to 7.6 x 10⁻⁴ M[1] | 1.6 to 3.12 µmoles·min⁻¹·unit⁻¹[1] |
Note: Kinetic parameters are highly dependent on experimental conditions such as pH, temperature, and buffer composition.
Reaction Principles and Workflows
The enzymatic reactions for these substrates are initiated by the cleavage of a phosphate group by alkaline phosphatase. However, the subsequent steps leading to a detectable signal are distinct.
This compound and pNPP Hydrolysis
Alkaline phosphatase catalyzes the hydrolysis of both this compound and pNPP to produce phenol (B47542) and p-nitrophenol, respectively, and inorganic phosphate. The phenolate (B1203915) ion of p-nitrophenol has a strong absorbance at 405 nm, allowing for direct spectrophotometric quantification. Phenol, the product of this compound hydrolysis, absorbs at a much lower wavelength (~270 nm) and has a significantly lower molar extinction coefficient, making it a less sensitive choice for colorimetric assays.[2]
Caption: General enzymatic reaction of alkaline phosphatase.
BCIP/NBT Reaction Cascade
The BCIP/NBT system involves a two-step reaction. First, alkaline phosphatase dephosphorylates BCIP. The resulting product then reduces NBT to an insoluble dark blue-purple diformazan precipitate. This two-stage cascade results in signal amplification and the formation of a stable, localized colored product.
Caption: The two-stage BCIP/NBT reaction mechanism.
Experimental Protocols
Detailed methodologies are crucial for the successful application of these substrates. Below are generalized protocols for a typical ELISA using pNPP and a Western blot using BCIP/NBT.
Protocol 1: Quantitative ELISA using pNPP
This protocol outlines the final steps of an indirect ELISA for quantifying an antigen.
-
Final Wash: After incubation with the alkaline phosphatase-conjugated secondary antibody, wash the microplate wells four times with 200 µL of a wash buffer (e.g., PBST: PBS with 0.05% Tween-20).
-
Substrate Preparation: Prepare the pNPP substrate solution according to the manufacturer's instructions. This typically involves dissolving pNPP tablets or powder in a diethanolamine (B148213) or Tris buffer to a final concentration of 1 mg/mL.
-
Substrate Incubation: Add 100 µL of the pNPP solution to each well. Incubate the plate at room temperature (20-25°C) for 15-30 minutes, protected from direct light.
-
Stopping the Reaction: Add 50 µL of 3 M NaOH to each well to stop the enzymatic reaction. This also enhances the yellow color of the p-nitrophenol product.
-
Absorbance Reading: Measure the absorbance at 405 nm using a microplate reader. The intensity of the yellow color is directly proportional to the amount of alkaline phosphatase activity, and thus the amount of target antigen.
Protocol 2: Western Blot Detection using BCIP/NBT
This protocol describes the detection step of a Western blot following protein transfer and antibody incubations.
-
Final Wash: After incubation with the AP-conjugated secondary antibody, wash the membrane three to four times for 5 minutes each with a wash buffer (e.g., TBST: Tris-buffered saline with 0.1% Tween-20) to remove unbound antibodies.
-
Equilibration: Briefly rinse the membrane with an alkaline phosphatase buffer (e.g., 100 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 9.5).
-
Substrate Preparation: Prepare the BCIP/NBT working solution immediately before use. Commercial ready-to-use solutions are available, or it can be prepared by adding BCIP and NBT stock solutions to the alkaline phosphatase buffer.
-
Color Development: Place the membrane in the BCIP/NBT solution and incubate at room temperature with gentle agitation. Monitor the development of the blue-purple bands. This can take anywhere from 5 minutes to several hours depending on the abundance of the target protein.
-
Stopping the Reaction: Once the desired band intensity is achieved, stop the reaction by washing the membrane extensively with deionized water.
-
Drying and Storage: Air-dry the membrane and store it in the dark to prevent fading of the colored precipitate.
Caption: Workflow for a typical indirect ELISA using pNPP.
Conclusion and Recommendations
The choice between this compound, pNPP, and BCIP/NBT depends heavily on the specific application and desired outcome.
-
This compound: While being a basic substrate for AP, its product's low molar extinction coefficient and absorbance maximum in the UV range make it less suitable for sensitive colorimetric assays compared to its alternatives.
-
p-Nitrothis compound (pNPP): With its soluble, yellow product and high molar extinction coefficient, pNPP is the superior choice for quantitative, solution-based assays such as ELISA. It allows for kinetic or endpoint measurements and provides a robust and reproducible method for quantifying enzyme activity.
-
BCIP/NBT: This substrate system is unmatched for applications requiring the visualization and localization of proteins on a solid support. The formation of a stable, intensely colored precipitate makes it the gold standard for Western blotting and immunohistochemistry, providing excellent sensitivity and sharp band/stain resolution.
For researchers conducting quantitative immunoassays, pNPP offers a reliable and sensitive solution. For those performing qualitative or semi-quantitative blotting and staining techniques, the BCIP/NBT system provides unparalleled localization and signal stability.
References
The Thio-Substitution Effect: A Comparative Guide to the Kinetics of Phosphorothioate and Phosphate Esters
For researchers, scientists, and drug development professionals, understanding the kinetic nuances of phosphate (B84403) and phosphorothioate (B77711) esters is paramount for applications ranging from the design of nuclease-resistant oligonucleotides to the study of enzyme mechanisms. This guide provides an objective comparison of the kinetics of these two classes of compounds, supported by experimental data and detailed methodologies.
The substitution of a non-bridging oxygen atom with sulfur in a phosphate ester to form a phosphorothioate analog introduces significant changes in the electronic and steric properties of the phosphoryl center. This seemingly minor alteration has profound effects on the rates and mechanisms of both spontaneous and enzyme-catalyzed phosphoryl transfer reactions. The magnitude and even the direction of this "thio effect" are highly dependent on the nature of the ester (mono-, di-, or triester) and the reaction environment.
Comparative Kinetics of Hydrolysis
The most striking differences in the reactivity of phosphate and phosphorothioate esters are observed in their hydrolysis rates. The thio effect, expressed as the ratio of the rate constant for the hydrolysis of the phosphate ester (kO) to that of the phosphorothioate ester (kS), provides a quantitative measure of this difference.
Non-Enzymatic Hydrolysis
In non-enzymatic hydrolysis, the thio effect varies dramatically with the number of esterifying groups.
-
Monoesters: Phosphorothioate monoesters hydrolyze significantly faster than their phosphate counterparts, resulting in an "inverse" thio effect (kO/kS < 1). For instance, the monoanion of p-nitrophenyl phosphorothioate (pNPPT) hydrolyzes 1380 times faster than the corresponding p-nitrophenyl phosphate (pNPP) at 39°C.[1] This rate acceleration is attributed to a change in mechanism from a concerted, associative pathway for the phosphate ester to a more dissociative, SN1-like pathway with a metathiophosphate intermediate for the phosphorothioate.[2][3]
-
Diesters and Triesters: In contrast, the hydrolysis of phosphorothioate diesters and triesters is slower than that of the analogous phosphate esters (kO/kS > 1).[2][4] This reversal of the thio effect is due to the dominance of other factors, such as the lower electronegativity of sulfur compared to oxygen, which reduces the electrophilicity of the phosphorus center.
The thermodynamic activation parameters for the hydrolysis of pNPP and pNPPT highlight these mechanistic differences. The more favorable Gibbs free energy of activation (ΔG‡) for the hydrolysis of the pNPPT monoanion is driven by a more favorable enthalpy of activation (ΔH‡), whereas for the dianion, it is the result of a more favorable entropy of activation (ΔS‡).[1]
Data Presentation: Activation Parameters for Hydrolysis
| Ester (form) | Compound | ΔG‡ (kcal/mol) at 39°C | ΔH‡ (kcal/mol) | ΔS‡ (eu) | Reference |
| Monoester (monoanion) | p-Nitrothis compound (pNPP) | 26.8 | 25.4 | -4.5 | [1] |
| p-Nitrophenyl phosphorothioate (pNPPT) | 22.2 | 22.0 | -1 | [1] | |
| Monoester (dianion) | p-Nitrothis compound (pNPP) | 29.5 | 30.6 | +3.5 | [1] |
| p-Nitrophenyl phosphorothioate (pNPPT) | 27.9 | 37.0 | +29 | [1] |
Enzymatic Hydrolysis
In the context of enzymatic reactions, particularly those involving nucleases, phosphorothioate substitution is a cornerstone of therapeutic oligonucleotide development due to its ability to confer nuclease resistance.
-
Nuclease Resistance: Phosphorothioate linkages in oligonucleotides are significantly more resistant to degradation by nucleases such as snake venom phosphodiesterase and nucleases present in human plasma compared to their natural phosphodiester counterparts.[2][4] For example, a phosphodiester oligonucleotide can be degraded in mouse plasma with a half-life of approximately 30 minutes, whereas a fully phosphorothioated version exhibits a much longer half-life.[4] This increased stability is a key factor in the enhanced pharmacokinetic profiles of antisense oligonucleotides.
-
Enzyme Kinetics: While conferring resistance, the sulfur substitution can dramatically reduce the rate of enzyme-catalyzed hydrolysis when the phosphorothioate is a substrate. For instance, the rate of hydrolysis of O-phosphorothioates by E. coli alkaline phosphatase is approximately 100-fold slower than the hydrolysis of corresponding phosphate esters.[5]
Data Presentation: Nuclease Degradation of Oligonucleotides
| Oligonucleotide Type | Nuclease Source | Half-life | Reference |
| Phosphodiester | Mouse Plasma | ~30 minutes | [4] |
| Phosphorothioate (end-capped) | Mouse Plasma | ~1 hour | [4] |
| Phosphodiester | Snake Venom Phosphodiesterase | ~15 minutes | [2] |
| Phosphorothioate | Snake Venom Phosphodiesterase | >4 hours | [2] |
Experimental Protocols
Spectrophotometric Assay for p-Nitrothis compound (pNPP) Hydrolysis
This protocol describes a common method for determining the kinetics of phosphatase activity using the chromogenic substrate pNPP.
Principle: The hydrolysis of pNPP to p-nitrophenol (pNP) is monitored by the increase in absorbance at 405 nm due to the formation of the p-nitrophenolate ion under alkaline conditions.
Materials:
-
p-Nitrothis compound (pNPP) substrate solution (e.g., 50 mM in a suitable buffer)
-
Protein phosphatase buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 1 mM MgCl2, pH 7.5)
-
Enzyme solution (e.g., alkaline phosphatase)
-
Stop solution (e.g., 1 N NaOH or 0.5 M EDTA)
-
Spectrophotometer capable of reading absorbance at 405 nm
-
Thermostatted cuvette holder or water bath
Procedure:
-
Prepare a reaction mixture by combining the protein phosphatase buffer and any other required components (e.g., metal ions) in a microcentrifuge tube or cuvette.
-
Equilibrate the reaction mixture and the enzyme solution to the desired temperature (e.g., 30°C).
-
Add the pNPP substrate solution to the reaction mixture to a final desired concentration.
-
Initiate the reaction by adding a small volume of the enzyme solution and mix thoroughly.
-
For a continuous assay, immediately place the cuvette in the spectrophotometer and record the absorbance at 405 nm over time.
-
For a single-point assay, allow the reaction to proceed for a fixed time (e.g., 5-10 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding the stop solution.
-
Measure the absorbance of the final solution at 405 nm.
-
Calculate the concentration of p-nitrophenol produced using the Beer-Lambert law (A = εbc), with a molar extinction coefficient (ε) for p-nitrophenol of approximately 18,000 M-1cm-1 in 1 N NaOH.[1]
-
Determine the initial reaction velocity from the rate of p-nitrophenol formation.
Nuclease Degradation Assay for Oligonucleotides
This protocol outlines a general method for comparing the stability of phosphodiester and phosphorothioate oligonucleotides against a 3'-exonuclease like snake venom phosphodiesterase.
Principle: The degradation of a 5'-end labeled oligonucleotide is monitored over time by separating the full-length oligonucleotide from its degradation products using polyacrylamide gel electrophoresis (PAGE).
Materials:
-
5'-end labeled (e.g., with 32P or a fluorescent tag) phosphodiester and phosphorothioate oligonucleotides.
-
Snake venom phosphodiesterase (SVPD)
-
Reaction buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 8.0)
-
Stop solution/loading buffer (e.g., formamide (B127407) with bromophenol blue and xylene cyanol)
-
Denaturing polyacrylamide gel (e.g., 20%)
-
Electrophoresis apparatus and power supply
-
Phosphorimager or fluorescence scanner
Procedure:
-
In separate microcentrifuge tubes, prepare reaction mixtures containing the reaction buffer and the 5'-end labeled oligonucleotide.
-
Equilibrate the reaction mixtures to the desired temperature (e.g., 37°C).
-
Initiate the reactions by adding SVPD to each tube.
-
At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), remove an aliquot of the reaction mixture and transfer it to a tube containing the stop solution to quench the reaction.
-
Heat the quenched samples at 95°C for 5 minutes to denature the DNA.
-
Load the samples onto a denaturing polyacrylamide gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
Visualize the gel using a phosphorimager or fluorescence scanner.
-
Quantify the intensity of the band corresponding to the full-length oligonucleotide at each time point.
-
Plot the percentage of full-length oligonucleotide remaining versus time to determine the degradation kinetics and half-life for each oligonucleotide type.
Visualizations
Caption: Differing hydrolysis mechanisms of phosphate and phosphorothioate monoesters.
Caption: Experimental workflow for a spectrophotometric kinetic assay using pNPP.
References
Mono- vs. Di-Phosphate Esters in Corrosion Inhibition: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The selection of an effective corrosion inhibitor is paramount in ensuring the longevity and integrity of metallic components across various industries, from oil and gas pipelines to biomedical implants. Among the diverse classes of corrosion inhibitors, phosphate (B84403) esters have garnered significant attention due to their efficacy and versatility. A critical consideration in the formulation of phosphate ester-based inhibitors is the relative concentration of mono- and di-phosphate esters. This guide provides an objective comparison of the performance of mono- versus di-phosphate esters as corrosion inhibitors, supported by experimental data, detailed methodologies, and mechanistic insights.
Performance Comparison: Experimental Data
The performance of mono- and di-phosphate esters as corrosion inhibitors is highly dependent on the specific corrosive environment and the chemical structure of the ester. Research has yielded seemingly contradictory results, underscoring the importance of selecting an inhibitor tailored to the application.
A key study focused on under deposit corrosion (UDC) in CO2-saturated environments revealed a clear advantage for formulations with a higher ratio of mono-phosphate esters.[1][2][3][4] Localized corrosion, a significant threat in pipeline systems, was observed to increase as the concentration of di-phosphate esters approached that of mono-phosphate esters.[1][2][3][4]
Table 1: Performance of Nonylphenol Phosphate Esters in Mitigating Under Deposit Corrosion (UDC) [1][2][3][4]
| Mono- to Di-Phosphate Ester Ratio | Inhibitor Concentration (ppm) | Maximum Pit Penetration (µm) | General Weight Loss Corrosion Rate (mm/y) |
| 90:10 | 200 | 15 | < 0.025 |
| 70:30 | 200 | 45 | < 0.025 |
| 50:50 | 200 | 120 | < 0.025 |
| 50:50 | 100 | 113 | > 0.025 |
The data unequivocally demonstrates that for nonylphenol phosphate esters in the presence of silica (B1680970) sand deposits, a higher mono-ester content leads to significantly better protection against pitting corrosion.[1] In fact, a 50:50 mono- to di-phosphate ester formulation at 100 ppm failed to adequately protect the steel surface under sand grains.[1][2][3][4]
Conversely, an earlier study on CO2 corrosion without the specific challenge of under deposit conditions suggested that nonylphenol di-esters might be more effective than their mono-ester counterparts.[5] This highlights that the performance is context-dependent and that a "one-size-fits-all" approach is not applicable.
Mechanistic Insights: How They Work
The fundamental mechanism of corrosion inhibition by phosphate esters involves their adsorption onto the metal surface, forming a protective film that acts as a barrier to corrosive species.[6] This adsorption can be influenced by the molecular structure of the ester.
References
Aryl vs. Alkyl Phosphate Esters: A Comparative Guide to Thermal Stability
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the thermal stability of aryl and alkyl phosphate (B84403) esters, critical organophosphorus compounds utilized in diverse applications, including as flame retardants, plasticizers, and lubricants. Understanding their thermal behavior is paramount for predicting material performance, ensuring product longevity, and assessing environmental impact. This document presents quantitative data, detailed experimental protocols, and visual representations of decomposition pathways to facilitate informed material selection and development.
Quantitative Thermal Stability Data
The thermal stability of phosphate esters is intrinsically linked to the nature of their organic substituents. Aryl phosphate esters consistently demonstrate superior thermal stability compared to their alkyl counterparts. This difference is primarily attributed to the greater strength of the P-O bond in aryl phosphates due to the electron-withdrawing nature of the aromatic ring.
The following table summarizes key thermal decomposition parameters obtained from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). TGA measures the change in mass of a sample as a function of temperature, with the onset temperature of decomposition indicating the initiation of significant mass loss. DSC measures the heat flow into or out of a sample, providing information on thermal events such as melting and decomposition.
| Phosphate Ester | Type | Onset of Decomposition (TGA, °C) | Melting Point (DSC, °C) | Reference |
| Aryl Phosphates | ||||
| Tricresyl Phosphate (TCP) | Triaryl | > 310 | Not Reported | [1] |
| Trixylenyl Phosphate (TXP) | Triaryl | > 310 | Not Reported | [1] |
| Isopropylated Triphenyl Phosphate (IPPP) | Triaryl | > 310 | Not Reported | [1] |
| tert-Butylated Trithis compound (TBPP) | Triaryl | > 335 | Not Reported | [2] |
| Trithis compound (TPP) | Triaryl | ~243-267 | 51.96 | [3][4] |
| Alkyl Phosphates | ||||
| Tributyl Phosphate (TBP) | Trialkyl | < 285 (onset at ~250) | -70 | [1][5][6] |
| Tris(2-ethylhexyl) Phosphate (TEHP) | Trialkyl | 281 | -74 | [2][7] |
| Tris(2-butoxyethyl) Phosphate (TBEP) | Trialkyl | 276 | Not Reported | [2] |
Experimental Protocols
The data presented in this guide are primarily derived from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These techniques are fundamental in characterizing the thermal stability of materials.
Thermogravimetric Analysis (TGA)
-
Principle: TGA measures the mass of a sample as it is heated at a controlled rate in a specific atmosphere. The resulting data provides information on thermal stability and decomposition temperatures.
-
Typical Experimental Conditions:
-
Instrument: A thermogravimetric analyzer.
-
Sample Size: 5-10 mg.
-
Crucible: Platinum or alumina.
-
Atmosphere: Inert (e.g., Nitrogen) or oxidative (e.g., Air) at a flow rate of 20-100 mL/min.
-
Heating Rate: A linear heating rate, typically 10 or 20 °C/min.
-
Temperature Range: Ambient to a temperature sufficient to ensure complete decomposition (e.g., 600-800 °C).
-
Differential Scanning Calorimetry (DSC)
-
Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions such as melting, crystallization, and decomposition.
-
Typical Experimental Conditions:
-
Instrument: A differential scanning calorimeter.
-
Sample Size: 2-5 mg.
-
Crucible: Aluminum or copper, often hermetically sealed to prevent volatilization before decomposition.
-
Atmosphere: Inert (e.g., Nitrogen) or oxidative (e.g., Air).
-
Heating Rate: A controlled linear heating rate, often 10 °C/min.
-
Temperature Program: May include heating, cooling, and isothermal segments to study various thermal events.
-
Thermal Decomposition Pathways
The structural differences between aryl and alkyl phosphate esters lead to distinct thermal decomposition mechanisms.
Alkyl Phosphate Esters: β-Elimination
Alkyl phosphate esters that possess hydrogen atoms on the β-carbon of the alkyl chain primarily decompose through a β-elimination reaction. This is a non-radical, concerted intramolecular process that results in the formation of an alkene and a phosphoric acid derivative. The presence of β-hydrogens is a key structural feature that facilitates this lower-energy decomposition pathway, contributing to the overall lower thermal stability of many alkyl phosphates.
Aryl Phosphate Esters: Homolytic Cleavage
In contrast, aryl phosphate esters lack β-hydrogens and are therefore not susceptible to the β-elimination pathway. Their decomposition at higher temperatures proceeds through homolytic cleavage of the P-O or C-O bonds. This process generates highly reactive radical species. These radicals can then initiate a cascade of secondary reactions, including hydrogen abstraction, disproportionation, and recombination, leading to a complex mixture of decomposition products. The higher bond dissociation energies of the P-O and C(aryl)-O bonds contribute to the greater thermal stability of aryl phosphate esters.
References
Safety Operating Guide
Proper Disposal of Phenyl Phosphate: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of phenyl phosphate (B84403), ensuring compliance and safety in a laboratory setting. The following procedures are designed for researchers, scientists, and drug development professionals.
Immediate Safety and Handling
Phenyl phosphate, in its common form as a disodium (B8443419) salt, is generally not classified as a hazardous substance.[1][2] However, it is crucial to handle it with standard laboratory precautions to minimize any potential risks. The material is hygroscopic, meaning it can absorb moisture from the air.[1][3]
Personal Protective Equipment (PPE): Before handling this compound, ensure the following PPE is worn:
-
Eye Protection: Safety glasses with side shields or goggles are required.[2][3]
-
Hand Protection: Use protective gloves, such as nitrile rubber.[3] Gloves should be inspected before use and removed using the proper technique to avoid skin contact.[2]
-
Skin and Body Protection: Wear a lab coat or other appropriate protective clothing to prevent skin exposure.[3]
-
Respiratory Protection: Under normal use conditions where dust is not generated, respiratory protection is not typically required.[3] However, if dust formation is likely, use a respirator approved under appropriate government standards like NIOSH (US) or CEN (EU).[2][4]
Step-by-Step Disposal and Spill Management Protocol
Follow these procedural steps for the safe disposal of this compound waste and for managing accidental spills.
Step 1: Waste Collection and Storage
-
Collect waste this compound, including surplus or non-recyclable material, in its original container or a suitable, clearly labeled, and closed container.[2][5]
-
Do not mix this compound waste with other chemicals.[5]
-
Store the waste container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[2][3][4]
Step 2: Accidental Spill Cleanup
-
Evacuate and Ventilate: If a significant spill occurs, evacuate unnecessary personnel from the area.[6] Ensure the area is well-ventilated.
-
Contain Spill: For solid this compound, carefully sweep up the material, avoiding the generation of dust.[1][2][4]
-
Collect Spilled Material: Place the swept-up material into a suitable, closed, and labeled container for disposal.[2][4]
-
Clean the Area: After the solid material has been removed, clean the affected area.
-
Environmental Precaution: Do not allow the product or wash water to enter drains or sewers.[2][4][7]
Step 3: Final Disposal
-
Regulatory Compliance: The primary method for disposal is to contract a licensed disposal company.[2] Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[8]
-
Unused Product: Dispose of surplus and non-recyclable this compound through a licensed disposal company.[2]
-
Contaminated Packaging: Empty containers should be treated as the product itself and disposed of accordingly.[2][5]
Chemical and Safety Data Summary
While specific quantitative limits for disposal are determined by local regulations, the following table summarizes key identification and safety data for this compound Disodium Salt.
| Parameter | Data | Source(s) |
| Chemical Name | This compound, disodium salt (dihydrate) | [3][4] |
| CAS Number | 3279-54-7 | [1][2][4] |
| Hazard Classification | Not a hazardous substance or mixture according to Regulation (EC) No. 1272/2008. | [2] |
| Physical Hazard | Hygroscopic (absorbs moisture from the air). | [1][3] |
| Environmental Hazard | Contains no substances known to be hazardous to the environment. However, release into the environment should be avoided. | [1][2][4] |
| Incompatible Materials | Strong oxidizing agents. | [3][4] |
| Storage Temperature | Recommended storage at 2 - 8 °C. | [2][4] |
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the safe handling and disposal of this compound waste.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. fishersci.dk [fishersci.dk]
- 4. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. lobachemie.com [lobachemie.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. fishersci.com [fishersci.com]
Personal protective equipment for handling Phenyl phosphate
Essential Safety and Handling Guide for Phenyl Phosphate (B84403)
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for researchers, scientists, and drug development professionals handling Phenyl phosphate. Adherence to these guidelines is critical for ensuring laboratory safety and minimizing potential hazards.
Hazard Identification and Quantitative Data
This compound is classified as a substance that causes skin irritation and serious eye irritation.[1] It is crucial to handle this chemical with appropriate care and personal protective equipment.
Chemical and Toxicological Data
| Property | Value | Source |
| Molecular Formula | C₆H₇O₄P | [2] |
| Molecular Weight | 174.09 g/mol | [2] |
| Acute Oral Toxicity | LD50 (Rat): 2,290 mg/kg | [1] |
| Appearance | Solid Crystalline | [3] |
| Hazards | Causes skin and serious eye irritation. | [1] |
Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment is mandatory to prevent exposure.[4]
-
Eye and Face Protection:
-
Hand Protection:
-
Body Protection:
-
Wear a lab coat or other suitable protective clothing to prevent skin contact.[9]
-
-
Respiratory Protection:
Operational Plan: From Receipt to Disposal
This section outlines the standard operating procedures for the safe handling and management of this compound in a laboratory setting.
Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area.[1] Use a local exhaust ventilation system, such as a chemical fume hood, to minimize inhalation exposure.[1][10]
-
Eye Wash Stations and Safety Showers: Ensure that emergency eyewash stations and safety showers are readily accessible in the immediate work area.[11]
Receiving and Storage
-
Storage Conditions: Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[1][2]
-
Inert Atmosphere: For long-term stability, store under an inert atmosphere (e.g., nitrogen or argon).[3]
-
Moisture Sensitivity: The material is hygroscopic and sensitive to air and moisture; protect it from these conditions.[3][5][9]
Handling and Use
-
Avoid Contact: Prevent contact with skin, eyes, and clothing.[1]
-
Dust Formation: Avoid the formation of dust during handling.[3]
-
Hygiene: Wash hands and face thoroughly after handling the material.[1] Do not eat, drink, or smoke in areas where the chemical is handled or stored.[11]
First Aid Measures
In the event of exposure, follow these first aid protocols immediately:
-
Eye Contact: Immediately rinse eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[3]
-
Skin Contact: Wash the affected area immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice.[3][9]
-
Inhalation: Move the person to fresh air. If symptoms occur, get medical attention.[3]
-
Ingestion: Clean the mouth with water and drink plenty of water afterward. Seek medical attention if you feel unwell.[3][9]
Spill Management and Disposal Plan
Accidental Release and Spill Cleanup
In the event of a spill, follow these procedures to safely contain and clean the affected area.
-
Evacuate: Evacuate non-essential personnel from the spill area.[11]
-
Ventilate: Ensure the area is well-ventilated.
-
Personal Protection: Wear the appropriate personal protective equipment as detailed above.[3]
-
Containment: Prevent the spill from entering drains.[1]
-
Cleanup: For solid spills, sweep up the material and shovel it into a suitable, labeled container for disposal. Avoid creating dust.[3]
-
Decontamination: After the spill has been cleaned up, decontaminate the area.
Spill Response Workflowdot
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. This compound | C6H7O4P | CID 12793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. hazmatschool.com [hazmatschool.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. UNIT 7: Personal Protective Equipment [cms.ctahr.hawaii.edu]
- 7. contractorsweb.mosaicco.com [contractorsweb.mosaicco.com]
- 8. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 9. lobachemie.com [lobachemie.com]
- 10. Handling and Storage Best Practices for Phenyl Dichlorophosphate [sincerechemicals.com]
- 11. nj.gov [nj.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
